N-methyl-N-nitroso-2-propanamine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-methyl-N-propan-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDYNYCCEGQPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952834 | |
| Record name | N-Methyl-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30533-08-5 | |
| Record name | 2-Propanamine, N-methyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-methyl-N-nitroso-2-propanamine (CAS Number 30533-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitroso-2-propanamine, with the CAS number 30533-08-5, is a member of the N-nitrosamine class of compounds. Nitrosamines are of significant interest to the scientific and pharmaceutical communities due to their potential as carcinogenic and mutagenic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, toxicological profile, and the general experimental protocols used to assess its biological activity. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide will draw upon established knowledge of the broader N-nitrosamine class to infer its likely properties and mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 30533-08-5 | --INVALID-LINK-- |
| Molecular Formula | C₄H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 102.14 g/mol | --INVALID-LINK-- |
| IUPAC Name | N-methyl-N-propan-2-ylnitrous amide | --INVALID-LINK-- |
| Synonyms | Isopropylmethylnitrosamine, Methylisopropylnitrosamine, N-Methyl-N-nitrosoisopropylamine | --INVALID-LINK-- |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Synthesis
General Experimental Protocol for N-Nitrosamine Synthesis
Materials:
-
Secondary amine (in this case, N-methyl-2-propanamine)
-
Nitrosating agent (e.g., sodium nitrite, NaNO₂)
-
Acid (e.g., hydrochloric acid, HCl)
-
Organic solvent (e.g., dichloromethane)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve the secondary amine in an appropriate organic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of the nitrosating agent (e.g., sodium nitrite) to the stirred amine solution.
-
Concurrently, or subsequently, add the acid dropwise to maintain an acidic pH. The reaction is typically monitored for completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-nitrosamine product.
-
Purify the crude product using a suitable technique, such as column chromatography or distillation.
Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Toxicological Profile
Mechanism of Carcinogenesis
The carcinogenic activity of N-nitrosamines is a multi-step process that involves metabolic activation, formation of DNA adducts, and subsequent cellular responses that can lead to mutations and the initiation of cancer.
Metabolic Activation: N-nitrosamines are generally not directly genotoxic. They require metabolic activation, which primarily occurs in the liver by cytochrome P450 (CYP) enzymes.[1] The α-hydroxylation of one of the alkyl chains is a critical initial step. For this compound, this would involve either the methyl or the isopropyl group. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic diazonium ions.
DNA Adduct Formation: The electrophilic diazonium ions are potent alkylating agents that can react with nucleophilic sites on DNA bases. The formation of DNA adducts, particularly at the O⁶-position of guanine (B1146940) (O⁶-alkylguanine), is considered a critical initiating event in N-nitrosamine-induced carcinogenesis.[2][3] These adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). Other DNA adducts at various positions on guanine and other bases can also be formed.[2][3]
Cellular Responses: The formation of DNA adducts can trigger cellular responses, including DNA repair mechanisms, cell cycle arrest, and apoptosis (programmed cell death).[2][4] If the DNA damage is not properly repaired before cell division, it can lead to permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.
Experimental Protocols
Due to the lack of specific studies on this compound, the following are detailed general protocols for key experiments used to assess the toxicological properties of N-nitrosamines.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, if any) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with mutations in the histidine operon.
-
Escherichia coli tester strain (e.g., WP2 uvrA) with a mutation in the tryptophan operon.
-
S9 fraction (a rat liver homogenate containing metabolic enzymes, including CYPs) for metabolic activation.
-
Cofactor solution for the S9 mix (e.g., NADP+, glucose-6-phosphate).
-
Minimal glucose agar (B569324) plates.
-
Top agar.
-
This compound.
-
Positive and negative controls.
Procedure:
-
Preparation: Prepare the S9 mix by adding the cofactor solution to the S9 fraction.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
-
Pre-incubation (optional but recommended for nitrosamines): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Conclusion
This compound (CAS 30533-08-5) is a member of the N-nitrosamine family and, as such, is presumed to be a carcinogenic compound. While specific toxicological data for this molecule are scarce, the well-established mechanism of action for this class of compounds provides a strong basis for predicting its biological activity. It is expected to undergo metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that can alkylate DNA, leading to mutations and potentially cancer. The experimental protocols provided in this guide offer a framework for the in vitro and in vivo evaluation of its toxicological properties. Further research is warranted to generate specific data for this compound to allow for a more precise risk assessment. Researchers and drug development professionals should handle this compound with extreme caution, employing appropriate safety measures due to its presumed carcinogenicity.
References
- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of N-methyl-N-nitroso-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-methyl-N-nitroso-2-propanamine. The information is compiled from various scientific sources to support research, development, and safety protocols involving this compound. All quantitative data is presented in a structured format for clarity and ease of comparison.
Core Physical Properties
This compound is a nitrosamine (B1359907) compound with the molecular formula C4H10N2O.[1][2][3][4] It is recognized as an N-nitrosamine that can induce tumor formation in mice.[3]
| Property | Value | Source(s) |
| Molecular Weight | 102.14 g/mol | [1][2][5] |
| Chemical Formula | C4H10N2O | [1][2][3][4] |
| Boiling Point | 87.6-87.9 °C at 40 Torr | [6] |
| Density | 0.9452 g/cm³ | [6] |
| Solubility | Soluble in Chloroform | [6] |
| Physical Form | Liquid | [6] |
| CAS Registry Number | 30533-08-5 | [3][4] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, the analytical characterization of this and related nitrosamine compounds is well-documented.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of N-nitrosamines. The NIST Chemistry WebBook lists gas chromatography and mass spectrum data for 2-Propanamine, N-methyl-N-nitroso-.[4] The PubChem database also provides information on the GC-MS analysis of this compound.[1]
Typical Experimental Workflow for Nitrosamine Analysis by GC-MS:
A general workflow for the analysis of nitrosamine impurities in pharmaceutical products often involves the following steps:
Caption: A generalized workflow for the analysis of nitrosamine impurities.
Characterization data for commercially available standards of this compound typically includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Infrared Spectroscopy (IR)[2]
Biological Significance and Mechanism of Action
N-nitrosamines are a class of compounds known to be potent carcinogens.[7] Their mechanism of action generally involves metabolic activation by cytochrome P450 enzymes in the liver.[8] This activation leads to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and potentially cancer.
The metabolic activation pathway for a generic N-nitrosamine is depicted below. This pathway is considered relevant for this compound.
Caption: General metabolic activation pathway of N-nitrosamines.
References
- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 6. This compound , ≥95% , 30533-08-5 - CookeChem [cookechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of DNA methylation by N-nitroso(2-oxopropyl)propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Properties of N-methyl-N-nitroso-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitroso-2-propanamine, a member of the N-nitrosamine class of compounds, is a subject of significant interest within the scientific community, particularly in the fields of toxicology, analytical chemistry, and drug development. N-nitrosamines are recognized as a "cohort of concern" due to the classification of many of their members as probable human carcinogens.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical determination of this compound. Furthermore, it delves into the established metabolic activation pathway that underpins its biological activity and associated toxicological implications.
Molecular Structure and Identification
This compound is characterized by a nitroso group (-N=O) bonded to a nitrogen atom, which is in turn bonded to a methyl group and an isopropyl group.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-methyl-N-propan-2-ylnitrous amide[2] |
| Chemical Formula | C4H10N2O[3] |
| CAS Number | 30533-08-5[3] |
| SMILES String | CC(C)N(C)N=O |
| InChI Key | KQDYNYCCEGQPTN-UHFFFAOYSA-N[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and the study of its environmental and biological fate.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 102.14 g/mol [2][4] |
| Appearance | A liquid[5] |
| Boiling Point | 87.6-87.9 °C (at 40 Torr)[5][6] |
| Density | 0.9452 g/cm³[5][6] |
| Solubility | Soluble in Chloroform[5][6] |
| Predicted pKa | -3.14 ± 0.70[7] |
Experimental Protocols
Synthesis of N-nitrosamines (General Protocol)
Materials:
-
Secondary amine (e.g., N-methyl-2-propanamine)
-
tert-Butyl nitrite (B80452) (TBN)
Procedure:
-
To the secondary amine, add tert-butyl nitrite (TBN) in a dropwise manner at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the desired N-nitrosamine product can be isolated. The isolation procedure is straightforward due to the solvent-free conditions.
This methodology has been shown to be compatible with various functional groups, including acid-labile protecting groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Nitrosamines (General Protocol)
The detection and quantification of N-nitrosamines, often present as impurities in pharmaceutical products, require sensitive analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly with a triple quadrupole detector (GC-MS/MS), is a widely used technique. The following is a general protocol that can be adapted for the analysis of this compound, particularly in a drug substance matrix like valsartan (B143634).[8][9]
Sample Preparation (for Valsartan Drug Substance): [8][10]
-
Accurately weigh approximately 500 mg of the valsartan drug substance into a 20 mL headspace vial.
-
Add 5 mL of dimethyl sulfoxide (B87167) (DMSO) to the vial.
-
Immediately cap and crimp the vial.
-
Vortex the sample solution to ensure it is well mixed.
Working Standard Preparation: [10]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Perform serial dilutions to create a series of working standards with concentrations ranging from approximately 0.15 to 100 µg.
-
Transfer 1.0 mL of each standard solution into separate 20 mL headspace vials containing 4.0 mL of DMSO and immediately cap and crimp.
GC-MS/MS Instrumental Parameters (Representative): [9]
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7010B GC/MS/MS (or equivalent)
-
Column: SUPELCOWAX® or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.5 µm)
-
Injection Mode: Headspace or Liquid Injection
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: An appropriate temperature gradient to ensure separation of the analyte from the matrix.
-
Ion Source: Electron Ionization (EI)
-
MS Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
Quantification: A calibration curve is generated by plotting the peak areas of the analyte against the concentrations of the working standards. The concentration of this compound in the sample is then determined from this curve.[10]
Biological Activity and Signaling Pathways
The primary mechanism of toxicity for N-nitrosamines, including this compound, involves metabolic activation into reactive electrophilic species that can alkylate cellular macromolecules, most notably DNA.[11] This process is a critical initiating event in their carcinogenic activity.
Metabolic Activation Pathway
The metabolic activation of N-nitrosamines is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[11] The key initial step is the α-hydroxylation of one of the alkyl groups attached to the nitrosamine (B1359907) nitrogen.
Caption: Metabolic activation of N-nitrosamines leading to DNA alkylation.
This metabolic activation results in the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to yield an aldehyde (in this case, acetone from the isopropyl group or formaldehyde from the methyl group) and a highly reactive alkyldiazonium ion. This electrophilic species is responsible for the alkylation of nucleophilic sites in DNA, leading to the formation of DNA adducts such as O⁶-methylguanine.[11] These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
Cellular Response to Nitrosamine-Induced Damage
The cellular damage induced by N-nitrosamines triggers a complex array of signaling pathways aimed at mitigating the damage or initiating programmed cell death (apoptosis) if the damage is too severe. Studies on various nitrosamines have implicated several key cellular processes and signaling pathways.[12][13]
Caption: Cellular signaling responses to N-nitrosamine exposure.
Exposure to nitrosamines can lead to the formation of reactive oxygen species (ROS) and other radicals, contributing to oxidative stress.[12] The resulting DNA damage and oxidative stress can activate multiple signaling pathways, including those involved in:
-
Apoptosis: Programmed cell death to eliminate heavily damaged cells.[12]
-
Cell Cycle Regulation: Arresting the cell cycle to allow time for DNA repair.[12]
-
DNA Repair: Activating various DNA repair mechanisms to correct the genetic lesions.[12]
-
Oxidative Stress Response: Upregulating antioxidant defenses to counteract the effects of ROS.[12]
-
Inflammatory and other signaling pathways: Studies on some nitrosamines have shown modulation of pathways such as NF-κB and JAK/STAT, which are involved in inflammation and other cellular processes.[14] It is important to note that the specific pathways activated can be cell-type and compound-specific.
Conclusion
This compound serves as a significant model compound for understanding the broader class of N-nitrosamines. This guide has provided a detailed overview of its molecular characteristics, physicochemical properties, and the analytical methods for its detection. The elucidation of its metabolic activation pathway, leading to DNA damage, is fundamental to comprehending its toxicological profile. The subsequent activation of cellular response pathways highlights the complex interplay between this xenobiotic and cellular defense mechanisms. For professionals in drug development, a thorough understanding of the potential for formation and the biological effects of such nitrosamine impurities is paramount for ensuring the safety and quality of pharmaceutical products. Further research into the specific signaling pathways modulated by this compound will provide deeper insights into its biological impact.
References
- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 3. This compound | CAS No- 30533-08-5 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 30533-08-5 [chemicalbook.com]
- 5. This compound , ≥95% , 30533-08-5 - CookeChem [cookechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. gcms.cz [gcms.cz]
- 8. turkjps.org [turkjps.org]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl-N-nitroso-2-propanamine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-nitroso-2-propanamine, a member of the N-nitrosamine class of compounds, is a potent genotoxic agent with carcinogenic potential. This technical guide provides an in-depth overview of its core mechanism of action, drawing from established principles of N-nitrosamine toxicology. The mechanism involves a critical bioactivation step mediated by cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates. These intermediates subsequently form covalent adducts with cellular macromolecules, most notably DNA. The resulting DNA damage, if unrepaired, can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis. This document summarizes the key events in this pathway, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the critical molecular processes. It is important to note that while the general mechanism of N-nitrosamines is well-established, specific experimental data for this compound is limited. Therefore, this guide often extrapolates from data on structurally similar and well-studied nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).
Introduction
N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. They are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members in animal studies.[1][2] this compound (CAS No. 30533-08-5), also known as N-isopropyl-N-methylnitrosamine, falls within this class. Understanding its mechanism of action is crucial for assessing its risk to human health and for the development of strategies to mitigate its potential adverse effects, particularly in the context of pharmaceutical drug development where nitrosamine (B1359907) impurities are a significant concern.
The carcinogenic and mutagenic activity of N-nitrosamines is not inherent to the parent compound but requires metabolic activation to generate reactive electrophiles.[3][4] This guide will detail the sequential steps of this activation process, the subsequent molecular damage, and the cellular responses to this damage, providing a comprehensive framework for understanding the toxicology of this compound.
Metabolic Activation: The Critical Initiating Step
The journey from a stable N-nitrosamine to a reactive carcinogen begins with enzymatic metabolism, primarily occurring in the liver. This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5][6]
The Role of Cytochrome P450 Enzymes
CYP enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics. For N-nitrosamines, the key metabolic reaction is α-hydroxylation, which is the hydroxylation of the carbon atom adjacent to the nitroso group.[3][7] Several CYP isozymes have been implicated in the metabolic activation of various nitrosamines, with CYP2E1 and CYP2A6 being particularly important for the activation of small dialkylnitrosamines.[5][6][8] While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified in the literature, it is highly probable that members of the CYP2A and CYP2E subfamilies are involved, given its structural similarity to other small asymmetrical nitrosamines.
The metabolic activation of this compound can proceed via two potential α-hydroxylation pathways: hydroxylation of the methyl group or hydroxylation of the isopropyl group.
Formation of Reactive Electrophiles
The α-hydroxy intermediates formed are unstable and spontaneously decompose to yield highly reactive electrophilic species known as alkyldiazonium ions.[3][4]
-
α-Hydroxylation of the methyl group would lead to the formation of a methyldiazonium ion and formaldehyde.
-
α-Hydroxylation of the isopropyl group would generate an isopropyldiazonium ion and acetone.
These alkyldiazonium ions are potent alkylating agents that can readily react with nucleophilic sites on cellular macromolecules.
Molecular Damage: The Interaction with DNA
The primary target for the reactive metabolites of N-nitrosamines is DNA. The alkyldiazonium ions attack the nitrogen and oxygen atoms of the DNA bases, forming a variety of DNA adducts.[3][4]
Formation of DNA Adducts
The formation of DNA adducts is considered the critical initiating event in the carcinogenicity of N-nitrosamines.[9] The specific types of adducts formed depend on the nature of the alkylating agent. For this compound, both methyl and isopropyl adducts are possible.
Some of the key pro-mutagenic DNA adducts formed by simple alkylating nitrosamines include:
-
O⁶-alkylguanine: This is a major miscoding lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired.[10][11]
-
O⁴-alkylthymine: Another significant miscoding lesion.
-
N⁷-alkylguanine and N³-alkyladenine: These are the most abundant adducts, but they are generally considered less mutagenic than the O-alkylated adducts. However, they can lead to depurination, creating apurinic sites that are also mutagenic if not properly repaired.[10]
Quantitative Data on Genotoxicity
While specific quantitative genotoxicity data for this compound is scarce, data from other nitrosamines can provide a reference point for its potential potency.
| Nitrosamine | Assay System | Endpoint | Result | Reference |
| N-nitrosodimethylamine (NDMA) | Human HepaRG cells (3D) | DNA Damage (% tail DNA) | Positive | [12] |
| N-nitrosodimethylamine (NDMA) | Human HepaRG cells (3D) | Micronucleus Formation | Positive | [12] |
| N-nitrosodiethylamine (NDEA) | CYP2A6-expressing TK6 cells | Micronucleus Frequency | 2.6-fold increase at 100 µM | [7] |
| N-nitrosodiethylamine (NDEA) | CYP2A6-expressing TK6 cells | γH2A.X formation | Positive | [7] |
| N-nitrosoethylisopropylamine (NEIPA) | CYP2A6-expressing TK6 cells | Micronucleus Frequency | 3.6-fold increase at 100 µM | [7] |
Cellular Responses to DNA Damage
The formation of DNA adducts triggers a cascade of cellular responses aimed at either repairing the damage or eliminating the damaged cell.
DNA Repair Pathways
Cells possess several DNA repair mechanisms to counteract the genotoxic effects of alkylating agents.
-
Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) plays a critical role in directly removing the alkyl group from the O⁶ position of guanine, transferring it to one of its own cysteine residues.[11][13] This is a suicide mechanism, as the enzyme is inactivated in the process. The expression level of MGMT is a key determinant of cellular resistance to the carcinogenic effects of methylating nitrosamines.
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing N-alkylated purines (N⁷-alkylguanine and N³-alkyladenine). DNA glycosylases recognize and excise the damaged base, followed by the action of endonucleases, polymerases, and ligases to restore the correct DNA sequence.
-
Mismatch Repair (MMR): If DNA replication occurs before an O⁶-alkylguanine adduct is repaired, a thymine (B56734) may be incorrectly incorporated opposite the damaged guanine. The MMR system can recognize this mismatch and, in some cases, can trigger cell cycle arrest or apoptosis.[10]
Cell Cycle Arrest and Apoptosis
Significant DNA damage can activate cell cycle checkpoints, leading to a temporary halt in cell division to allow time for DNA repair.[7] For instance, some nitrosamines have been shown to cause G2/M phase cell cycle arrest.[7] If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, a protective mechanism to eliminate potentially cancerous cells. The tumor suppressor protein p53 is a key regulator of these processes.[7]
Carcinogenicity
Experimental Protocols
The investigation of the mechanism of action of N-nitrosamines involves a variety of in vitro and in vivo experimental approaches.
In Vitro Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test for mutagenicity. Bacteria strains with pre-existing mutations are exposed to the test compound in the presence of a metabolic activation system (e.g., rat liver S9 fraction). A positive result is indicated by an increase in the number of revertant colonies.
-
Mammalian Cell Micronucleus Test: This assay detects chromosomal damage. Cells are treated with the test compound, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed.
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks. The extent of DNA migration in an electric field is proportional to the amount of DNA damage.
-
γH2A.X Assay: The phosphorylation of histone H2A.X (to form γH2A.X) is an early cellular response to DNA double-strand breaks. This can be quantified using immunofluorescence or flow cytometry.[7]
Experimental Workflow for In Vitro Genotoxicity Testing:
DNA Adduct Analysis
The identification and quantification of DNA adducts provide direct evidence of the interaction of the reactive metabolite with DNA.
-
Methodology: This typically involves exposing cells or animals to the nitrosamine, isolating the DNA, hydrolyzing the DNA to its constituent bases or nucleosides, and then analyzing the hydrolysate using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of isotopically labeled standards allows for accurate quantification.
Conclusion
The mechanism of action of this compound is predicted to follow the well-established pathway for carcinogenic N-nitrosamines. This involves metabolic activation by cytochrome P450 enzymes to form reactive alkyldiazonium ions, which then alkylate DNA. The resulting DNA adducts, particularly O⁶-alkylguanine, are potent miscoding lesions that can lead to mutations and the initiation of cancer if not repaired by cellular DNA repair mechanisms. While specific experimental data for this compound is limited, the available knowledge on analogous compounds provides a strong basis for considering it a genotoxic and potentially carcinogenic agent. Further research is warranted to delineate the specific metabolic pathways, the full spectrum of DNA adducts, and the quantitative genotoxic and carcinogenic potency of this compound to enable a more precise risk assessment.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medsci.org [medsci.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Carcinogenicity of N-methyl-N-nitroso-2-propanamine in Mice
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitroso compounds are a well-established class of potent carcinogens.[1][2] N-methyl-N-nitroso-2-propanamine belongs to the group of asymmetrical nitrosamines, and there is substantial evidence indicating its carcinogenicity in rodents. Although specific quantitative data for tumor incidence in mice is not extensively documented in readily accessible literature, the compound is noted to be positive in rodent carcinogenicity studies. This guide outlines the expected carcinogenic profile, a detailed experimental protocol for its assessment, and the underlying molecular mechanisms of action.
Data Presentation: Representative Carcinogenicity Data of N-Nitrosamines in Mice
Due to the absence of specific public data for this compound in mice, the following tables summarize representative data from studies on analogous N-nitroso compounds, namely N-nitrosodimethylamine (NDMA) and N-methyl-N-nitrosourea (MNU), to provide a quantitative perspective on the potential carcinogenic effects.
Table 1: Representative Tumor Incidence for N-Nitrosodimethylamine (NDMA) in Mice
| Strain | Route of Administration | Dose | Duration of Treatment | Target Organ | Tumor Type | Incidence (%) |
| Swiss | Drinking water | 5 ppm | Lifetime | Liver | Hepatocellular Carcinoma | 85 |
| Swiss | Drinking water | 10 ppm | Lifetime | Liver | Hepatocellular Carcinoma | 100 |
| A/J | Intraperitoneal | 10 mg/kg | Single dose | Lung | Adenoma | 100 |
This table presents a compilation of findings from various studies on NDMA to illustrate typical tumor responses in mice.
Table 2: Representative Tumor Incidence for N-Methyl-N-nitrosourea (MNU) in Mice
| Strain | Route of Administration | Dose | Duration of Treatment | Target Organ | Tumor Type | Incidence (%) |
| B6C3F1 | Intraperitoneal | 75 mg/kg | Single dose | Thymus | Lymphoma | 90 |
| FVB/N | Intraperitoneal | 50 mg/kg | Single dose | Lung | Adenoma/Carcinoma | 91.7 |
| BALB/c | Intravenous | 50 µg/g | Single dose | Mammary Gland | Adenocarcinoma | 100 |
This table showcases the potent and organ-specific carcinogenicity of MNU in different mouse strains, serving as a model for a direct-acting N-nitroso compound.[3]
Experimental Protocols
A standard carcinogenicity bioassay for an N-nitroso compound like this compound in mice would follow a protocol similar to those established by the National Toxicology Program (NTP).
A Representative Long-Term Carcinogenicity Study Protocol:
-
Test Substance: this compound (CAS No. 16339-04-1), with purity assessed at >98%.
-
Animal Model:
-
Species and Strain: Male and female B6C3F1 mice are commonly used due to their well-characterized background tumor rates.
-
Age: 6-8 weeks at the start of the study.
-
Group Size: 50 mice per sex per group.
-
-
Administration of Test Compound:
-
Route: Oral administration via drinking water is a common and relevant route of exposure for N-nitrosamines.
-
Dose Levels: A minimum of two dose levels plus a control group. Doses would be determined from a 90-day subchronic toxicity study and would typically be a fraction of the maximum tolerated dose (MTD). For example:
-
Control: Untreated drinking water.
-
Low Dose: e.g., 5 ppm in drinking water.
-
High Dose: e.g., 10 ppm in drinking water.
-
-
Duration: Continuous administration for up to 2 years.
-
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Performed at interim sacrifices (e.g., 6, 12, 18 months) and at terminal sacrifice.
-
-
Pathology:
-
Gross Necropsy: A complete necropsy is performed on all animals.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Lesions observed in the high-dose group are then examined in the lower dose groups.
-
-
Data Analysis:
-
Survival rates are analyzed using life-table methods.
-
Tumor incidences are analyzed using the Poly-k test for trend and the Fisher's exact test for pairwise comparisons.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of N-Nitroso Compound-Induced Carcinogenesis
N-nitrosamines, such as this compound, are not directly carcinogenic but require metabolic activation, primarily by cytochrome P450 enzymes in the liver and other tissues. This activation leads to the formation of unstable intermediates that generate highly reactive alkylating agents. These agents can then form adducts with DNA, leading to mutations and the initiation of cancer if not repaired.
Experimental Workflow for a Mouse Carcinogenicity Bioassay
The following diagram illustrates the typical workflow for a two-year carcinogenicity study in mice.
Conclusion
While a dedicated, publicly available carcinogenicity study of this compound in mice with detailed quantitative data is elusive, the existing body of evidence on structurally similar N-nitrosamines strongly supports its classification as a rodent carcinogen. The primary target organs are likely to be the liver and potentially the respiratory tract, with the carcinogenic mechanism proceeding through metabolic activation and subsequent DNA alkylation. The provided experimental protocol and workflow diagrams offer a robust framework for designing and conducting carcinogenicity studies for this and other N-nitroso compounds. Further research to generate specific data for this compound in mice would be invaluable for a more precise risk assessment.
References
Metabolic Activation of N-methyl-N-nitroso-2-propanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the metabolic activation, enzyme kinetics, and specific DNA adducts of N-methyl-N-nitroso-2-propanamine are not extensively available in the public domain. This guide, therefore, extrapolates the presumed metabolic pathways and relevant experimental methodologies based on the well-established principles of N-nitrosamine metabolism. Data from structurally related and well-studied nitrosamines are provided for comparative purposes.
Introduction
N-nitrosamines are a class of potent genotoxic carcinogens that require metabolic activation to exert their biological effects. Their presence as impurities in some pharmaceutical products has necessitated a thorough understanding of their metabolic fate and toxicological profile. This technical guide focuses on the presumed metabolic activation of this compound, providing a framework for its investigation based on the current scientific understanding of N-nitrosamine bioactivation.
The metabolic activation of N-nitrosamines is primarily initiated by cytochrome P450 (CYP) enzymes through α-hydroxylation. This enzymatic reaction is the rate-limiting step that transforms the relatively inert parent compound into highly reactive electrophilic intermediates. These intermediates can then form covalent adducts with cellular macromolecules, most critically DNA, leading to mutations and the initiation of carcinogenesis if not repaired by cellular DNA repair mechanisms.
Presumed Metabolic Activation Pathway of this compound
The metabolic activation of this compound is anticipated to proceed via two primary α-hydroxylation pathways, targeting the methyl and isopropyl groups, respectively. This process is catalyzed by cytochrome P450 enzymes, with CYP2E1 being a likely key contributor based on studies of other small-molecule nitrosamines.[1][2]
Pathway A: α-Hydroxylation of the Methyl Group
-
Enzymatic Hydroxylation: Cytochrome P450 enzymes hydroxylate the methyl group of this compound, forming an unstable α-hydroxynitrosamine intermediate, N-(hydroxymethyl)-N-nitroso-2-propanamine.
-
Spontaneous Decomposition: This intermediate is unstable and spontaneously decomposes to yield formaldehyde (B43269) and an isopropyl-diazohydroxide.
-
Formation of the Alkylating Species: The isopropyl-diazohydroxide further rearranges to form a highly reactive isopropyl-diazonium ion. This electrophilic species is capable of alkylating nucleophilic sites on DNA and other macromolecules.
Pathway B: α-Hydroxylation of the Isopropyl Group
-
Enzymatic Hydroxylation: Alternatively, CYP enzymes can hydroxylate the α-carbon of the isopropyl group, leading to the formation of another unstable α-hydroxynitrosamine.
-
Spontaneous Decomposition: This intermediate decomposes to yield acetone (B3395972) and a methyl-diazohydroxide.
-
Formation of the Alkylating Species: The methyl-diazohydroxide generates the highly reactive methyl-diazonium ion, a potent methylating agent for DNA.
The formation of these reactive diazonium ions is the critical step in the genotoxicity of N-nitrosamines. These electrophiles can react with DNA bases, leading to the formation of various DNA adducts, which, if not repaired, can lead to mutations during DNA replication.
Quantitative Data on N-Nitrosamine Metabolism
While specific kinetic data for this compound are not available, the following tables summarize Michaelis-Menten kinetic constants for the metabolism of other relevant N-nitrosamines by various cytochrome P450 enzymes. This data provides a comparative framework for understanding the potential enzymatic affinity and metabolic rate of this compound. Lower Km values indicate a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters for N-Nitrosodimethylamine (NDMA) Metabolism
| CYP Isoform | Species | System | K_m_ (µM) | V_max_ (nmol/min/nmol CYP) | Reference(s) |
| CYP2E1 | Rabbit | Purified Enzyme | 7.5 | 3.8 | [3] |
| CYP2B4 | Rabbit | Purified Enzyme | 180 | 1.8 | [3] |
| CYP3A6 | Rabbit | Purified Enzyme | 30 | 1.3 | [3] |
| CYP2E1 | Human | Liver Microsomes | 27 - 48 | - | [3] |
Table 2: Kinetic Parameters for N-Nitrosodiethylamine (NDEA) Metabolism
| CYP Isoform | Species | System | K_m_ (µM) | V_max_ (nmol/min/nmol CYP) | Reference(s) |
| CYP2E1 | Rabbit | Purified Enzyme | 130 | 3.2 | [3] |
| CYP2B4 | Rabbit | Purified Enzyme | 300 | 1.7 | [3] |
| CYP2A6 | Human | Purified Enzyme | 190 | 1.1 | [3] |
| CYP2E1 | Human | Liver Microsomes | 90 - 150 | - | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the metabolic activation of N-nitrosamines. These protocols are directly applicable to the study of this compound.
In Vitro Metabolism using Liver Microsomes (Metabolic Stability Assay)
This assay determines the rate of metabolism of a compound by liver microsomes, which are rich in CYP enzymes.
Materials:
-
Pooled human or other species liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS or GC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and MgCl₂.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to a final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
Analytical Quantification: Analyze the samples by a validated LC-MS/MS or GC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CL_int_) can be calculated.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. For N-nitrosamines, which are pro-mutagens, the assay must be conducted with metabolic activation.
Materials:
-
Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-auxotrophic Escherichia coli (e.g., WP2 uvrA)
-
This compound dissolved in a suitable solvent (e.g., DMSO, water)
-
S9 fraction from the liver of Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters
-
Cofactor solution (NADP+ and glucose-6-phosphate)
-
Minimal glucose agar (B569324) plates
-
Top agar
Procedure:
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution and buffer.
-
Pre-incubation: In a test tube, mix the tester strain, the test compound at various concentrations, and the S9 mix (for metabolic activation) or buffer (for no activation).
-
Incubation: Incubate the mixture at 37°C with shaking for a defined period (e.g., 20-30 minutes).
-
Plating: After incubation, add molten top agar to the mixture, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation of Plates: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, and this increase is reproducible.
DNA Adduct Analysis by LC-MS/MS
This method is used to identify and quantify the specific DNA adducts formed upon exposure to a genotoxic agent.
Materials:
-
Calf thymus DNA or DNA isolated from cells/tissues treated with this compound
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system with a sensitive triple quadrupole or high-resolution mass spectrometer
-
Appropriate HPLC column for separating nucleosides/nucleotides
-
Authentic standards of expected DNA adducts (if available)
Procedure:
-
DNA Isolation: Isolate DNA from the treated biological system using standard protocols.
-
In Vitro Adduct Formation (for standard generation): React calf thymus DNA with this compound in the presence of a metabolic activation system (e.g., liver microsomes and NADPH).
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual deoxyribonucleosides or deoxyribonucleotides.
-
Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to enrich the adducted nucleosides/nucleotides and remove unmodified ones.
-
LC-MS/MS Analysis: Analyze the cleaned-up sample by LC-MS/MS. Use multiple reaction monitoring (MRM) for targeted analysis of expected adducts or precursor ion scanning/neutral loss scans for untargeted screening.
-
Adduct Identification and Quantification: Identify adducts by comparing their retention times and mass spectra with those of authentic standards. Quantify the adducts using a calibration curve generated from the standards.
Conclusion
The metabolic activation of this compound is a critical determinant of its potential carcinogenicity. While direct experimental data for this specific compound are limited, the established principles of N-nitrosamine metabolism provide a robust framework for its investigation. The primary route of bioactivation is presumed to be cytochrome P450-mediated α-hydroxylation, leading to the formation of highly reactive alkylating species that can damage DNA. The experimental protocols detailed in this guide provide the necessary tools for researchers to elucidate the specific metabolic pathways, identify the enzymes involved, and characterize the DNA adducts formed by this compound, thereby enabling a comprehensive assessment of its toxicological risk.
References
N-methyl-N-nitroso-2-propanamine: A Review of Toxicological and Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitroso-2-propanamine, also known as methylisopropylnitrosamine, is a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members in animal studies, raising concerns about potential human health risks.[1][2][3] This technical guide provides a comprehensive literature review of studies on this compound and related nitrosamines, focusing on their carcinogenic and genotoxic properties, metabolic activation, and the experimental methodologies used in their assessment. While specific quantitative data for this compound is limited in the public domain, this guide will leverage available information on structurally similar nitrosamines to provide a thorough understanding of the toxicological profile of this compound class.
Carcinogenicity
Numerous studies have demonstrated the carcinogenic potential of a wide range of N-nitrosamines in various animal models.[2][4][5] The carcinogenicity of these compounds is often organ-specific, depending on the chemical structure of the nitrosamine (B1359907) and the metabolic capabilities of the host.[4][5]
Quantitative Carcinogenicity Data
While a comprehensive table of quantitative carcinogenicity data for this compound is not available in the reviewed literature, the following table presents data for the structurally related and well-studied nitrosamine, N-nitrosodimethylamine (NDMA), to illustrate the nature of such data.
| Compound | Species/Strain | Route of Administration | Dose | Tumor Site | Tumor Incidence (%) | Reference |
| N-Nitrosodimethylamine (NDMA) | Rat (BD) | Drinking water | 2 mg/kg bw/day | Liver | 96 | [4] |
| N-Nitrosodimethylamine (NDMA) | Rat (BD) | Drinking water | 0.075 mg/kg bw/day | Liver | 50 (TD50) | [4] |
| N-Nitrosodimethylamine (NDMA) | Mouse | Intraperitoneal | 10 mg/kg bw (single dose) | Lung | 100 | [6] |
Genotoxicity
The carcinogenicity of N-nitrosamines is widely attributed to their genotoxic effects, primarily arising from the formation of DNA adducts following metabolic activation.[7][8][9] These adducts can lead to miscoding during DNA replication, resulting in mutations and initiating the carcinogenic process.
Quantitative Genotoxicity Data
| Compound | Test System | Metabolic Activation | Concentration | Mutagenic Response | Reference |
| N-Nitrosodimethylamine (NDMA) | Salmonella typhimurium TA100 | Hamster Liver S9 | 10 µ g/plate | 2.5-fold increase in revertants | [10] |
| N-Nitrosodimethylamine (NDMA) | Salmonella typhimurium TA1535 | Hamster Liver S9 | 100 µ g/plate | 4-fold increase in revertants | [10] |
Metabolic Activation and Signaling Pathways
The genotoxicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[11][12][13][14] This process typically involves the α-hydroxylation of the alkyl chains attached to the nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophilic species, a diazonium ion, which can then alkylate DNA.[7][15]
For this compound, two potential pathways of α-hydroxylation exist: one on the methyl group and another on the isopropyl group. Hydroxylation of the methyl group would lead to the formation of a methyldiazonium ion, a potent methylating agent. Hydroxylation of the isopropyl group would result in the formation of an isopropyldiazonium ion. The relative contribution of these pathways would determine the specific types of DNA adducts formed and potentially the organ specificity of its carcinogenic action. While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified, CYP2E1 and CYP2A6 are known to be major enzymes in the activation of other small dialkylnitrosamines like NDMA and N-nitrosodiethylamine (NDEA).[12][13][14]
Caption: Proposed metabolic activation pathways for this compound.
Experimental Protocols
Rodent Carcinogenicity Bioassay
A standard protocol for a two-year rodent carcinogenicity bioassay, as outlined by the National Toxicology Program (NTP), involves the following key steps:[6]
-
Test Animals: Typically, groups of 50 male and 50 female rats and mice are used for each dose group and a control group.
-
Dose Selection: Doses are selected based on a subchronic toxicity study (e.g., 90 days) to determine the maximum tolerated dose (MTD). Usually, two or three dose levels plus a control are used in the chronic study.
-
Administration: The test compound is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration (e.g., gavage, drinking water, feed) is chosen based on the potential route of human exposure.
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weights and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined microscopically for the presence of tumors.
-
Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group.
Caption: Workflow for a typical rodent carcinogenicity bioassay.
In Vitro Metabolism Study using Liver Microsomes
In vitro metabolism studies using liver microsomes are crucial for understanding the metabolic activation of nitrosamines. A general protocol includes:
-
Preparation of Microsomes: Liver microsomes are prepared from the livers of rodents (e.g., rats, hamsters) or humans through differential centrifugation.
-
Incubation: The test compound (this compound) is incubated with the liver microsomes in the presence of a NADPH-generating system (which provides the necessary cofactors for CYP enzyme activity) at 37°C.
-
Metabolite Extraction: The reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.
-
Metabolite Identification and Quantification: The extracted metabolites are analyzed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the products of metabolism.[13]
Caption: General workflow for an in vitro metabolism study using liver microsomes.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. An enhanced protocol recommended for nitrosamines involves:[16]
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA pKM101) are used. These strains have mutations in genes involved in histidine or tryptophan synthesis, respectively, and are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.[10]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix. A pre-incubation method is generally recommended for nitrosamines.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the amino acid they cannot synthesize.
-
Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Caption: Simplified workflow for the bacterial reverse mutation (Ames) test.
Conclusion
This compound belongs to a class of compounds with well-established carcinogenic and genotoxic potential. While specific quantitative data for this particular nitrosamine are scarce in the public literature, the extensive body of research on analogous compounds provides a strong basis for understanding its likely toxicological profile. The primary mechanism of toxicity is believed to be metabolic activation by cytochrome P450 enzymes to reactive electrophiles that form DNA adducts, leading to mutations and cancer. The experimental protocols described in this guide are standard methods for assessing the carcinogenic and mutagenic potential of chemical compounds and are applicable to the further investigation of this compound. Further research is warranted to generate specific quantitative data on the carcinogenicity, genotoxicity, and metabolism of this compound to allow for a more precise risk assessment.
References
- 1. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and History of N-methyl-N-nitroso-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N-nitroso-2-propanamine, a member of the N-nitrosamine class of compounds, has been a subject of scientific inquiry due to its carcinogenic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, metabolism, and toxicological properties of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in fields where exposure to or the formation of N-nitrosamines is a concern. This document details experimental protocols, summarizes quantitative data, and visualizes key pathways to facilitate a deeper understanding of this compound.
Introduction
N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. The discovery of their carcinogenic properties dates back to the 1950s, when John Barnes and Peter Magee found that dimethylnitrosamine could induce liver tumors in rats. This discovery sparked decades of research into the toxicology and mechanisms of action of various N-nitrosamines. This compound (CAS 30533-08-5), also known as N-isopropyl-N-methylnitrosamine, is one such compound that has been identified and studied for its potential health risks. This guide will focus specifically on the available scientific knowledge regarding this particular N-nitrosamine.
Discovery and History
While the specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature, its emergence is rooted in the broader history of N-nitrosamine research. The general synthesis of N-nitrosamines by reacting secondary amines with a nitrosating agent has been known for over a century. It is likely that this compound was first synthesized and identified during systematic studies of various N-nitrosamine compounds following the initial discovery of their carcinogenicity.
Synthesis
The synthesis of this compound typically involves the nitrosation of its corresponding secondary amine, N-methylisopropylamine.
General Experimental Protocol for N-Nitrosation of Secondary Amines
This protocol is adapted from established methods for the synthesis of N-nitrosamines and can be applied to the synthesis of this compound.
Materials:
-
N-methylisopropylamine
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-methylisopropylamine in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled amine solution while stirring.
-
Acidify the mixture by the dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C. The reaction is typically monitored for completion using starch-iodide paper to test for the presence of excess nitrous acid.
-
After the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation or chromatography.
Synthesis workflow for this compound.
Metabolism and Mechanism of Action
The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. While specific in vivo metabolism studies on this compound are limited, the general metabolic pathway for alkyl-N-nitrosamines can be extrapolated.
The proposed primary metabolic pathway involves the α-hydroxylation of either the methyl or the isopropyl group. This hydroxylation leads to the formation of unstable α-hydroxynitrosamines. These intermediates then spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions or carbocations. These electrophiles can then react with nucleophilic sites on cellular macromolecules, including DNA, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a key initiating event in carcinogenesis.
Proposed metabolic activation pathway of this compound.
Toxicological Data
| Compound | Species | Sex | Route | Target Organ | TD50 (mg/kg/day) |
| N-Nitrosodimethylamine (NDMA) | Rat | Male | Oral | Liver | 0.096 |
| N-Nitrosodiethylamine (NDEA) | Rat | Male | Oral | Liver | 0.027 |
| N-Nitroso-di-n-propylamine (NDPA) | Rat | Male | Oral | Esophagus | 0.43 |
| N-Nitroso-di-n-butylamine (NDBA) | Rat | Male | Oral | Bladder | 1.2 |
Data extrapolated from general N-nitrosamine carcinogenicity studies.
General Protocol for a Long-Term Carcinogenicity Bioassay
The following is a generalized protocol for a rodent carcinogenicity study, which would be necessary to determine the TD50 of this compound.
Animals:
-
Species: Fischer 344 rats (or a suitable alternative)
-
Sex: Both males and females
-
Age: 6-8 weeks at the start of the study
-
Groups: A control group and at least three dose groups, with 50 animals per sex per group.
Administration of the Test Compound:
-
Route: Typically via drinking water or gavage.
-
Dose levels: Should be determined from shorter-term toxicity studies to establish a maximum tolerated dose (MTD). Doses might be set at the MTD, 1/2 MTD, and 1/4 MTD.
-
Duration: For the lifetime of the animals (approximately 2 years for rats).
Observations and Examinations:
-
Clinical signs of toxicity are recorded daily.
-
Body weight and food/water consumption are measured weekly for the first 13 weeks and monthly thereafter.
-
At the end of the study, all animals are subjected to a full necropsy.
-
All organs and tissues are examined macroscopically, and any abnormalities are recorded.
-
A comprehensive list of tissues from all animals is preserved and examined microscopically by a veterinary pathologist.
Data Analysis:
-
Statistical analysis of tumor incidence is performed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
-
The TD50 is calculated using statistical models that take into account the dose-response relationship.
Experimental workflow for a carcinogenicity bioassay.
Analytical Methodologies
The detection and quantification of N-nitrosamines, including this compound, in various matrices such as pharmaceuticals, food, and environmental samples are critical for risk assessment. Several analytical techniques are employed for this purpose.
Common Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the analysis of volatile nitrosamines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for less volatile and thermally labile nitrosamines. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides high selectivity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for screening purposes, but lacks the specificity of mass spectrometric detection.
A typical analytical workflow involves sample preparation (e.g., solid-phase extraction), chromatographic separation, and detection by a mass spectrometer. The use of isotopically labeled internal standards is crucial for accurate quantification.
Conclusion
This compound, like many other N-nitrosamines, is a compound of toxicological concern due to its carcinogenic potential. While specific data on its discovery, quantitative carcinogenicity, and detailed metabolic pathways are not as abundant as for more common nitrosamines like NDMA, this guide provides a framework for understanding its properties based on the broader knowledge of the N-nitrosamine class. The provided experimental protocols and visualized pathways offer a foundation for researchers and professionals to design and interpret studies related to this and other N-nitrosamine compounds. Further research is warranted to fill the existing data gaps and to better characterize the specific risks associated with exposure to this compound.
References
Navigating the Stability and Storage of N-methyl-N-nitroso-2-propanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitroso-2-propanamine, also known as N-nitrosomethylisopropylamine, is a member of the N-nitrosamine class of compounds. Due to the classification of many nitrosamines as probable human carcinogens, understanding the stability and ensuring appropriate storage of this compound is of paramount importance, particularly in the context of pharmaceutical research and development where it may arise as a potential impurity. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and the methodologies for its stability assessment.
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] These agencies have issued stringent guidelines requiring manufacturers to conduct thorough risk assessments and, when necessary, confirmatory testing to control the levels of these impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[4][5][6] This underscores the critical need for a comprehensive understanding of the factors that can lead to the formation and degradation of nitrosamines like this compound throughout a product's lifecycle.
Chemical Stability Profile
Thermal Stability
N-nitrosamines can be susceptible to thermal degradation. Studies on other nitrosamines have shown that elevated temperatures can lead to their degradation. For instance, investigations into the stability of ranitidine-containing products revealed that storage at elevated temperatures, such as 40°C and 60°C, significantly increased the formation of NDMA.[7][8] This suggests that thermal stress can promote chemical reactions that either form or degrade nitrosamines. For this compound, it is crucial to avoid high temperatures during storage and handling to minimize the risk of degradation and the potential formation of unknown byproducts.
Photostability
N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation.[9] The photolytic degradation of nitrosamines is a well-documented phenomenon.[10] Studies on NDMA have shown that it readily undergoes direct photolysis, with degradation occurring within minutes under simulated environmental conditions.[11][12] The mechanism of photolysis often involves the cleavage of the N-N bond.[12] Therefore, this compound should be protected from light to prevent photodegradation.
pH and Hydrolytic Stability
The stability of N-nitrosamines in aqueous solutions can be pH-dependent. The formation of nitrosamines from secondary amines and nitrosating agents is highly pH-dependent, with optimal formation typically occurring in acidic conditions (pH 3-5).[13] Conversely, the degradation of some nitrosamines can also be influenced by pH. While specific hydrolysis data for this compound is scarce, studies on other nitrosamines suggest that they are generally stable in mild aqueous conditions but can be susceptible to degradation under strongly acidic or basic conditions, especially when catalyzed by other factors.[10]
Quantitative Stability Data (Illustrative Examples)
Table 1: Illustrative Photodegradation Data for NDMA in Aqueous Solution
| Parameter | Condition | Value |
| Molar Absorptivity | Wavelength: 228 nm, pH 7 | 7380 M⁻¹cm⁻¹[12] |
| Quantum Yield | Wavelength: 228 nm, pH 7 | 0.13[12] |
| Molar Absorptivity | Wavelength: 253.7 nm, pH 7 | 1650 M⁻¹s⁻¹[12] |
| Quantum Yield | Wavelength: 253.7 nm, pH 2-8 | ~0.3[10] |
| Quantum Yield | Wavelength: 253.7 nm, pH > 9 | < 0.1[10] |
Table 2: Illustrative Thermal Stability Data for NDMA in a Solid Dosage Form (Ranitidine Tablets)
| Storage Condition | Duration | NDMA Concentration (ppm) - Brand A | NDMA Concentration (ppm) - Brand B |
| Initial | 0 weeks | 0.19[8] | 2.89[8] |
| 40°C / 75% RH | 8 weeks | 116[8] | 18[8] |
| 60°C | 1 week | Substantial increase (implicated moisture and oxygen as factors)[8] | Substantial increase (implicated moisture and oxygen as factors)[8] |
Recommended Storage and Handling Conditions
Based on the general stability profile of N-nitrosamines, the following storage and handling conditions are recommended for this compound to ensure its integrity:
Table 3: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at refrigerated conditions (2-8°C). | To minimize thermal degradation and potential formation of byproducts. |
| Light | Protect from light. Store in amber or opaque containers. | To prevent photodegradation due to UV and visible light exposure.[9] |
| Atmosphere | Store in a well-sealed container. Consider storage under an inert atmosphere (e.g., argon, nitrogen) for long-term stability. | To minimize contact with atmospheric moisture and oxygen, which can contribute to degradation.[8] |
| pH (for solutions) | Maintain a neutral pH if in solution. Avoid strongly acidic or basic conditions. | To prevent acid- or base-catalyzed degradation. The optimal pH for nitrosamine formation is typically acidic.[13] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and sources of nitrite. | To prevent chemical reactions that could lead to degradation or the formation of other hazardous compounds. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
General Protocol for a Forced Degradation Study
-
Sample Preparation : Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, methanol). Prepare a control sample stored under recommended conditions.
-
Stress Conditions :
-
Acid Hydrolysis : Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis : Treat the sample with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation : Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation : Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a controlled environment.
-
Photodegradation : Expose the sample in a photostability chamber to a controlled light source as per ICH Q1B guidelines.[14][15] A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis : Analyze the stressed and control samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
-
Data Evaluation : Quantify the amount of this compound remaining and identify and quantify any degradation products formed.
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathway
The primary degradation pathway for many nitrosamines under photolytic conditions is the homolytic cleavage of the N-N bond, leading to the formation of an amino radical and nitric oxide. This is an illustrative pathway based on the known chemistry of nitrosamines.
Caption: Illustrative photodegradation pathway.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines the logical flow of a forced degradation study for this compound.
Caption: Forced degradation experimental workflow.
Conclusion
While specific stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on the known properties of the N-nitrosamine class. Protection from heat and light, along with storage in a well-sealed container at refrigerated temperatures, are key to maintaining its integrity. For researchers and drug development professionals, conducting thorough forced degradation studies is essential to understand its stability profile within specific formulations and to develop robust, stability-indicating analytical methods. Adherence to regulatory guidelines on nitrosamine impurities is crucial to ensure the safety and quality of pharmaceutical products.
References
- 1. insider.thefdagroup.com [insider.thefdagroup.com]
- 2. EMA addresses risk evaluation, mitigation for nitrosamines | RAPS [raps.org]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 6. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cambrex.com [cambrex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of N-methyl-N-nitroso-2-propanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-methyl-N-nitroso-2-propanamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available quantitative and qualitative data, a detailed experimental protocol for determining solubility, and a relevant biological pathway. This guide is intended to be a valuable resource for professionals working with this compound, enabling informed decisions regarding its use in experimental and developmental settings.
Core Data Presentation: Solubility Profile
The solubility of a compound is a critical physical property influencing its behavior in various chemical and biological systems. The following tables summarize the known quantitative and qualitative solubility data for this compound.
| Solvent | Quantitative Solubility | Unit | Temperature (°C) |
| Water | -0.63 (log10 of molar solubility) | mol/L | Not Specified |
Note: The log10 of molar solubility of -0.63 indicates a molar solubility of approximately 0.23 mol/L. Given the molecular weight of 102.14 g/mol , this corresponds to an approximate aqueous solubility of 23.5 g/L.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1] |
| Organic Solvents (General) | Soluble |
| Water | Low solubility |
Experimental Protocols: Determining Solubility
The following is a detailed methodology for determining the solubility of a liquid substance like this compound, based on the isothermal shake-flask method, which is a widely accepted technique for generating reliable solubility data.[2][3][4] This protocol is adapted from standard methodologies such as the OECD Guideline 105 for Water Solubility.[5][6][7][8][9]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), acetone) of high purity
-
Glass flasks or vials with airtight screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Pipettes and syringes
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector for quantification.
Procedure:
-
Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatically controlled shaker.
-
Addition of Solute: Add an excess amount of this compound to a flask containing a known volume of the temperature-equilibrated solvent. The excess solute should be clearly visible as a separate phase.
-
Equilibration: Seal the flasks and place them in the thermostatically controlled shaker. Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time (typically 24 to 72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the experimental temperature for at least 24 hours to allow for the separation of the undissolved solute. For many solvent systems, centrifugation may be necessary to achieve complete phase separation.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of the appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Data Analysis: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.
Mandatory Visualizations
Metabolic Activation of N-Nitrosamines
The carcinogenicity of N-nitrosamines is attributed to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process leads to the formation of highly reactive electrophiles that can alkylate DNA, a critical step in the initiation of cancer. The following diagram illustrates the general metabolic pathway for the activation of N-nitrosamines, which is applicable to this compound.
Caption: Metabolic activation pathway of N-nitrosamines leading to DNA damage.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of the solubility of this compound using the isothermal shake-flask method.
Caption: A stepwise workflow for determining the solubility of a liquid amine.
References
- 1. This compound , ≥95% , 30533-08-5 - CookeChem [cookechem.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
An In-depth Technical Guide to Potential Sources of N-Nitroso Compound Contamination
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways and principal sources of contamination for N-nitroso compounds (NOCs), with a focus on N-nitrosamines like N-methyl-N-nitroso-2-propanamine. N-nitrosamines are a class of chemical compounds classified as probable human carcinogens, making their presence, even at trace levels, a significant concern in the pharmaceutical, food, and manufacturing industries.[1][2] Understanding the root causes of their formation is critical for developing effective risk mitigation and control strategies.
Chemical Formation of N-Nitrosamines
The formation of N-nitrosamines is a chemical reaction between a nitrosating agent and a secondary or tertiary amine.[3][4] this compound (also known as N-nitrosomethylisopropylamine or NMIPA), for instance, is formed from the nitrosation of its secondary amine precursor, N-methylisopropylamine.
The most common reaction involves nitrous acid (HNO₂), which is typically formed in situ from a nitrite (B80452) salt (e.g., sodium nitrite, NaNO₂) under acidic conditions.[4][5] The reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile, which is then attacked by the nucleophilic amine.[5]
Several factors influence the rate of this reaction:
-
pH: The reaction is favored in acidic environments which facilitate the formation of the nitrosating agent.[3]
-
Temperature: Higher temperatures can accelerate the rate of nitrosamine (B1359907) formation.[3][6]
-
Precursors: The availability and reactivity of both the amine and the nitrosating agent are determining factors. Secondary amines are generally more susceptible to nitrosation than tertiary amines.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. veeprho.com [veeprho.com]
- 5. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 6. Understanding Nitrosamine Impurities: Formation, Sources, and Risks [simsonpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
N-methyl-N-nitroso-2-propanamine IUPAC name and synonyms
An In-Depth Technical Guide to N-methyl-N-nitroso-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in toxicological and pharmaceutical research. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, including its metabolic activation pathway and methods for its detection.
Chemical Identity
IUPAC Name: N-methyl-N-propan-2-ylnitrous amide[1]
Synonyms:
-
2-Propanamine, N-methyl-N-nitroso-[1]
-
N-isopropylmethyl nirosoamine[4]
-
N-methyl-N-propan-2-ylnitrous amide[1]
-
N-nitrosomethylisopropylamine
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | [1][2][3] |
| Molecular Weight | 102.14 g/mol | [4] |
| CAS Number | 30533-08-5 | [1][2][3] |
| Physical State | Liquid | Inferred from hazard classification |
| Hazards | Flammable liquid and vapor (H226), Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), May cause cancer (H350) | [1] |
Metabolic Activation and Carcinogenicity
N-nitrosamines are a class of compounds known for their carcinogenic potential, which is contingent upon their metabolic activation within the body.[5] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The general pathway involves the α-hydroxylation of one of the alkyl groups attached to the nitrogen atom. This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic diazonium ion. This ion can then alkylate cellular macromolecules, most notably DNA, leading to mutations and the initiation of cancer.
The proposed metabolic activation pathway for this compound is illustrated in the diagram below.
Experimental Protocols
General Protocol for Carcinogenicity Study in Rodents
The following is a generalized protocol for assessing the carcinogenic potential of this compound in a rodent model, based on established guidelines for carcinogenicity studies.
Objective: To determine the dose-response relationship and carcinogenic potential of this compound following chronic exposure in rats.
Materials:
-
This compound (purity ≥95%)
-
Wistar rats (50 males, 50 females per group)
-
Vehicle (e.g., corn oil)
-
Standard rodent diet and water
-
Animal housing and care facilities compliant with ethical guidelines
Methodology:
-
Dose Selection: Based on preliminary toxicity studies, select at least three dose levels (low, medium, and high) and a vehicle control group. The high dose should be a maximum tolerated dose (MTD) that does not significantly alter the animals' lifespan or normal physiology, other than by tumor induction.
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.
-
Administration: Administer this compound, dissolved in the vehicle, to the animals daily via oral gavage for a period of two years. The control group receives the vehicle only.
-
Clinical Observation: Observe the animals twice daily for any clinical signs of toxicity, morbidity, or mortality. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Necropsy and Histopathology: At the end of the two-year period, or when animals are euthanized due to moribund condition, perform a full necropsy. Collect all major organs and any gross lesions. Preserve tissues in 10% neutral buffered formalin. Process tissues for histopathological examination by a qualified veterinary pathologist.
-
Data Analysis: Analyze tumor incidence and latency data using appropriate statistical methods to determine the carcinogenic potential of the compound.
Analytical Protocol for Quantification by LC-MS/MS
This protocol outlines a general method for the detection and quantification of this compound in a sample matrix, such as a drug substance.
Objective: To accurately quantify the concentration of this compound in a given sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., SCIEX QTRAP 6500+)[6]
-
Analytical column suitable for polar compounds
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., N-methyl-d3-N-nitroso-2-propanamine)
-
High-purity solvents (e.g., methanol (B129727), water, formic acid)
-
Sample vials and filters
Methodology:
-
Standard Preparation: Prepare a series of calibration standards by diluting the this compound reference standard in a suitable solvent to cover the expected concentration range in the samples. Spike each standard with the internal standard at a fixed concentration.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. Spike with the internal standard. Filter the sample solution before injection.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the prepared standards and samples onto the LC system. Use a gradient elution program with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
The workflow for this analytical protocol is depicted in the following diagram.
Conclusion
This technical guide has provided essential information on this compound for the scientific community. The data on its chemical properties, metabolic activation, and detailed experimental protocols are intended to support further research and ensure safety and accuracy in its handling and analysis. The potential carcinogenicity of this and other N-nitrosamines underscores the importance of continued investigation into their mechanisms of action and the development of sensitive detection methods.
References
- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 4. This compound | CAS No- 30533-08-5 | Simson Pharma Limited [simsonpharma.com]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
Methodological & Application
Application Notes and Protocols for the Detection of N-methyl-N-nitroso-2-propanamine (NDiPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitroso-2-propanamine, also known as N-nitrosodiisopropylamine (NDiPA), is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry.[1][2] Nitrosamines are classified as probable human carcinogens, making their presence in drug substances and products a critical issue for patient safety.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to conduct risk assessments and perform confirmatory testing using validated analytical methods to control these impurities.[3][4]
The detection of NDiPA at trace levels requires highly sensitive and selective analytical methodologies.[5] This document provides detailed application notes and protocols for the determination of NDiPA in pharmaceutical matrices, focusing on the most widely used and effective techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][6]
Analytical Methodologies Overview
The primary analytical techniques for NDiPA detection are chromatography coupled with mass spectrometry.[4][6] The choice between LC-MS/MS and GC-MS/MS often depends on the volatility of the nitrosamine and the characteristics of the drug matrix.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally labile.[3] It is a widely applied method for the analysis of nitrosamines in various drug products.[6]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is particularly effective for volatile nitrosamines like NDiPA.[1] It offers high sensitivity and is a common choice for screening and quantification.[7][8]
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used for NDiPA detection. These values can vary based on the specific instrumentation, matrix, and method parameters.
| Parameter | LC-MS/MS | GC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.03 ng/mL - 0.1 ng/mL | ~3 ppb | [1][9][10] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL - 0.5 ng/mL | Low ppb range | [1][10] |
| **Linearity (R²) ** | > 0.99 | > 0.996 | [10][11] |
| Accuracy (% Recovery) | 70 - 130% | 70 - 130% | [8][12] |
Experimental Workflows
The following diagrams illustrate the general workflows for NDiPA analysis using LC-MS/MS and GC-MS/MS.
Caption: Workflow for NDiPA analysis by LC-MS/MS.
Caption: Workflow for NDiPA analysis by GC-MS/MS.
Experimental Protocols
Protocol 1: LC-MS/MS Method for NDiPA in a Drug Substance
This protocol is a general procedure and may require optimization for specific drug matrices.
1. Materials and Reagents
-
N-Nitrosodiisopropylamine (NDiPA) reference standard
-
Isotopically labeled internal standard (e.g., NDiPA-d14)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance to be analyzed
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDiPA reference standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a suitable diluent (e.g., 80:20 methanol:water) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.
-
IS Spiking Solution (e.g., 10 ng/mL): Dilute the IS stock solution to a suitable concentration for spiking into all samples and standards.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.
-
Add a defined volume of diluent (e.g., 2 mL).
-
Add a small, precise volume of the IS spiking solution.
-
Vortex the tube for 5-20 minutes to ensure complete dissolution.[13]
-
Centrifuge the sample at approximately 10,000 rpm for 10 minutes.[13]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[9]
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A suitable C18 column (e.g., 4.6 x 150 mm, 3 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in methanol.[3]
-
Gradient: A suitable gradient to separate NDiPA from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDiPA and its internal standard.
5. Data Analysis
-
Integrate the chromatographic peaks for NDiPA and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (NDiPA/IS) against the concentration of the calibration standards.
-
Determine the concentration of NDiPA in the sample using the calibration curve.
Protocol 2: GC-MS/MS Method for NDiPA in a Drug Substance
This protocol is a general procedure and may require optimization for specific drug matrices.
1. Materials and Reagents
-
N-Nitrosodiisopropylamine (NDiPA) reference standard
-
Isotopically labeled internal standard (e.g., NDiPA-d14)
-
Dichloromethane (DCM), GC-MS grade
-
Methanol, GC-MS grade
-
Drug substance to be analyzed
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of NDiPA reference standard in DCM or methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with DCM to cover the desired concentration range (e.g., 1 to 100 ppb).
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the isotopically labeled internal standard in DCM or methanol.
-
IS Spiking Solution (e.g., 50 ppb): Dilute the IS stock solution to a suitable concentration for spiking into all samples and standards.
3. Sample Preparation
-
Accurately weigh 500 to 1,000 mg of the drug substance into a vial.[8]
-
Add a defined volume of DCM (e.g., 5.0 mL).[8]
-
Add a small, precise volume of the IS spiking solution.
-
Vortex to disperse the sample.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial for GC-MS/MS analysis.[8]
4. GC-MS/MS Conditions
-
GC System: Gas chromatograph with a suitable autosampler.
-
Column: A low- to mid-polarity column, such as a wax column (e.g., 30 m x 0.25 mm, 0.5 µm).[13]
-
Carrier Gas: Helium
-
Oven Temperature Program: A suitable temperature program to achieve separation of NDiPA.
-
Injection Mode: Liquid injection
-
Injection Volume: 1 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NDiPA and its internal standard.
5. Data Analysis
-
Integrate the chromatographic peaks for NDiPA and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (NDiPA/IS) against the concentration of the calibration standards.
-
Determine the concentration of NDiPA in the sample using the calibration curve.
Method Validation
All analytical methods for the determination of nitrosamine impurities must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[3] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound (NDiPA) in pharmaceutical products. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. Proper method validation is crucial to ensure reliable and accurate results for regulatory compliance and patient safety.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. cphi-online.com [cphi-online.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 8. agilent.com [agilent.com]
- 9. fda.gov [fda.gov]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 11. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: GC-MS Analysis of N-methyl-N-nitroso-2-propanamine
Abstract
This application note details a robust and sensitive method for the determination of N-methyl-N-nitroso-2-propanamine in pharmaceutical drug substances and products using Gas Chromatography-Mass Spectrometry (GC-MS). N-nitrosamine impurities are classified as probable human carcinogens, making their accurate detection and quantification at trace levels a critical aspect of drug safety and regulatory compliance.[1] The described protocol, including sample preparation and GC-MS/MS parameters, is designed to achieve high sensitivity and selectivity, meeting or exceeding current regulatory expectations for the control of these impurities.[1]
Introduction
N-nitrosamines are a class of chemical compounds that have raised significant concern in the pharmaceutical industry due to their potential carcinogenic properties.[2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have implemented stringent guidelines requiring manufacturers to assess and control the presence of these impurities in their products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accepted analytical technique for the analysis of volatile and semi-volatile nitrosamines at trace levels.[1] This document provides a comprehensive protocol for the analysis of this compound, a specific nitrosamine (B1359907) impurity.
Chemical Structure:
-
Synonyms: Isopropylmethylnitrosamine, Methylisopropylnitrosamine, N-Methyl-N-nitrosoisopropylamine[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix. Two primary methods are presented here: Liquid-Liquid Extraction (LLE) for water-soluble matrices and Direct Dispersion for samples soluble in organic solvents.[6]
Method 1: Liquid-Liquid Extraction (LLE) [1]
This method is suitable for a wide range of drug substances and products.[1]
-
Weigh an appropriate amount of the sample (e.g., 200 to 1,000 mg) into a 15 mL centrifuge tube.[1][6] For finished products, a representative sample may be prepared from ground tablets.[1][7]
-
Disperse the sample in 8.0 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution in water.[1][6]
-
Vortex the mixture briefly and then shake for at least 5 minutes to ensure complete dissolution or suspension.[1][7]
-
Add 2.0 mL of dichloromethane (B109758) (DCM) to the suspension, vortex briefly, and then shake for at least 5 minutes.[1][7]
-
Centrifuge the suspension at approximately 10,000 g for at least 5 minutes to separate the layers.[7]
-
Carefully collect the lower organic (DCM) layer.[7]
-
Filter the extract through a 0.2 µm ww-PTFE syringe filter.[6]
-
Transfer the filtered extract into a GC vial for analysis.
Method 2: Direct Dispersion in an Organic Solvent [1]
This method is applicable for samples that are soluble in organic solvents.[1][6]
-
Weigh 500 to 1,000 mg of the sample directly into a suitable vial.[1][6]
-
Disperse the sample completely in the solvent.
-
Filter the solution through a 0.2 µm ww-PTFE syringe filter.[6]
-
Transfer the filtered solution into a GC vial for analysis.
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and any internal standards (e.g., NDMA-d6) in methanol (B129727) at a concentration of 1,000 µg/mL.[6][7]
-
Intermediate Standard Solutions: Prepare mixed nitrosamine standard solutions by diluting the stock solutions in dichloromethane.[6]
-
Calibration Solutions: Prepare a series of calibration solutions by further diluting the intermediate standard solution with dichloromethane to achieve the desired concentration range (e.g., 0.01 to 6.0 ng/mL).[6] Each calibration standard should contain a constant concentration of the internal standard (e.g., 3 ng/mL).[6]
GC-MS/MS Instrumentation and Parameters
The following parameters are recommended for a triple quadrupole GC-MS/MS system.
Table 1: GC-MS/MS Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Injection Mode | Liquid injection or Headspace[1][8] |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium[1] |
| Column | SH-I-624Sil MS (30 m x 0.25 mm I.D., df = 1.4 µm) or equivalent[9] |
| Oven Program | 50 °C (1 min), then ramped at 20 °C/min to 250 °C and held for 3 minutes[9] |
| MS System | Agilent 7010B GC/MS/MS or equivalent |
| Ion Source | Electron Ionization (EI)[1] |
| MS Source Temp. | 230 °C[1][9] |
| Quadrupole Temp. | 150 °C[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
Table 2: Example MRM Transitions for this compound (Note: These are hypothetical transitions and should be optimized experimentally)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 102.1 | 43.1 | 10 |
| This compound (Qualifier) | 102.1 | 74.1 | 8 |
| Internal Standard (e.g., NDMA-d6) | 80.1 | 50.1 | 6 |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the analyte.
Table 3: Typical Method Performance Characteristics (Based on general nitrosamine analysis methods)
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995[7] |
| Limit of Detection (LOD) | 1-10 ppb[6] |
| Limit of Quantitation (LOQ) | 15 ppb[7] |
| Recovery | 70 - 130%[6][7] |
| Repeatability (%RSD) | < 20%[6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Relationship for Method Selection
Caption: Logic diagram for selecting the appropriate sample preparation method.
Conclusion
The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in pharmaceutical materials. The sample preparation protocols are adaptable to different sample matrices, and the instrumental parameters are optimized for high selectivity and low-level detection. This method is suitable for routine quality control and regulatory submissions to ensure the safety and quality of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. cphi-online.com [cphi-online.com]
- 3. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 4. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 5. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. edqm.eu [edqm.eu]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 9. shimadzu.com [shimadzu.com]
Application Note: Quantification of N-methyl-N-nitroso-2-propanamine in Pharmaceutical Drug Substances by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Since 2018, global regulatory bodies have mandated strict controls and testing for these impurities in drug substances and products. N-methyl-N-nitroso-2-propanamine (also known as N-isopropyl-N-methylnitrosamine) is a potential genotoxic impurity that may arise from specific synthesis routes or raw material contaminants. Therefore, a sensitive and selective analytical method is crucial for its detection and quantification at trace levels.
This application note details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. Tandem quadrupole mass spectrometry is the preferred technique for this analysis due to the high sensitivity and selectivity afforded by Multiple Reaction Monitoring (MRM). The method described herein is suitable for the routine analysis of this compound in active pharmaceutical ingredients (APIs).
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (CAS: 30533-08-5)
-
Internal Standard (IS): N-nitrosodimethylamine-d6 (NDMA-d6)
-
Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Sample Diluent: 80:20 (v/v) Methanol:Water
Standard Solution Preparation
-
Stock Standard (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol. Protect this solution from light.[2]
-
Internal Standard Stock (100 µg/mL): Prepare a 100 µg/mL stock solution of NDMA-d6 in methanol.
-
Working Internal Standard (100 ng/mL): Dilute the IS stock solution with the sample diluent to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard with the sample diluent to achieve a concentration range of 0.5 ng/mL to 100 ng/mL. Spike each calibration standard with the Working Internal Standard to achieve a final IS concentration of 10 ng/mL.
Sample Preparation Protocol
-
Accurately weigh 100 mg of the API powder into a 15 mL centrifuge tube.
-
Add 10 mL of the Working Internal Standard solution (100 ng/mL). This results in a sample concentration of 10 mg/mL and an IS concentration of 100 ng/mL.
-
Vortex the tube for 5 minutes to ensure the sample is fully dissolved or suspended.[3]
-
Sonicate for 10 minutes to facilitate extraction.[2]
-
Centrifuge the sample at 4,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.[2][4]
-
The sample is now ready for LC-MS/MS analysis.
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.[5] Atmospheric Pressure Chemical Ionization (APCI) is recommended for small, volatile nitrosamines, though Electrospray Ionization (ESI) can also be suitable.[6]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.9 µm)[7] |
| Mobile Phase A | Water + 0.1% Formic Acid[7] |
| Mobile Phase B | Methanol + 0.1% Formic Acid[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-1.0 min (10% B), 1.0-8.0 min (10-90% B), 8.0-10.0 min (90% B), 10.1-12.0 min (10% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | APCI, Positive |
| Corona Discharge Current | 5 µA[4] |
| Vaporizer Temperature | 400 °C[4] |
| Curtain Gas | 25 psi[4] |
| Collision Gas | Medium[4] |
| Ion Source Gas 1 | 50 psi[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
The molecular weight of this compound is 102.135 g/mol , resulting in a protonated precursor ion [M+H]⁺ of m/z 103.1.[8] Common fragmentation pathways for nitrosamines involve the loss of the nitroso radical (•NO, 30 Da) or a hydroxyl radical (•OH, 17 Da).[9][10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 103.1 | 73.1 | Quantifier |
| This compound | 103.1 | 86.1 | Qualifier |
| NDMA-d6 (Internal Standard) | 81.1 | 47.1 | Quantifier |
Method Performance and Data
The method should be validated according to ICH Q2(R1) guidelines. Typical performance characteristics are summarized below.
Table 4: Summary of Quantitative Performance
| Parameter | Typical Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998[3] |
| Limit of Detection (LOD) | 0.015 ppm (1.5 ng/mL) |
| Limit of Quantification (LOQ) | 0.05 ppm (5 ng/mL)[4] |
| Accuracy (Recovery %) | 85 - 115%[4][11] |
| Precision (%RSD) | < 15%[11] |
Visualizations
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below.
Caption: High-level workflow for this compound analysis.
Toxicological Pathway
N-nitrosamines are not directly carcinogenic; they require metabolic activation to exert their genotoxic effects. This process typically involves hydroxylation by Cytochrome P450 (CYP) enzymes, leading to the formation of an unstable intermediate that can alkylate DNA.
Caption: Metabolic activation pathway of N-nitrosamines leading to genotoxicity.
Conclusion
The LC-MS/MS method presented provides a sensitive, selective, and reliable approach for the quantification of this compound in pharmaceutical samples. The use of an isotopically labeled internal standard, coupled with optimized sample preparation and instrument conditions, ensures accurate and precise results that meet stringent regulatory requirements for the control of nitrosamine impurities. This protocol can be readily validated and implemented in quality control laboratories for routine testing.
References
- 1. fda.gov [fda.gov]
- 2. hsa.gov.sg [hsa.gov.sg]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. lcms.cz [lcms.cz]
- 8. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Sample Preparation for the Analysis of N-methyl-N-nitroso-2-propanamine (NEIPA) in Pharmaceutical Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction N-nitrosamines are a class of compounds classified as "probable human carcinogens" by the International Agency for Research on Cancer (IARC).[1] Their discovery as impurities in various pharmaceutical products has led to global regulatory scrutiny and the recall of several drug batches.[1][2] N-methyl-N-nitroso-2-propanamine, also known as N-ethyl-N-nitroso-2-propanamine (NEIPA) or N-nitroso-isopropylmethylamine (NIPMA), is one of several nitrosamines that require sensitive and reliable detection at trace levels.[3][4][5]
Effective sample preparation is one of the most critical steps in the analytical workflow, as it directly impacts the accuracy, precision, and reliability of quantitative results.[1] The goal is to efficiently extract the target analyte from the complex drug substance or product matrix while minimizing interferences. This application note provides detailed protocols for the sample preparation of pharmaceutical samples for the analysis of NEIPA and other volatile nitrosamines using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle The analytical approach involves the extraction of NEIPA from the drug substance or drug product matrix into a suitable solvent, often assisted by mechanical agitation like vortexing or sonication. An isotopically labeled internal standard (ISTD) is typically added at the beginning of the process to compensate for analyte loss during preparation and for matrix effects during ionization.[6] Following extraction, the solid matrix is separated by centrifugation, and the resulting supernatant is filtered to remove particulates before injection into the analytical instrument.[7][8] The choice of extraction solvent and specific technique depends on the solubility of the sample matrix.[9]
Quantitative Data Summary
The performance of a given method is highly dependent on the sample matrix, analyte concentration, and instrumentation. The following table summarizes typical performance characteristics for the analysis of various nitrosamines in pharmaceutical products, which are representative of the expected performance for NEIPA analysis.
| Analyte(s) | Matrix | Sample Preparation Method | Analytical Technique | LOQ (ng/g or ppb) | Recovery (%) | Reference(s) |
| NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA | Drug Substance / Product | Solvent Extraction, Centrifugation, Filtration | LC-MS/MS | 0.73 - 21.75 | Not Specified | [10] |
| NDMA, NDEA, NDIPA, NDBA | Drug Substance / Product | Liquid-Liquid Extraction (LLE) | GC-MS/MS | 1 - 60 | 70 - 130 | [9] |
| Metformin Spiked Standards | Metformin Drug Substance | Automated Solvent Extraction | GC-MS | 1.0 | 70 - 130 | [1] |
| NDMA | Metformin | Methanol (B129727) Extraction, Centrifugation, Filtration | LC-HRMS | ~4.8 (0.048 ppm) | Not Specified | [11] |
| Six Nitrosamines | Sartan Drugs | NaOH Suspension, Dichloromethane (B109758) LLE | GC-MS/MS | ~15 | Not Specified | [7] |
| Eight Nitrosamines | Various Solvents | Direct Dilution / LLE | LC-MS/MS | < 30 (0.03 ppm) | Not Specified | [12] |
NDMA: N-Nitrosodimethylamine; NDEA: N-Nitrosodiethylamine; NEIPA: N-ethyl-N-nitroso-2-propanamine; NDIPA: N-Nitrosodiisopropylamine; NDBA: N-Nitrosodibutylamine; NMBA: N-Nitroso-N-methyl-4-aminobutyric acid.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the preparation of pharmaceutical samples prior to instrumental analysis for nitrosamines.
Caption: A generalized workflow for preparing pharmaceutical samples for N-nitrosamine analysis.
Experimental Protocols
Caution: N-nitrosamines are potent carcinogens and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7] Protect all standard and sample solutions from light, as nitrosamines can degrade under UV light.[1]
Protocol 1: Liquid-Liquid Extraction for Water-Soluble Samples
This protocol is suitable for drug substances or products (e.g., tablets) that are soluble in aqueous solutions but not in the extraction solvent.
Apparatus and Reagents:
-
Analytical Balance
-
15 mL Polypropylene Centrifuge Tubes
-
Vortex Mixer and/or Sonicator
-
Centrifuge (capable of ~10,000 x g)
-
Dichloromethane (DCM, MeCl2), HPLC or GC-MS grade
-
1M Sodium Hydroxide (NaOH) solution
-
NEIPA analytical standard and corresponding isotopically labeled internal standard (e.g., NEIPA-d10)
-
Syringes and 0.2 µm PTFE syringe filters
-
Autosampler vials
Procedure:
-
Sample Weighing: Grind tablets to a fine, homogeneous powder. Accurately weigh an amount of powder equivalent to 250-500 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[7][8]
-
Sample Suspension: Add 10 mL of 1M NaOH solution to the tube.[7] Spike with the internal standard solution at a concentration appropriate for the expected analyte levels.
-
Vortexing: Cap the tube securely and vortex briefly to suspend the powder.
-
Extraction: Shake the suspension vigorously for at least 5 minutes.[7]
-
Solvent Addition: Add 2.0 mL of dichloromethane to the suspension.[7]
-
Second Extraction: Cap and shake again for a minimum of 5 minutes to facilitate the extraction of nitrosamines into the organic phase.
-
Phase Separation: Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to achieve a clear separation between the aqueous and organic layers and to pellet the solid excipients.[7]
-
Collection: Carefully collect the lower organic (dichloromethane) layer using a pipette and transfer it to a clean autosampler vial.
-
Filtration (Optional but Recommended): If any particulates are present, filter the organic extract through a 0.2 µm PTFE syringe filter into the vial.[9]
-
Analysis: The sample is now ready for injection into the GC-MS/MS or LC-MS/MS system.
Protocol 2: Direct Solvent Extraction for Methanol-Soluble Samples
This protocol is a simplified method suitable for APIs and drug products that are readily soluble in methanol.
Apparatus and Reagents:
-
Same as Protocol 1, with Methanol (HPLC or LC-MS grade) replacing DCM and NaOH.
Procedure:
-
Sample Weighing: Accurately weigh approximately 100-400 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.[1][11]
-
Solvent Addition: Add 4.0 mL of methanol.[11] Spike with the appropriate volume of the internal standard solution.
-
Extraction: Cap the tube and mix using a vortex mixer. Shake the sample for 30-45 minutes using a mechanical shaker or sonicate for 10-20 minutes.[2][8][11]
-
Centrifugation: Centrifuge the sample for 15 minutes at ~4500 rpm (or ~4000 x g) to pellet any insoluble material.[2][11]
-
Filtration: Filter the supernatant using a 0.22 µm PVDF or PTFE syringe filter, discarding the first 1 mL.[2][11] Transfer the filtered sample into an autosampler vial.
-
Analysis: The sample is ready for injection.
Protocol 3: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is adapted from the U.S. EPA-521 method and is suitable for cleaning up aqueous samples, such as liquid formulations or process water.[13]
Apparatus and Reagents:
-
SPE Manifold
-
Coconut Charcoal SPE Cartridges (e.g., 2 g)[13]
-
Nitrogen Evaporation System
-
Methanol and Dichloromethane
-
NEIPA standard and deuterated surrogate standards (e.g., NDEA-d10)
-
Ultrapure Water
Procedure:
-
Sample Measurement: Measure 500 mL of the filtered aqueous sample.
-
Spiking: Add surrogate standards (e.g., 20 ng of NDEA-d10) to the water sample.[13]
-
Cartridge Conditioning: Condition the coconut charcoal SPE cartridge according to the manufacturer's instructions, typically with dichloromethane followed by methanol and then ultrapure water.
-
Sample Loading: Percolate the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[13]
-
Cartridge Drying: After loading, dry the SPE cartridge thoroughly under a stream of nitrogen for at least 45 minutes to remove residual water.[13]
-
Analyte Elution: Elute the trapped nitrosamines from the cartridge with an appropriate volume of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to an autosampler vial for analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HSA | Test methods [hsa.gov.sg]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ipa-india.org [ipa-india.org]
- 7. edqm.eu [edqm.eu]
- 8. hsa.gov.sg [hsa.gov.sg]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fda.gov [fda.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. mdpi.com [mdpi.com]
Preparation of N-methyl-N-nitroso-2-propanamine Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines are a class of compounds that have garnered significant attention in the pharmaceutical industry due to their potential carcinogenic properties. Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug substances and products. N-methyl-N-nitroso-2-propanamine is a specific nitrosamine (B1359907) impurity that can potentially form from the presence of N-methyl-2-propanamine (methylisopropylamine), a secondary amine, and a nitrosating agent. The availability of a well-characterized reference standard for this compound is crucial for the development and validation of analytical methods to detect and quantify this impurity at trace levels, ensuring the safety and quality of pharmaceutical products.
This document provides detailed application notes and protocols for the preparation of an this compound reference standard. It includes a representative synthesis protocol, a purification method, and detailed analytical characterization techniques.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 30533-08-5 |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and methanol |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Due to the presence of syn and anti conformers resulting from restricted rotation around the N-N bond, two sets of signals are expected for each proton environment. The predicted chemical shifts are based on known data for similar nitrosamine structures.
| Assignment | Predicted Chemical Shift (δ, ppm) - syn-isomer | Predicted Chemical Shift (δ, ppm) - anti-isomer | Multiplicity | Integration |
| CH(CH₃)₂ | 4.5 - 4.8 | 3.9 - 4.2 | Septet | 1H |
| N-CH₃ | 3.7 - 3.9 | 3.0 - 3.2 | Singlet | 3H |
| CH(CH₃)₂ | 1.2 - 1.4 | 1.1 - 1.3 | Doublet | 6H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Similar to ¹H NMR, two sets of signals are expected for the carbon environments.
| Assignment | Predicted Chemical Shift (δ, ppm) - syn-isomer | Predicted Chemical Shift (δ, ppm) - anti-isomer |
| C H(CH₃)₂ | 55 - 58 | 48 - 51 |
| N-C H₃ | 38 - 41 | 30 - 33 |
| CH(C H₃)₂ | 20 - 22 | 19 - 21 |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 102 | [M]⁺ |
| 72 | [M-NO]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Safety Precautions: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of according to institutional safety guidelines for carcinogenic compounds.
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the N-nitrosation of N-methyl-2-propanamine using sodium nitrite (B80452) and an acid catalyst.
Materials:
-
N-methyl-2-propanamine
-
Sodium nitrite (NaNO₂)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-propanamine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-Toluenesulfonic acid monohydrate (1.1 eq) to the solution and stir until it dissolves.
-
In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of water.
-
Slowly add the sodium nitrite solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a pale yellow oil.
Protocol 2: Purification by Silica (B1680970) Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a pale yellow oil.
-
Determine the yield and purity of the final product. An expected yield is typically in the range of 70-90%, with a purity of >98% as determined by HPLC-UV.
Protocol 3: Analytical Characterization
The identity and purity of the synthesized reference standard must be confirmed using a combination of analytical techniques.
1. High-Performance Liquid Chromatography (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Purpose: To determine the purity of the reference standard.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Use the same HPLC conditions as above.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-200
-
Purpose: To confirm the molecular weight of the compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Solvent: Chloroform-d (CDCl₃)
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC
-
Purpose: To confirm the chemical structure of the compound. As noted, the presence of syn and anti conformers will likely result in two sets of peaks for each nucleus.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR)
-
Purpose: To identify characteristic functional groups, particularly the N-N=O stretch (typically around 1450-1480 cm⁻¹).
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of the this compound reference standard.
Caption: Workflow for the risk assessment and control of this compound impurity in pharmaceutical products.
Stability and Storage
N-nitrosamine reference standards should be stored in amber vials at -20 °C to minimize degradation. They should be protected from light and moisture. The stability of the standard in solution should be evaluated as part of the analytical method validation.
Conclusion
The preparation of a high-purity this compound reference standard is a critical step in ensuring the safety of pharmaceutical products. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of this important analytical standard. Adherence to strict safety protocols is paramount when handling this potent carcinogen. The availability of this reference standard will enable pharmaceutical scientists to develop and validate robust analytical methods for the routine monitoring of this impurity, thereby ensuring compliance with regulatory requirements and protecting patient health.
Application Notes and Protocols for In Vitro N-methyl-N-nitroso-2-propanamine Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso compounds are a class of potent carcinogens that require metabolic activation to exert their genotoxic effects.[1] N-methyl-N-nitroso-2-propanamine (NMPA), also known as methylisopropylnitrosamine, is an N-nitrosamine that has been shown to be mutagenic.[2] This document provides detailed protocols for in vitro experiments to assess the cytotoxicity and genotoxicity of NMPA. Due to the limited availability of specific quantitative data for NMPA, data from structurally similar and well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are presented as surrogates to illustrate expected outcomes and provide guidance for experimental design.
Metabolic Activation of N-nitrosamines
N-nitrosamines are pro-carcinogens that require metabolic activation by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates that can alkylate DNA.[3][4] This metabolic activation, primarily through α-hydroxylation, is a critical step in their mechanism of toxicity.[5] For in vitro studies, an external source of metabolic enzymes, such as a liver S9 fraction, is essential to mimic the in vivo metabolic conditions. Hamster liver S9 fraction has been shown to be particularly effective in activating N-nitrosamines for in vitro mutagenicity and genotoxicity assays.[6]
Data Presentation: Surrogate Quantitative Data for N-nitrosamines
The following tables summarize quantitative data from in vitro studies on well-characterized N-nitrosamines like NDEA and NDMA. This data is provided as a reference for designing experiments with this compound.
Table 1: Surrogate Cytotoxicity Data for N-nitrosamines in Human TK6 Cells
| Compound | Exposure Time | Metabolic Activation (S9) | Assay | Endpoint | Effective Concentration | Reference |
| NDEA | 24 h | CYP2A6-expressing TK6 cells | Cytotoxicity | ~15-30% cytotoxicity | 100 µM | [6] |
| NDMA | 24 h | 3D HepaRG spheroids | ATP Assay | Reduced Cell Viability | Positive response at various concentrations | [1] |
| NDSRIs | 24 h | Hamster Liver S9 | Cytotoxicity | ~50% cytotoxicity | < 10 µM for some compounds | [7] |
Table 2: Surrogate Genotoxicity Data for N-nitrosamines
| Compound | Cell Line | Metabolic Activation | Assay | Endpoint | Effective Concentration | Reference |
| NDEA | TK6 | CYP2A6-expressing cells | Micronucleus Assay | Increased %MN | 100 µM | [6] |
| NDEA | TK6 | CYP2A6-expressing cells | γH2A.X Assay | Increased DNA Damage | 100 µM | [6] |
| NDMA | HepaRG (2D and 3D) | Endogenous CYPs | Comet Assay | Increased % Tail DNA | Positive response | [1] |
| NDMA | HepaRG (2D and 3D) | Endogenous CYPs | Micronucleus Assay | Increased %MN | Positive response | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2, TK6).
Materials:
-
This compound (NMPA)
-
Mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Hamster liver S9 fraction and cofactor mix (for metabolic activation)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of NMPA in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of NMPA in serum-free medium.
-
Metabolic Activation (if required):
-
Prepare the S9 mix containing hamster liver S9 fraction and cofactors (e.g., NADP, glucose-6-phosphate).
-
Aspirate the medium from the cells and add 50 µL of the S9 mix.
-
Add 50 µL of the NMPA dilutions to the wells.
-
-
Treatment: If metabolic activation is not used, aspirate the medium and add 100 µL of the NMPA dilutions to the wells. Include vehicle controls (solvent only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Enhanced Ames Test (Bacterial Reverse Mutation Assay)
This protocol is adapted for testing N-nitrosamines and is based on the recommendations for an "Enhanced Ames Test".[8]
Materials:
-
This compound (NMPA)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535) and Escherichia coli tester strain (e.g., WP2 uvrA (pKM101))
-
Molten top agar (B569324)
-
Minimal glucose agar plates
-
Hamster liver S9 fraction and cofactor mix
-
Positive controls (e.g., NDMA) and negative/vehicle controls
Procedure:
-
Preparation: Prepare overnight cultures of the bacterial tester strains. Prepare the S9 mix.
-
Pre-incubation:
-
In a test tube, add 100 µL of the bacterial culture, 50 µL of the NMPA dilution (or control), and 500 µL of the S9 mix (for metabolically activated conditions) or buffer (for non-activated conditions).
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.
-
-
Plating:
-
Add 2 mL of molten top agar to the pre-incubation mixture.
-
Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.
-
Distribute the top agar evenly by tilting the plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the vehicle control.
Protocol 3: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
Materials:
-
This compound (NMPA)
-
Mammalian cell line (e.g., TK6, CHO)
-
Complete cell culture medium
-
Culture flasks or plates
-
Hamster liver S9 fraction and cofactor mix
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA dye)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with various concentrations of NMPA, a positive control, and a vehicle control, both with and without S9 metabolic activation, for a short period (e.g., 3-4 hours).
-
Wash the cells to remove the compound and add fresh medium containing cytochalasin B.
-
Incubate for a period equivalent to 1.5-2 cell cycles.
-
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Resuspend the cells in pre-warmed hypotonic KCl solution and incubate.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step multiple times.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[9]
Signaling Pathways and Experimental Workflows
Metabolic Activation and Genotoxicity Pathway of N-nitrosamines
N-nitrosamines undergo metabolic activation by CYP450 enzymes, leading to the formation of unstable α-hydroxynitrosamines.[5] These intermediates spontaneously decompose to form highly reactive alkyldiazonium ions, which can then alkylate DNA bases, primarily at the N7 and O6 positions of guanine.[4][8] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis. The resulting DNA damage can also trigger cellular stress responses, including cell cycle arrest and apoptosis.[7]
Caption: Metabolic activation and genotoxicity pathway of N-nitrosamines.
General Experimental Workflow for In Vitro NMPA Testing
The following diagram illustrates a typical workflow for the in vitro assessment of this compound.
Caption: General workflow for in vitro testing of this compound.
Potential Signaling Pathways Affected by N-nitrosamines
While specific data for NMPA is limited, other N-nitroso compounds have been shown to induce oxidative stress and affect various signaling pathways. The generation of reactive oxygen species (ROS) during the metabolism of nitrosamines can activate stress-response pathways. Furthermore, DNA damage can activate pathways like the p53 signaling pathway, leading to cell cycle arrest or apoptosis.
Caption: Potential signaling pathways affected by N-nitrosamine metabolism.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying N-methyl-N-nitroso-2-propanamine Carcinogenicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N-nitroso-2-propanamine, more commonly known in the scientific literature as N-nitrosobis(2-oxopropyl)amine (BOP), is a potent carcinogen widely used to induce tumors in animal models, particularly pancreatic cancer in Syrian golden hamsters.[1][2] This compound serves as a valuable tool for studying the mechanisms of carcinogenesis, evaluating potential chemotherapeutic and chemopreventive agents, and understanding the histopathological progression of various cancers.[3] These application notes provide a comprehensive overview of the use of BOP in animal models, including quantitative data on its carcinogenic effects, detailed experimental protocols, and diagrams of the putative signaling pathway and experimental workflows.
Data Presentation: Carcinogenicity of N-nitrosobis(2-oxopropyl)amine (BOP)
The following tables summarize the carcinogenic effects of BOP in two commonly used animal models: the Syrian golden hamster and the rat. The data highlights the species-specific and route-dependent nature of BOP-induced tumorigenesis.
Table 1: Carcinogenicity of BOP in Syrian Golden Hamsters
| Route of Administration | Dose and Regimen | Target Organs | Tumor Incidence (%) | Latency | Reference |
| Subcutaneous (s.c.) | 20 mg/kg, once weekly for 3 weeks | Pancreas (adenocarcinoma) | 89% (atypical hyperplasia), 44% (adenocarcinoma) | - | [1] |
| Subcutaneous (s.c.) | 10 mg/kg, once weekly for 10 weeks | Pancreas (macroscopic tumors) | 12.7% (7/55 hamsters) | 20 weeks | [4] |
| Subcutaneous (s.c.) | Weekly injections for life | Pancreas (adenomas and adenocarcinomas) | High incidence | As early as 13 weeks | [2] |
| Subcutaneous (s.c.) | 10 mg/kg, once weekly for 3 weeks | Pancreas, Larynx, Trachea, Lungs | Pancreatic adenocarcinoma incidence significantly decreased with simultaneous cigarette smoke exposure. Laryngeal and tracheal lesions significantly increased with subsequent smoke exposure. | 30 weeks | [5] |
| Oral (in drinking water) | Not specified, for 90 days | Intra- and extrahepatic bile ducts | High incidence | - | [6] |
| Subcutaneous (s.c.) | 2.5 mg/kg, weekly for life (in non-diabetic Chinese hamsters) | Pancreas (adenomas, carcinoma in situ, adenocarcinoma), Liver (cholangiomas), Lungs (adenomas), Skin (trichoepitheliomas, squamous cell carcinomas) | 13.6% (3/22) for pancreatic lesions, >50% for other neoplasms | - | [7] |
Table 2: Carcinogenicity of BOP in Rats
| Strain | Route of Administration | Dose and Regimen | Target Organs | Tumor Incidence (%) | Reference |
| Wistar-derived MRC | Subcutaneous (s.c.) | Weekly injections (equitoxic doses) | Kidneys, Thyroid gland, Urinary bladder, Urethra, Colon, Liver, Respiratory tract | 27, 60, 33, 73, 67, 53, 20 | [8] |
| Wistar-derived MRC | Intragastric (i.g.) | Weekly administration | Thyroid, Lungs, Colon, Urethra | Higher incidence than with a related compound (MOP) | [9] |
| Fischer F-344 (newborn) | Not specified | Twice weekly for 11 doses | Liver (hepatocellular carcinoma), Kidney (nephroblastoma), Testis (gonadal stromal tumors) | Male: 53 (liver), 21 (kidney), 68 (testis); Female: 46 (liver), 11 (kidney) | [10] |
| Sprague-Dawley | Subcutaneous (s.c.) | Weekly for life (1/5, 1/10, 1/20 of LD50) | Nasal cavity (papillomas, squamous cell carcinomas), Thyroid gland (follicle cell carcinomas), Renal pelvis, Ureter, Urinary bladder (papillomas, transitional cell carcinomas) | 100% in all treated groups | [11][12] |
Experimental Protocols
Protocol 1: Induction of Pancreatic Cancer in Syrian Golden Hamsters with BOP
Objective: To induce pancreatic ductal adenocarcinoma in Syrian golden hamsters for carcinogenesis studies.
Materials:
-
N-nitrosobis(2-oxopropyl)amine (BOP)
-
Sterile 0.9% saline solution
-
Male Syrian golden hamsters (5-6 weeks old)
-
Standard laboratory animal diet and water
-
Animal housing facilities meeting institutional guidelines
-
Appropriate personal protective equipment (PPE) for handling carcinogens
Procedure:
-
Acclimatization: Acclimate hamsters to the housing facility for at least one week prior to the start of the experiment.
-
Carcinogen Preparation: Prepare a stock solution of BOP in sterile saline. For example, to achieve a dose of 10 mg/kg for a 100g hamster, a 1 mg/mL solution can be prepared. BOP is light-sensitive, so protect the solution from light.
-
Administration: Administer BOP via subcutaneous (s.c.) injection. A common regimen is 10 mg/kg body weight, once weekly, for 10-20 consecutive weeks.[4]
-
Monitoring: Monitor the animals regularly (e.g., daily) for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Weigh the animals weekly to adjust the dose of BOP accordingly.
-
Termination: The experiment can be terminated at a predetermined time point (e.g., 20-30 weeks after the first injection) or when animals show signs of morbidity.[4][5]
-
Necropsy and Tissue Collection: Euthanize the animals according to approved protocols. Perform a thorough necropsy, with a particular focus on the pancreas, liver, lungs, and kidneys. Collect tissues for histopathological analysis.
Protocol 2: Histopathological Examination of BOP-Induced Tumors
Objective: To prepare and analyze tissues from BOP-treated animals for the presence and characterization of preneoplastic and neoplastic lesions.
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides and coverslips
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stains
-
Microscope
Procedure:
-
Fixation: Immediately fix the collected tissues (e.g., pancreas, liver, lungs) in 10% neutral buffered formalin for at least 24 hours.
-
Trimming and Cassetting: After fixation, trim the tissues to an appropriate size and place them in labeled cassettes.
-
Processing: Dehydrate the tissues by passing them through a graded series of ethanol, clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding: Embed the infiltrated tissues in paraffin blocks.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a microscope to identify and characterize histopathological changes, including hyperplasia, dysplasia, carcinoma in situ, and invasive carcinoma.[13] The morphology of BOP-induced pancreatic tumors in hamsters, which are typically of ductal/ductular origin, closely resembles human pancreatic cancer.[13]
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathway for BOP-induced carcinogenesis.
Experimental Workflow
Caption: General experimental workflow for BOP carcinogenicity studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A potent pancreatic carcinogen in Syrian hamsters: N-nitrosobis(2-oxopropyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDG-PET in the detection of early pancreatic cancer in a BOP hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cigarette smoke on N-nitrosobis(2-oxopropyl)amine-induced pancreatic and respiratory tumorigenesis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of N-nitrosobis(2-oxopropyl)amine after oral administration to hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic carcinogenicity of N-nitrosobis(2-oxopropyl)-amine in diabetic and non-diabetic Chinese hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of N-nitrosobis(2-hydroxypropyl)amine and N-nitrosobis(2-oxopropyl)amine in MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenic effect of N-nitrosobis (2-oxopropyl)amine in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The carcinogenic effect of bis-(2-oxopropyl)-nitrosamine on Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The carcinogenic effect of 2,2-dioxopropylnitrosamine on the renal pelvic epithelium of Sprague-Dawley rats, after chronic subcutaneous injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokeratin antigen in BOP-induced pancreatic tumors--implications for histogenesis [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of N-methyl-N-nitroso-2-propanamine (NDIPA) in Pharmaceutical Ingredients
Introduction
N-nitrosamines are a class of compounds classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern. N-methyl-N-nitroso-2-propanamine, also known as N-nitrosodiisopropylamine (NDIPA), is one such impurity that has been detected in some drug products.[2][3][4] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine (B1359907) impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5] This necessitates robust and sensitive analytical methods for the accurate quantification of NDIPA to ensure patient safety and regulatory compliance.
This application note provides a detailed overview of analytical methodologies for the quantification of NDIPA in pharmaceutical ingredients, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals.
Analytical Approaches
The primary analytical techniques for the trace-level quantification of NDIPA in pharmaceutical matrices are LC-MS/MS and GC-MS.[2][6] The choice of method often depends on the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity, selectivity, and applicability to a broad range of compounds, including less volatile and thermally labile nitrosamines.[4][7] Triple quadrupole mass spectrometers are frequently employed for their excellent performance in quantitative analysis.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like NDIPA.[9][10] Headspace or direct liquid injection can be used for sample introduction.[2] To achieve the required low detection limits and mitigate matrix interference, triple quadrupole mass spectrometry (GC-MS/MS) is often recommended.[9]
Experimental Workflow
The general workflow for the analysis of NDIPA in pharmaceutical ingredients involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of NDIPA using LC-MS/MS and GC-MS/MS. These values can vary depending on the specific instrument, method parameters, and sample matrix.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [11] |
| Limit of Quantitation (LOQ) | 0.03 - 0.5 ng/mL | [11] |
| Linearity (r²) | ≥ 0.99 | [11] |
| Recovery | 80 - 120% | [11] |
Table 2: GC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.001 - 3 ppb | [2][9] |
| Limit of Quantitation (LOQ) | 0.005 - 10 ppb | [2] |
| Linearity (r²) | ≥ 0.996 | [9] |
| Recovery | 70 - 130% | [1] |
Protocols
Protocol 1: Quantification of NDIPA by LC-MS/MS
This protocol provides a general procedure for the analysis of NDIPA in a solid drug substance.
1. Materials and Reagents
-
NDIPA certified reference standard
-
Internal standard (e.g., NDIPA-d14)
-
LC-MS grade methanol, water, and formic acid
-
Active Pharmaceutical Ingredient (API) sample
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NDIPA reference standard in methanol.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock standard with a suitable diluent (e.g., 80:20 methanol:water). The concentration range should bracket the expected concentration of NDIPA in the sample and include the limit of quantitation (LOQ).
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard at a fixed concentration.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the API sample into a centrifuge tube.
-
Add a defined volume of the internal standard spiking solution.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol).
-
Vortex or sonicate the sample for 10-15 minutes to ensure complete dissolution/extraction.[7]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions
| Parameter | Typical Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Optimized for separation of NDIPA from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |
5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of NDIPA to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of NDIPA in the sample by interpolating its peak area ratio from the calibration curve.
Protocol 2: Quantification of NDIPA by GC-MS/MS
This protocol provides a general procedure for the analysis of NDIPA in a solid drug substance using direct liquid injection.
1. Materials and Reagents
-
NDIPA certified reference standard
-
Internal standard (e.g., NDIPA-d14)
-
GC-grade dichloromethane (DCM)
-
Active Pharmaceutical Ingredient (API) sample
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation
-
Stock Standard (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NDIPA reference standard in DCM.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock standard with DCM. The concentration range should be appropriate for the expected sample concentrations.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in DCM at a fixed concentration.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the API sample into a centrifuge tube.
-
Add a defined volume of the internal standard spiking solution.
-
Add 5 mL of DCM.[10]
-
Vortex the sample for 1 minute to facilitate extraction.[10]
-
Centrifuge the sample at 4000 rpm for 5 minutes.[10]
-
Transfer the supernatant to an autosampler vial for analysis.
4. GC-MS/MS Conditions
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Column | e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) |
| Oven Program | Start at 50°C, ramp to 250°C |
| Carrier Gas | Helium |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |
5. Data Analysis
-
Generate a calibration curve and quantify the sample concentration as described in the LC-MS/MS protocol.
Logical Relationship Diagram
The selection of the analytical method can be guided by several factors, as illustrated in the following decision tree.
Conclusion
The accurate and sensitive quantification of this compound (NDIPA) in pharmaceutical ingredients is crucial for ensuring drug safety and meeting regulatory expectations. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the low detection limits required. The choice of method should be based on the specific characteristics of the drug substance and the available instrumentation. The protocols and data presented in this application note provide a comprehensive guide for the development and implementation of robust analytical methods for NDIPA analysis. It is essential to validate the chosen method for its intended use according to ICH Q2(R1) guidelines to ensure reliable and accurate results.[1][11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com.sg [shimadzu.com.sg]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of N-methyl-N-nitroso-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since 2018, the detection of N-nitrosamine impurities in various medications has become a significant concern for the pharmaceutical industry and regulatory bodies worldwide.[1][2] These compounds are classified as probable or possible human carcinogens, necessitating stringent control and monitoring in drug substances and products.[1][2] N-methyl-N-nitroso-2-propanamine, also known as N-nitroso-methyl-isopropylamine, is one such nitrosamine (B1359907) that requires sensitive and selective analytical methods for its detection and quantification at trace levels.
High-Resolution Mass Spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), has emerged as a powerful technique for the analysis of nitrosamines.[1][3] Its high mass accuracy, resolution, and sensitivity allow for the unambiguous identification and quantification of these impurities, even in complex pharmaceutical matrices.[1][3] This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C4H10N2O | [4][5] |
| Monoisotopic Mass | 102.0793 g/mol | [4] |
| IUPAC Name | N-methyl-N-propan-2-ylnitrous amide | [4] |
| CAS Number | 30533-08-5 | [4][5] |
Experimental Protocols
Standard Solution Preparation
Accurate preparation of standard solutions is critical for reliable quantification.
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh a certified reference standard of this compound.
-
Dissolve it in an appropriate volume of a suitable solvent, such as methanol (B129727) or dichloromethane (B109758), to achieve the target concentration.[6][7]
Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare intermediate and working standard solutions.[7][8]
-
Calibration standards should be prepared to cover the expected concentration range of the analyte in the samples, for instance, from 0.5 ng/mL to 100 ng/mL.[6]
-
It is recommended to use an isotopically labeled internal standard (e.g., N-nitrosodimethylamine-d6) to compensate for matrix effects and variations in instrument response.[9]
Sample Preparation
The choice of sample preparation procedure is dependent on the drug matrix's solubility. The primary goal is to efficiently extract the nitrosamine while minimizing matrix interference.[6][10]
Method A: For Samples Soluble in Organic Solvents (e.g., Dichloromethane)
-
Weigh 100-500 mg of the sample (drug substance or ground tablets) into a suitable centrifuge tube.[6]
-
Add a known volume (e.g., 5 mL) of dichloromethane.[6]
-
Add the internal standard solution.[6]
-
Vortex for an extended period (e.g., 20 minutes) to ensure complete dissolution or extraction.[6]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble excipients.[6]
-
Filter the supernatant through a 0.2 µm syringe filter into a GC or LC vial for analysis.[6]
Method B: For Water-Soluble Samples (Liquid-Liquid Extraction)
-
Weigh 100-500 mg of the sample into a centrifuge tube.[6]
-
Dissolve the sample in a known volume of an appropriate aqueous solution (e.g., 1 M sodium hydroxide).[6]
-
Add the internal standard solution.[6]
-
Add a known volume of an immiscible organic solvent, such as dichloromethane (e.g., 2 mL).[6]
-
Vortex vigorously for 5-10 minutes to facilitate the extraction of the nitrosamine into the organic phase.[6]
-
Centrifuge to achieve phase separation.[6]
-
Carefully transfer the organic layer (typically the bottom layer) to a clean vial for analysis.[6]
Sample Preparation Workflow
Caption: A typical workflow for the extraction of nitrosamines from pharmaceutical samples.
LC-HRMS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific applications and instrument models.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase column, such as a C18, is commonly used for the separation of nitrosamines. (e.g., Phenomenex® Gemini C18, 4.6 mm x 100 mm, 3 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[11]
-
Injection Volume: 5 - 10 µL.
High-Resolution Mass Spectrometer (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]
-
Scan Mode: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for targeted quantification. Full scan data can be acquired for screening and retrospective analysis.[1][8]
-
Resolution: A resolution of 60,000 or higher is recommended to ensure high selectivity and to differentiate the analyte from potential interferences.[1]
-
Mass Accuracy: A mass extraction window of ± 5 ppm is typically used for data processing.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-HRMS analysis of N-nitrosamines.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8][12] |
| Limit of Quantification (LOQ) | as low as 0.005 ppm (µg/g) | [1] |
| Accuracy (Recovery) | 85-115% | [12] |
| Precision (RSD) | < 15% | [12] |
Data Analysis and Interpretation
Data processing involves extracting the ion chromatogram for the exact mass of the protonated this compound molecule ([M+H]+).
Mass Fragmentation: Understanding the fragmentation pattern of this compound is crucial for its confident identification, especially when using tandem mass spectrometry (MS/MS) techniques like PRM. Protonated nitrosamines can undergo characteristic fragmentation pathways, including the neutral loss of the NO radical (30 Da) or H2O.[13]
Logical Workflow for Nitrosamine Analysis
Caption: A systematic approach from sample preparation to final reporting.
Conclusion
The use of LC-HRMS provides a highly selective, sensitive, and reliable method for the determination of this compound in pharmaceutical products.[1][3] The protocols outlined in this document offer a robust starting point for method development and validation. Adherence to good laboratory practices, including the use of certified reference standards and appropriate system suitability tests, is essential for ensuring the accuracy and reliability of the results. The high resolution and mass accuracy of modern HRMS instruments are critical in mitigating the risk of false positives, which can arise from co-eluting species with similar nominal masses.[1][14]
References
- 1. fda.gov [fda.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hsa.gov.sg [hsa.gov.sg]
- 12. HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals [jxaiyi.com]
- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated Method for the Determination of N-methyl-N-nitroso-2-propanamine (NDIPA) in Pharmaceutical Ingredients and Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines, including N-methyl-N-nitroso-2-propanamine (N-nitrosodiisopropylamine, NDIPA), are a class of compounds classified as probable human carcinogens.[1][2] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies and manufacturers worldwide.[1][3] Consequently, highly sensitive and validated analytical methods are crucial for the detection and quantification of these impurities to ensure patient safety and regulatory compliance.[4][5]
This application note provides a detailed, validated method for the quantitative analysis of NDIPA in active pharmaceutical ingredients (APIs) and finished drug products. The described methodology utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in trace-level analysis.[6][7][8] This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]
Analytical Principle
The method employs reverse-phase liquid chromatography for the separation of NDIPA from the sample matrix. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection minimizes interference from the sample matrix, ensuring accurate quantification at very low levels.[8][10] The use of an isotopically labeled internal standard (IS) can be incorporated to further enhance precision and accuracy.
Data Summary
The performance of the described LC-MS/MS method for the analysis of NDIPA is summarized in the tables below. These tables provide a consolidated overview of the method's validation parameters, demonstrating its suitability for the intended purpose.
Table 1: Chromatographic and Mass Spectrometric Parameters for NDIPA Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Precursor Ion (m/z) | To be determined for NDIPA |
| Product Ion (m/z) | To be determined for NDIPA |
| Collision Energy | Optimized for NDIPA fragmentation |
| Dwell Time | 50 - 100 ms |
Table 2: Method Validation Data for NDIPA
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Specificity | No interference from blank or placebo |
Experimental Protocols
Reagents and Materials
-
NDIPA reference standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Syringe filters (e.g., 0.22 µm PVDF)
Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of NDIPA reference standard and dissolve it in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water). These solutions should cover the desired calibration range.
Sample Preparation
The following is a general procedure for sample preparation. The specific details may need to be optimized based on the sample matrix.
-
Active Pharmaceutical Ingredient (API):
-
Accurately weigh approximately 100 mg of the API into a centrifuge tube.
-
Add a known volume of diluent (e.g., 10 mL of 50:50 methanol:water).
-
Vortex for 1-2 minutes to dissolve the sample.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Finished Drug Product (Tablets/Capsules):
-
Determine the average weight of the tablets/capsules.
-
Grind a sufficient number of tablets/capsules to obtain a fine, homogeneous powder.
-
Accurately weigh an amount of powder equivalent to a single dose into a centrifuge tube.
-
Add a known volume of diluent.
-
Vortex and sonicate for 15-30 minutes to ensure complete extraction.
-
Centrifuge and filter as described for the API.
-
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Create a sequence including blanks, calibration standards, and prepared samples.
-
Inject the sequence and acquire the data.
Data Analysis
-
Integrate the peak areas for NDIPA in the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of NDIPA in the samples using the calibration curve.
-
Calculate the final amount of NDIPA in the original API or drug product, taking into account the sample weight and dilution factors.
Carcinogenic Signaling Pathway of N-Nitrosamines
N-nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[3][11] The primary pathway involves the oxidation of the α-carbon atom by cytochrome P450 enzymes in the liver.[3][11] This hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine, which spontaneously decomposes to form a highly reactive electrophilic diazonium ion.[11] This diazonium ion can then alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[2][12] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.[13]
Experimental Workflow
The overall workflow for the analysis of NDIPA in pharmaceutical samples is depicted in the following diagram. This workflow ensures a systematic approach from sample receipt to final data reporting, incorporating necessary quality control checks at each stage.
References
- 1. mdpi.com [mdpi.com]
- 2. hesiglobal.org [hesiglobal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 10. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]
Application Notes and Protocols: N-methyl-N-nitroso-2-propanamine as a Positive Control in Genotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genotoxicity testing is a critical component of safety assessment for new chemical entities, including pharmaceuticals, industrial chemicals, and consumer products. A key aspect of robust genotoxicity testing is the use of appropriate positive controls to ensure the experimental systems are functioning correctly and are capable of detecting mutagenic and genotoxic effects. N-nitrosamines are a class of compounds known for their mutagenic and carcinogenic properties, making them suitable candidates for positive controls in a variety of genotoxicity assays. This document provides detailed application notes and protocols for the use of N-nitrosamines as positive controls, with a specific focus on N-methyl-N-nitroso-2-propanamine and illustrative examples using the well-characterized compounds N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA).
Recent studies have demonstrated that this compound, a compound previously reported as negative in historical Ames tests, is indeed mutagenic when tested with an appropriately sensitive, OECD-aligned protocol.[1][2] This highlights the importance of optimized assay conditions for the detection of certain classes of mutagens.
Due to the limited availability of detailed public data for this compound across a range of genotoxicity assays, this document will provide generalized protocols and illustrative data using NDEA and NDMA. These compounds are well-established positive controls for which extensive data are available. The principles and methodologies described are broadly applicable to other N-nitrosamines, including this compound.
Key Genotoxicity Assays
Three of the most commonly employed in vitro genotoxicity assays are:
-
Bacterial Reverse Mutation (Ames) Test: A widely used test for detecting gene mutations (point mutations and frameshift mutations) in bacteria.
-
In Vitro Micronucleus Assay: A mammalian cell-based assay that detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
For N-nitrosamines, metabolic activation is typically required to elicit a genotoxic response. This is achieved by incorporating a mammalian liver homogenate fraction (S9) into the test system. Hamster liver S9 is often more effective than rat liver S9 for the bioactivation of N-nitrosamines.[3][4]
Data Presentation: Illustrative Quantitative Data for N-Nitrosamine Positive Controls
The following tables summarize representative quantitative data for NDEA and NDMA in the Ames, micronucleus, and comet assays. These data illustrate the expected magnitude of response for a positive control.
Table 1: Bacterial Reverse Mutation (Ames) Test Data for NDEA
| Tester Strain | Metabolic Activation (S9) | NDEA Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Vehicle Control |
| TA100 | Hamster Liver S9 (10%) | 0 (Vehicle) | 120 ± 15 | 1.0 |
| 10 | 250 ± 25 | 2.1 | ||
| 50 | 650 ± 50 | 5.4 | ||
| 100 | 1200 ± 110 | 10.0 | ||
| TA1535 | Hamster Liver S9 (10%) | 0 (Vehicle) | 25 ± 5 | 1.0 |
| 10 | 60 ± 8 | 2.4 | ||
| 50 | 180 ± 20 | 7.2 | ||
| 100 | 350 ± 35 | 14.0 |
Data are illustrative and based on typical findings.
Table 2: In Vitro Micronucleus Assay Data for NDMA
| Cell Line | Metabolic Activation (S9) | NDMA Concentration (µM) | % Micronucleated Cells ± SD | Fold Increase over Vehicle Control | % Cytotoxicity |
| TK6 | Hamster Liver S9 (2%) | 0 (Vehicle) | 1.5 ± 0.3 | 1.0 | 0 |
| 50 | 3.2 ± 0.5 | 2.1 | 10 | ||
| 100 | 6.8 ± 0.9 | 4.5 | 25 | ||
| 200 | 12.5 ± 1.5 | 8.3 | 45 |
Data are illustrative and based on typical findings.
Table 3: In Vitro Alkaline Comet Assay Data for NDMA
| Cell Line | Treatment Duration | NDMA Concentration (µM) | % Tail DNA ± SD | Fold Increase over Vehicle Control |
| HepaRG (3D spheroids) | 24 hours | 0 (Vehicle) | 5 ± 1.2 | 1.0 |
| 100 | 15 ± 2.5 | 3.0 | ||
| 500 | 35 ± 4.0 | 7.0 | ||
| 1000 | 60 ± 6.5 | 12.0 |
Data are illustrative and based on typical findings in a metabolically competent cell line.[5]
Experimental Protocols
Bacterial Reverse Mutation (Ames) Test Protocol
This protocol is based on the pre-incubation method, which is generally more sensitive for N-nitrosamines.[6]
a. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535).
-
Escherichia coli strain (e.g., WP2 uvrA).
-
Positive control: NDEA or NDMA solution.
-
Vehicle control (e.g., DMSO or water).
-
S9 fraction from induced hamster or rat liver.
-
Cofactor solution (NADP and glucose-6-phosphate).
-
Molten top agar (B569324) containing histidine and biotin.
-
Minimal glucose agar plates.
b. Procedure:
-
Prepare fresh bacterial cultures overnight in nutrient broth.
-
Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
-
For each concentration, add the following to a sterile test tube:
-
0.1 mL of bacterial culture.
-
0.05 mL of the test compound solution (or vehicle control).
-
0.5 mL of S9 mix (for metabolically activated conditions) or phosphate (B84403) buffer (for non-activated conditions).
-
-
Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.
-
After incubation, add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
c. Data Analysis:
-
A positive response is defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a two-fold or greater increase over the vehicle control.
Caption: Workflow for the Ames Test (Pre-incubation Method).
In Vitro Micronucleus Assay Protocol
This protocol is for mammalian cells in culture and includes an option for metabolic activation.
a. Materials:
-
Mammalian cell line (e.g., TK6, CHO, L5178Y).
-
Cell culture medium and supplements.
-
Positive control: NDMA or NDEA solution.
-
Vehicle control (e.g., DMSO).
-
S9 fraction from induced hamster or rat liver.
-
Cofactor solution.
-
Cytochalasin B (for cytokinesis-block method).
-
Hypotonic solution (e.g., KCl).
-
Fixative (e.g., methanol:acetic acid).
-
DNA stain (e.g., Giemsa, DAPI).
b. Procedure:
-
Seed cells in culture plates or flasks and allow them to attach or reach a suitable density.
-
Prepare the S9 mix if metabolic activation is required.
-
Treat the cells with various concentrations of the positive control or vehicle for a short period (e.g., 3-4 hours) with and without S9 mix. A continuous treatment of ~24 hours without S9 is also performed.
-
After the treatment period, wash the cells and add fresh medium.
-
Add Cytochalasin B to block cytokinesis and allow cells to progress through one cell cycle.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cells in a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a suitable fixative.
-
Drop the fixed cell suspension onto microscope slides and allow to air dry.
-
Stain the slides with a DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
c. Data Analysis:
-
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
-
Cytotoxicity should also be assessed to ensure that the observed effects are not due to excessive cell death.
Caption: Workflow for the In Vitro Micronucleus Assay.
In Vitro Alkaline Comet Assay Protocol
This protocol is for the detection of DNA strand breaks in individual mammalian cells.
a. Materials:
-
Mammalian cell line.
-
Cell culture medium.
-
Positive control: NDMA or another suitable alkylating agent.
-
Vehicle control.
-
Low melting point (LMP) agarose (B213101).
-
Normal melting point agarose.
-
Lysis solution (high salt, detergent, pH 10).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide).
-
Microscope slides.
b. Procedure:
-
Treat cells in culture with the positive control or vehicle for the desired duration.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS) at a specific concentration.
-
Mix the cell suspension with molten LMP agarose and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify on ice.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
After electrophoresis, neutralize the slides with a neutralization buffer.
-
Stain the slides with a fluorescent DNA stain.
-
Analyze the slides using a fluorescence microscope equipped with appropriate imaging software to measure the % tail DNA.
c. Data Analysis:
-
A positive response is indicated by a significant increase in the % tail DNA in treated cells compared to the vehicle control.
Caption: Workflow for the In Vitro Alkaline Comet Assay.
Conclusion
This compound is a suitable positive control for the Ames test, and by extension, likely for other genotoxicity assays, provided that appropriate metabolic activation systems and optimized protocols are employed. The detailed protocols and illustrative data for the well-characterized N-nitrosamines, NDEA and NDMA, provide a solid framework for researchers to establish and validate their own genotoxicity testing systems. The correct use of positive controls is paramount for the generation of reliable and interpretable genotoxicity data, which is essential for the safety assessment of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenic selectivity of carcinogenic nitroso compounds 2. n-methyl-N-nitrosourethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of N-methyl-N-nitroso-2-propanamine from Complex Matrices
Introduction
N-methyl-N-nitroso-2-propanamine, also known as N-nitrosodiisopropylamine (NDiPA), is a nitrosamine (B1359907) impurity of significant concern in pharmaceutical products, food, and environmental samples due to its potential carcinogenic properties.[1] Regulatory agencies have established strict limits for such impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[1] Solid-phase extraction (SPE) is a highly effective and widely used technique for the sample cleanup and concentration of nitrosamines from complex matrices.[1][2] This technique offers several advantages over traditional liquid-liquid extraction (LLE), including higher recovery rates, reduced consumption of organic solvents, and efficient removal of interfering substances.[2][3] This document provides detailed protocols and performance data for the solid-phase extraction of NDiPA from various complex matrices, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the typical analytical performance data for the determination of N-nitrosamines, including NDiPA, in various complex matrices using SPE coupled with chromatographic techniques.
| Analyte(s) | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference(s) |
| N-Nitrosodiisopropylamine (NDiPA) and other nitrosamines | Cough Syrup | Strong Cation-Exchange | GC-MS | 90 - 120 | 0.02 ng/mL | - | [3] |
| Seven Nitrosamines (including NDPA, a structural analog) | Drinking Water | Coconut Charcoal | GC-MS/MS | - | <10 ng/L | 25 ng/L | [4][5] |
| Nine Nitrosamines | Wastewater Plant Tailwater | Online SPE-SEC | LC-MS | 91.67 - 105.88 | 0.12 - 6.60 ng/L | 0.40 - 21.99 ng/L | [6] |
| Four N-nitrosamines (including NDiPA) | Sartan Drug Substances | - | GC-MS/MS | - | 0.002 - 0.150 ppm | 0.008 - 0.500 ppm | [7][8] |
| Volatile N-nitrosamines | Food (Sausages, Milk Powder) | Extrelut and Florisil | GC-TEA | - | 0.3 ppb | - | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantification, GC-MS: Gas Chromatography-Mass Spectrometry, GC-MS/MS: Tandem Gas Chromatography-Mass Spectrometry, LC-MS: Liquid Chromatography-Mass Spectrometry, GC-TEA: Gas Chromatography-Thermal Energy Analyzer, SPE-SEC: Solid-Phase Extraction-Size Exclusion Chromatography.
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of NDiPA from pharmaceutical and water matrices.
Protocol 1: SPE of NDiPA from a Liquid Pharmaceutical Formulation (e.g., Cough Syrup)
This protocol is adapted for the extraction of low molecular weight nitrosamines from complex liquid matrices like cough syrups using a strong cation-exchange SPE cartridge, followed by GC-MS analysis.[1][3]
Materials and Reagents:
-
Strong Cation-Exchange SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Acidic Aqueous Diluent (e.g., 0.1% Formic Acid in Water)
-
Elution Solvent (e.g., Dichloromethane with 5% Ammonium Hydroxide)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation: Dilute the cough syrup sample with the acidic aqueous diluent to reduce viscosity and ensure proper loading. A 1:1 dilution is a common starting point.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the strong cation-exchange SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of the acidic aqueous diluent. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of the acidic aqueous diluent to remove sugars, colorants, and other polar interferences. Follow with a wash of 5 mL of methanol to remove less polar interferences.
-
Drying: Dry the cartridge thoroughly under a vacuum or with nitrogen for 10-15 minutes to remove any residual water and methanol.
-
Elution: Elute the retained nitrosamines, including NDiPA, by passing 5-10 mL of the elution solvent through the cartridge.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or dichloromethane) for GC-MS analysis.
Protocol 2: SPE of NDiPA from Water Matrices (Based on US EPA Method 521)
This protocol is suitable for the extraction of various nitrosamines, including NDiPA, from drinking water and wastewater, utilizing activated carbon-based SPE cartridges.[4][9]
Materials and Reagents:
-
Coconut Charcoal or other Activated Carbon SPE Cartridges (e.g., 2 g/6 mL)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Reagent Water (HPLC grade)
-
SPE Vacuum Manifold or Automated SPE System
-
Nitrogen Evaporator
Procedure:
-
Sample Collection: Collect a 500 mL water sample. Spike with isotopically labeled internal standards if using isotope dilution for quantification.
-
SPE Cartridge Conditioning:
-
Sequentially rinse the cartridge with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.[9]
-
-
Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 15 mL/min.[9]
-
Washing and Drying:
-
Elution: Elute the analytes with 10 mL of DCM at a flow rate of 5 mL/min.[9]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[4] The sample is now ready for GC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the logical steps of the described SPE protocols.
Caption: SPE workflow for NDiPA from liquid pharmaceuticals.
Caption: SPE workflow for NDiPA from water matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for the Determination of Volatile N-Nitrosamines, Including N-methyl-N-nitroso-2-propanamine, by Headspace GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamine impurities in pharmaceutical products are a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control these impurities in their products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler is a robust and widely accepted analytical technique for the sensitive and selective detection and quantification of volatile N-nitrosamines at trace levels.[1][3] This document provides detailed application notes and protocols for the analysis of volatile N-nitrosamines, with a specific focus on N-methyl-N-nitroso-2-propanamine (N-nitrosoethylisopropylamine, NEIPA), using headspace GC-MS.
Experimental Protocols
The following protocols provide a comprehensive guide for the analysis of volatile N-nitrosamines in drug substances and products.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Headspace injection is a simple and effective technique that minimizes matrix contamination of the GC-MS system.[4]
Protocol: Direct Headspace Analysis
-
Weigh an appropriate amount of the sample (e.g., 200 to 500 mg) directly into a 20 mL headspace vial.[5]
-
Add a suitable solvent to dissolve or suspend the sample. Common solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or an aqueous basic solution (e.g., 0.1 M Sodium Hydroxide). The choice of solvent should be based on the solubility of the drug substance or product.
-
Add an internal standard solution (e.g., a deuterated analog of the target nitrosamines) to each vial.
-
Immediately cap and crimp the vials securely.
-
Vortex the vials for 30 seconds to ensure thorough mixing.
Headspace GC-MS Method
The following are typical instrument parameters for the analysis of volatile N-nitrosamines. These may require optimization based on the specific instrument and laboratory conditions.
Table 1: Headspace and GC-MS Parameters
| Parameter | Value |
| Headspace Autosampler | |
| Vial Equilibration Temp. | 80 - 120 °C |
| Vial Equilibration Time | 15 - 30 min |
| Loop Temperature | 90 - 130 °C |
| Transfer Line Temp. | 100 - 140 °C |
| Vial Shaking | On (if available) |
| Injection Volume | 1 mL |
| Gas Chromatograph (GC) | |
| Inlet Temperature | 200 - 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | e.g., DB-624, VF-WAXms, or equivalent (30 m x 0.25 mm, 1.4 µm) |
| Oven Program | Initial: 40-50 °C, hold for 2-5 minRamp: 10-20 °C/min to 220-240 °C, hold for 2-5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Selected Ion Monitoring (SIM) Ions:
| Compound | Abbreviation | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| N-Nitrosodimethylamine | NDMA | 74 | 42, 43 |
| N-Nitrosodiethylamine | NDEA | 102 | 42, 56, 75 |
| N-Nitrosoethylisopropylamine | NEIPA | 116 | 43, 56, 70 |
| N-Nitrosodiisopropylamine | NDIPA | 130 | 43, 70, 88 |
| N-Nitrosodibutylamine | NDBA | 158 | 57, 84 |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the headspace GC-MS method for volatile N-nitrosamines. These values are indicative and should be verified through in-house method validation.
Table 2: Summary of Quantitative Performance Data
| Compound | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| NDMA | >0.995 | 0.05 - 0.5 | 0.15 - 1.5 | 85 - 115 |
| NDEA | >0.995 | 0.05 - 0.5 | 0.15 - 1.5 | 85 - 115 |
| NEIPA | >0.995 | 0.1 - 1.0 | 0.3 - 3.0 | 80 - 120 |
| NDIPA | >0.995 | 0.1 - 1.0 | 0.3 - 3.0 | 80 - 120 |
| NDBA | >0.995 | 0.2 - 2.0 | 0.6 - 6.0 | 75 - 125 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on sample matrix and instrument sensitivity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for nitrosamine (B1359907) analysis.
Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for N-methyl-N-nitroso-2-propanamine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and established protocols for N-methyl-N-nitroso-2-propanamine are limited in publicly available scientific literature. However, as an N-nitrosamine, its biological effects and carcinogenic mechanisms are expected to be similar to other well-characterized N-nitroso compounds (NOCs).[1][2][3] The following application notes and protocols are based on the broader class of N-nitroso compounds and can serve as a comprehensive guide for investigating the carcinogenic potential of this compound.
I. Application Notes
N-nitroso compounds are a significant class of chemical carcinogens widely utilized in cancer research to induce tumor formation in animal models.[3][4] this compound is a member of this class and is recognized for its potential to induce tumors in mice.[5] The primary application of this compound and related compounds in cancer research is to serve as a tool for studying the mechanisms of carcinogenesis, evaluating potential cancer chemopreventive agents, and developing new therapeutic strategies.
1. Induction of Carcinogenesis for In Vivo Studies:
N-nitroso compounds are potent carcinogens that can induce tumors in various organs, including the liver, esophagus, lungs, and kidneys, depending on the specific compound, dose, route of administration, and animal species.[2][4][6] Animal models induced by N-nitroso compounds are invaluable for understanding the multistage process of cancer development, from initiation and promotion to progression.
2. Mechanistic Studies in Carcinogenesis:
The carcinogenic activity of N-nitroso compounds is primarily attributed to their metabolic activation by cytochrome P450 enzymes, leading to the formation of highly reactive electrophilic intermediates.[7][8] These intermediates can alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) and initiate the process of carcinogenesis.[1][9] Studying the metabolic pathways and the resulting DNA damage is crucial for understanding the molecular mechanisms of cancer initiation.
3. Screening of Chemopreventive and Therapeutic Agents:
Animal models with tumors induced by N-nitroso compounds provide a robust platform for the preclinical evaluation of potential chemopreventive and therapeutic agents. By administering a test compound before, during, or after the administration of the carcinogen, researchers can assess its ability to inhibit tumor initiation, promotion, or progression.
II. Quantitative Data on N-Nitroso Compound Carcinogenicity
The following table summarizes representative quantitative data from carcinogenicity studies of various N-nitroso compounds in different animal models. This data can be used as a reference for designing experiments with this compound, although the specific carcinogenic potency may vary.
| N-Nitroso Compound | Animal Model | Route of Administration | Dose | Target Organ(s) | Tumor Incidence (%) | Reference |
| N-Nitrosodimethylamine (NDMA) | Rat | Drinking water | 50 ppm | Liver | 100 | [3] |
| N-Nitrosodiethylamine (NDEA) | Rat | Diet | 10 mg/kg/day | Liver | High | [3] |
| N-Methyl-N-nitrosourea (MNU) | Rat | Intravenous | 50 mg/kg | Mammary Gland | >90 | [10][11] |
| N-Nitrosodi-n-propylamine | Rat | Drinking water | Not specified | Liver, Esophagus | Not specified | [6] |
| N-Nitrosopyrrolidine | Rat | Not specified | <1 mg/kg/week | Not specified | Significant | [3] |
| N-Nitrosopiperidine | Rat | Not specified | <1 mg/kg/week | Not specified | Significant | [3] |
III. Experimental Protocols
Protocol 1: In Vivo Carcinogenicity Study in Rodents
Objective: To evaluate the carcinogenic potential of this compound in a rodent model.
Materials:
-
This compound (handle with extreme caution as it is a potential carcinogen).
-
Vehicle (e.g., sterile saline, corn oil, or drinking water, depending on the route of administration).
-
Experimental animals (e.g., Sprague-Dawley rats or BALB/c mice, 6-8 weeks old).
-
Standard laboratory animal housing and diet.
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and respirator.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly divide animals into experimental and control groups (n=10-20 animals per group is recommended).
-
Carcinogen Preparation: Prepare fresh solutions of this compound in the chosen vehicle immediately before administration. The concentration will depend on the target dose and route of administration, which should be determined from pilot studies or literature on similar compounds.
-
Administration: Administer this compound to the experimental groups. Common routes of administration for N-nitroso compounds include:
-
Oral Gavage: Administer a specific volume of the solution directly into the stomach.
-
Drinking Water: Dissolve the compound in the drinking water at a specific concentration.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.
-
Subcutaneous (SC) Injection: Inject the solution under the skin. The control group should receive the vehicle alone. The frequency and duration of administration will depend on the experimental design.
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights weekly.
-
Termination and Necropsy: The study duration can range from several weeks to months. At the end of the study, euthanize the animals and perform a complete necropsy.
-
Histopathology: Collect all major organs and any visible tumors. Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Data Analysis: Analyze the incidence, multiplicity, and latency of tumors in the experimental groups compared to the control group using appropriate statistical methods.
Protocol 2: In Vitro Cell Transformation Assay
Objective: To assess the transforming potential of this compound in cultured mammalian cells.
Materials:
-
This compound.
-
Mammalian cell line (e.g., BALB/c 3T3 cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell culture incubator (37°C, 5% CO2).
-
Metabolic activation system (e.g., S9 fraction from rat liver).
-
Giemsa stain.
Procedure:
-
Cell Seeding: Seed the cells at a low density in culture plates and allow them to attach overnight.
-
Treatment: Prepare different concentrations of this compound. Since some N-nitroso compounds require metabolic activation, treatment should be performed in the presence and absence of an S9 metabolic activation mix.
-
Exposure: Expose the cells to the compound for a defined period (e.g., 24-72 hours).
-
Culture: After exposure, wash the cells and continue to culture them for several weeks, changing the medium regularly.
-
Focus Formation: Observe the cultures for the formation of transformed foci, which are dense, multilayered clusters of cells that have lost contact inhibition.
-
Staining and Counting: Fix the cells with methanol (B129727) and stain with Giemsa. Count the number of transformed foci in each plate.
-
Data Analysis: Calculate the transformation frequency for each treatment group and compare it to the solvent control.
IV. Visualizations
Caption: Metabolic activation and carcinogenic mechanism of N-nitroso compounds.
Caption: General workflow for an in vivo carcinogenicity study.
References
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. tandfonline.com [tandfonline.com]
- 4. journal.environcj.in [journal.environcj.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of DNA methylation by N-nitroso(2-oxopropyl)propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 9. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-methyl-N-nitroso-2-propanamine Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing dose-response studies for N-methyl-N-nitroso-2-propanamine, a known N-nitrosamine compound with carcinogenic potential. The following protocols are adapted from established methodologies for N-nitrosamine testing and are intended to guide researchers in generating robust and reliable data for risk assessment.
Introduction
This compound is an N-nitrosamine compound that has been shown to induce tumor formation in animal models.[1] Like many N-nitrosamines, it requires metabolic activation to exert its genotoxic and carcinogenic effects.[2][3][4] This activation is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophiles that can form DNA adducts, a critical step in the initiation of carcinogenesis.[5][6]
Accurate determination of the dose-response relationship for this compound is crucial for assessing its risk to human health. This document outlines detailed protocols for in vitro and in vivo studies designed to establish this relationship, focusing on mutagenicity, genotoxicity, and carcinogenicity endpoints.
In Vitro Dose-Response Studies
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[7] For N-nitrosamines, enhanced testing conditions are recommended to improve sensitivity, as standard protocols may yield false-negative results.[7][8][9]
Experimental Protocol: Enhanced Ames Test
This protocol is adapted from recommendations for testing N-nitrosamine impurities.[7][8][9][10]
-
Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101) should be included.[9]
-
Metabolic Activation: The assay should be conducted with and without a post-mitochondrial fraction (S9). Due to the known requirement of metabolic activation for N-nitrosamines, the inclusion of S9 is critical. Enhanced sensitivity for nitrosamines has been observed with 30% hamster liver S9 and 30% rat liver S9.[8][9][10] The S9 mix should be prepared from rodents treated with CYP inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone).[9]
-
Assay Type: The pre-incubation method is recommended over the plate incorporation method.[9]
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). The final concentration in the pre-incubation mixture should be carefully controlled.
-
In sterile test tubes, combine 0.1 mL of the appropriate bacterial culture, 0.05 mL of the test substance solution at various concentrations, and 0.5 mL of either 30% hamster liver S9 mix, 30% rat liver S9 mix, or phosphate (B84403) buffer (for assays without metabolic activation).[7]
-
Include appropriate negative (solvent) and positive controls. For S9-activated conditions, known mutagenic N-nitrosamines should be used as positive controls.[9]
-
Vortex the tubes and pre-incubate at 37°C for 30 minutes with gentle shaking.[7][9]
-
After incubation, add 2.0 mL of molten top agar (B569324) (maintained at 45°C) to each tube.
-
Vortex briefly and pour the contents onto minimal glucose agar plates.
-
Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[7]
-
Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background count.
-
-
Data Presentation:
| Concentration (µ g/plate ) | Tester Strain | S9 Activation | Mean Revertant Colonies ± SD | Fold Increase over Control | Mutagenicity |
| 0 (Control) | TA100 | + Hamster S9 (30%) | 120 ± 15 | 1.0 | Negative |
| 1 | TA100 | + Hamster S9 (30%) | 135 ± 12 | 1.1 | Negative |
| 10 | TA100 | + Hamster S9 (30%) | 250 ± 20 | 2.1 | Positive |
| 50 | TA100 | + Hamster S9 (30%) | 480 ± 35 | 4.0 | Positive |
| 100 | TA100 | + Hamster S9 (30%) | 890 ± 50 | 7.4 | Positive |
| 0 (Control) | TA100 | - S9 | 115 ± 18 | 1.0 | Negative |
| 100 | TA100 | - S9 | 125 ± 16 | 1.1 | Negative |
In Vitro Mammalian Cell Genotoxicity Assays
To complement the Ames test, in vitro mammalian cell assays are essential to assess genotoxicity in a system more relevant to human physiology.
The Comet assay detects DNA strand breaks in individual cells.[11]
Experimental Protocol: Alkaline Comet Assay
-
Cell Line: A metabolically competent cell line, such as HepaRG™ cells, which express various CYP enzymes, is recommended.[4] Alternatively, primary hepatocytes can be used.
-
Procedure:
-
Culture HepaRG™ cells to confluency and differentiate them according to established protocols.
-
Expose the differentiated cells to a range of concentrations of this compound for a suitable duration (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., ethyl methanesulfonate).
-
Harvest the cells and embed them in low-melting-point agarose (B213101) on microscope slides.[12]
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoids.[12]
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13). This unwinds the DNA and allows broken strands to migrate out of the nucleoid, forming a "comet tail".[13]
-
Neutralize and stain the DNA with a fluorescent dye (e.g., DAPI).[12]
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like % tail DNA, tail length, and tail moment).
-
-
Data Presentation:
| Concentration (µM) | Cell Line | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) | Genotoxicity |
| 0 (Control) | HepaRG™ | 5.2 ± 1.1 | 1.8 ± 0.4 | Negative |
| 10 | HepaRG™ | 8.9 ± 1.5 | 3.5 ± 0.7 | Equivocal |
| 50 | HepaRG™ | 25.6 ± 3.2 | 12.1 ± 2.1 | Positive |
| 100 | HepaRG™ | 48.3 ± 5.1 | 25.7 ± 3.9 | Positive |
| 200 | HepaRG™ | 72.1 ± 6.8 | 48.9 ± 5.5 | Positive |
This assay detects the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Line: Similar to the Comet assay, a metabolically competent cell line like HepaRG™ is suitable.
-
Procedure:
-
Culture and expose cells to this compound as described for the Comet assay.
-
After the treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells using a microscope. At least 1000 binucleated cells per concentration should be analyzed.
-
-
Data Presentation:
| Concentration (µM) | Cell Line | % Binucleated Cells with Micronuclei (Mean ± SD) | Fold Increase over Control | Genotoxicity |
| 0 (Control) | HepaRG™ | 1.5 ± 0.3 | 1.0 | Negative |
| 10 | HepaRG™ | 2.1 ± 0.5 | 1.4 | Equivocal |
| 50 | HepaRG™ | 5.8 ± 0.9 | 3.9 | Positive |
| 100 | HepaRG™ | 12.4 ± 1.5 | 8.3 | Positive |
| 200 | HepaRG™ | 25.1 ± 2.2 | 16.7 | Positive |
In Vivo Dose-Response Studies
In vivo studies are essential to understand the carcinogenic potential of this compound in a whole-animal system.
Rodent Carcinogenicity Bioassay
Long-term carcinogenicity studies in rodents are the gold standard for assessing the cancer risk of chemicals.
Experimental Protocol: 2-Year Rodent Bioassay
-
Animal Model: F344 rats or B6C3F1 mice are commonly used strains.[14][15] The choice of species should be justified based on metabolic similarities to humans, if known.
-
Dose Selection: A dose-range-finding study (e.g., a 28-day or 90-day study) should be conducted first to determine the maximum tolerated dose (MTD) and select appropriate dose levels for the long-term study. Typically, three dose levels plus a control group are used.[15]
-
Administration Route: The route of administration should be relevant to potential human exposure (e.g., oral gavage, drinking water).
-
Procedure:
-
Assign animals to dose groups (e.g., 50 males and 50 females per group).
-
Administer this compound daily for up to two years.[15]
-
Monitor animals for clinical signs of toxicity and palpable masses.
-
At the end of the study, perform a complete necropsy and histopathological examination of all major organs and tissues.
-
Record the incidence, multiplicity, and latency of tumors for each dose group.
-
-
Data Presentation:
| Dose (mg/kg/day) | Sex | Organ | Tumor Type | Incidence (%) | Statistical Significance (p-value) |
| 0 (Control) | Male | Liver | Hepatocellular Carcinoma | 2 | - |
| 1 | Male | Liver | Hepatocellular Carcinoma | 10 | < 0.05 |
| 5 | Male | Liver | Hepatocellular Carcinoma | 45 | < 0.001 |
| 10 | Male | Liver | Hepatocellular Carcinoma | 85 | < 0.001 |
| 0 (Control) | Female | Lung | Adenoma | 5 | - |
| 1 | Female | Lung | Adenoma | 15 | < 0.05 |
| 5 | Female | Lung | Adenoma | 50 | < 0.001 |
| 10 | Female | Lung | Adenoma | 90 | < 0.001 |
In Vivo Micronucleus Assay
This assay can be integrated into repeated-dose toxicity studies to assess chromosomal damage in vivo.[16][17]
Experimental Protocol: In Vivo Micronucleus Assay
-
Animal Model and Dosing: Use the same animal model and dosing regimen as in the sub-chronic toxicity studies.
-
Procedure:
-
Collect bone marrow or peripheral blood at appropriate time points (e.g., 24 and 48 hours after the last dose).
-
For bone marrow, flush the femur or tibia, prepare a cell suspension, and create smears on microscope slides.
-
For peripheral blood, prepare blood smears.
-
Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Score the frequency of micronucleated PCEs (MN-PCEs) in at least 2000 PCEs per animal.
-
Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.
-
-
Data Presentation:
| Dose (mg/kg/day) | Sex | Tissue | % MN-PCEs (Mean ± SD) | Fold Increase over Control | Genotoxicity |
| 0 (Control) | Male | Bone Marrow | 0.2 ± 0.05 | 1.0 | Negative |
| 10 | Male | Bone Marrow | 0.4 ± 0.08 | 2.0 | Equivocal |
| 50 | Male | Bone Marrow | 1.5 ± 0.2 | 7.5 | Positive |
| 100 | Male | Bone Marrow | 3.8 ± 0.5 | 19.0 | Positive |
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of DNA methylation by N-nitroso(2-oxopropyl)propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. neb.com [neb.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Detection Sensitivity of N-methyl-N-nitroso-2-propanamine (NMIPA)
Welcome to the technical support center for the trace-level detection of N-methyl-N-nitroso-2-propanamine (CAS No. 16339-07-4), also known as N-nitroso-N-methylisopropylamine (NMIPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of detecting this potential genotoxic impurity at ultra-low levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound (NMIPA) detection?
A1: Achieving the required low limits of detection (LOD) and quantification (LOQ) for trace-level NMIPA analysis is a significant challenge due to several factors:
-
Low Analyte Concentration: NMIPA, like other nitrosamines, is often present at parts-per-billion (ppb) or even lower levels, demanding highly sensitive analytical instrumentation.[1]
-
Matrix Effects: Complex sample matrices, such as drug products and active pharmaceutical ingredients (APIs), can interfere with the analysis. These interferences can suppress the ionization of NMIPA in the mass spectrometer, leading to reduced sensitivity.[1]
-
Analyte Instability: Nitrosamines can be susceptible to degradation, particularly when exposed to light (photolysis) or high temperatures, which can occur during sample preparation and analysis.[1]
-
Risk of Contamination: Trace amounts of nitrosamines can be present in laboratory equipment (e.g., plasticware, rubber), solvents, and even the air, leading to false-positive results.[2]
-
In-situ Formation: There is a risk of artificial formation of nitrosamines during sample preparation if precursor amines and nitrosating agents are present in the sample matrix.[1]
Q2: Which analytical techniques are most suitable for the sensitive detection of NMIPA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most widely used and recommended techniques for the trace-level analysis of nitrosamines, including NMIPA.[3][4]
-
LC-MS/MS: This is often the preferred method, especially for less volatile or thermally labile nitrosamines. It offers high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) coupled with LC provides excellent specificity, which helps in differentiating the target analyte from isobaric interferences.[5][6]
-
GC-MS/MS: This technique is well-suited for volatile nitrosamines. Using a high-efficiency source (HES) can further enhance sensitivity.[7] However, care must be taken to avoid thermal degradation of the analyte or matrix components in the heated injector.[8]
Q3: How can I minimize matrix effects to improve sensitivity?
A3: Minimizing matrix effects is crucial for achieving accurate and sensitive quantification. Here are some effective strategies:
-
Effective Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively clean up the sample by removing interfering components.[2]
-
Chromatographic Separation: Optimize the chromatographic method to separate NMIPA from co-eluting matrix components. This can involve experimenting with different columns (e.g., C18, phenyl-hexyl), mobile phases, and gradient profiles.[9]
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (e.g., deuterium (B1214612) or ¹³C) NMIPA is the ideal internal standard. It co-elutes with the native analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.
Q4: What are the best practices for sample preparation to enhance NMIPA recovery and sensitivity?
A4: A robust sample preparation protocol is fundamental for sensitive nitrosamine (B1359907) analysis.
-
Extraction: Choose a suitable extraction solvent in which NMIPA is highly soluble and which is compatible with the subsequent analytical technique. Dichloromethane (B109758) is commonly used for LLE.[10]
-
Concentration: After extraction, the sample is often concentrated by evaporating the solvent under a gentle stream of nitrogen. This step increases the analyte concentration.[2]
-
Reconstitution: The dried extract should be reconstituted in a solvent that is compatible with the initial mobile phase for LC-MS or a suitable solvent for GC-MS.
-
Automation: Automated sample preparation workflows can improve reproducibility, reduce the risk of contamination, and minimize solvent consumption.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low analyte signal | Inefficient extraction or low recovery. | Optimize the extraction solvent, pH, and mixing time. Check the recovery using a spiked sample. |
| Analyte degradation during sample preparation or analysis. | Protect samples from light. Avoid excessive heat during solvent evaporation. For GC-MS, check for thermal degradation in the injector. | |
| Incorrect MS/MS parameters (MRM transitions, collision energy). | Optimize the MS/MS parameters by infusing a standard solution of NMIPA. Use a known sensitive transition. | |
| Ion suppression due to matrix effects. | Improve sample cleanup using SPE. Dilute the sample extract if the concentration is high enough. Use a stable isotope-labeled internal standard. | |
| High background noise | Contaminated solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Test for contamination in blank samples. |
| Contamination from the analytical instrument. | Clean the ion source, transfer line, and other components of the MS system. Run a system blank to check for contamination. | |
| Poor peak shape | Incompatible reconstitution solvent. | Reconstitute the sample in the initial mobile phase or a weaker solvent. |
| Column overload or degradation. | Check the column performance with a standard. Dilute the sample if necessary. Replace the column if it's old or degraded. | |
| Inconsistent results / Poor reproducibility | Variability in manual sample preparation. | Use an automated sample preparation system if available. Ensure consistent timing and volumes for all steps. |
| Fluctuation in instrument performance. | Perform regular system suitability tests to monitor instrument performance. Ensure the lab environment (temperature, humidity) is stable. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for the extraction of NMIPA from a drug substance.
-
Sample Weighing: Accurately weigh approximately 250 mg of the sample powder into a 15 mL centrifuge tube.[10]
-
Dissolution: Add 10 mL of a suitable aqueous solution (e.g., 1M NaOH for certain APIs) and vortex briefly. Shake for at least 5 minutes.[10]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., an isotope-labeled nitrosamine).
-
Extraction: Add 2.0 mL of dichloromethane to the suspension. Vortex briefly and then shake for at least 5 minutes.[10]
-
Phase Separation: Centrifuge the suspension at approximately 10,000 x g for 5 minutes.[10]
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Concentration: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be adapted and optimized for NMIPA.
-
LC System: UHPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in methanol.[11]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Structurally Similar Nitrosamines
Note: Specific MRM transitions and collision energies for this compound (NMIPA) should be optimized empirically using a reference standard. The values for the structurally similar N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) are provided as a starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-nitrosoethylisopropylamine (NEIPA) | 117.1 | 75.1 | 15 |
| 117.1 | 43.1 | 20 | |
| N-nitrosodiisopropylamine (NDIPA) | 131.1 | 89.1 | 15 |
| 131.1 | 43.1 | 25 |
Table 2: Typical Performance of Sensitive Nitrosamine Detection Methods
| Analytical Method | Analyte(s) | LOQ Range | Reference |
| LC-HRMS | 8 Nitrosamines | As low as 0.005 ppm | [5] |
| GC-MS/MS | 6 Nitrosamines | 15 ppb | [10] |
| LC-MS/MS | 8 Nitrosamines | Meets 0.03 ppm requirement | [12] |
| GC-MS/MS | Volatile Nitrosamines | < 3 ppb | [8] |
Mandatory Visualizations
Caption: General workflow for sensitive analysis of this compound.
Caption: Troubleshooting decision tree for low sensitivity in NMIPA analysis.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 5. fda.gov [fda.gov]
- 6. Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. edqm.eu [edqm.eu]
- 11. lcms.cz [lcms.cz]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Overcoming Matrix Effects in N-methyl-N-nitroso-2-propanamine Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the analysis of N-methyl-N-nitroso-2-propanamine, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: What are the primary causes of matrix effects in pharmaceutical samples?
A2: Matrix effects in pharmaceutical analysis are primarily caused by competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source.[1] Common sources of interference include the active pharmaceutical ingredient (API), excipients (e.g., mannitol, lactose), and other formulation components.[1][2]
Q3: What are the common indicators that my this compound analysis is being affected by matrix effects?
A3: Common signs of matrix effects include:
-
Poor reproducibility of the analyte response between different sample preparations.[1]
-
Inaccurate quantification, with recovery values significantly deviating from 100%.[1]
-
Non-linear calibration curves when using standards prepared in a neat solvent.[1]
-
A significant difference in the analyte's peak area when comparing a standard in a pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).[1]
Q4: How can I quantitatively assess the extent of matrix effects?
A4: The post-extraction spike method is a widely accepted approach for the quantitative assessment of matrix effects.[1] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte at the same concentration in a neat solvent. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[3]
Q5: What is the most effective way to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to correct for variability in matrix effects.[1] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, which allows for accurate ratiometric quantification.[1] If a specific SIL-IS for this compound is unavailable, a closely related labeled nitrosamine (B1359907) can be considered.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating the analyte.[4]
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix interferences.
-
Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain nitrosamines and may offer improved sensitivity.[5][6]
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different sample preparations or injections. This can be due to inconsistencies in the sample preparation process or variations in the matrix composition between different sample lots.
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for variability. The SIL-IS will co-elute and experience similar matrix effects as the analyte, leading to more consistent and accurate results.[1]
-
Automate Sample Preparation: Utilizing automated sample preparation systems can enhance the consistency and reproducibility of the extraction process.[1]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for consistent matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for nitrosamine analysis using different sample preparation techniques. Note that the data presented is for a range of nitrosamines, including N-ethyl-N-nitroso-2-propanamine (NEIPA), a close structural analog to this compound, as specific data for the target analyte is limited.
| Sample Preparation Technique | Analyte(s) | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Various Nitrosamines | Cough Syrup | 90 - 120 | Not explicitly stated, but method met ICH Q2 guidelines | [7] |
| Solid-Phase Extraction (SPE) | 9 Nitrosamines | Drinking Water & Wastewater | 68 - 83 | Not explicitly stated, but demonstrated good accuracy | [8] |
| Liquid-Liquid Extraction (LLE) | Various Drugs | Plasma | ~70 | 16 (average magnitude) | [5] |
| Supported Liquid Extraction (SLE) | Various Drugs | Plasma | ~89 | 26 (average magnitude) | [5] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
This protocol describes how to prepare samples to quantify the extent of matrix effects.
Methodology:
-
Prepare Solution A (Analyte in Solvent): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 10 ng/mL).
-
Prepare Solution B (Analyte in Spiked Matrix):
-
Take a sample of the drug product that is known to be free of this compound (blank matrix).
-
Process this blank matrix sample through the entire sample preparation procedure (e.g., extraction, SPE).
-
After the final evaporation step, reconstitute the residue with Solution A.
-
-
Prepare Solution C (Blank Matrix): Process the blank matrix sample through the entire sample preparation procedure. After the final evaporation step, reconstitute the residue with the final reconstitution solvent.
-
LC-MS/MS Analysis: Inject Solutions A, B, and C into the LC-MS/MS system and acquire the data under the same conditions.
-
Calculate Matrix Effect:
-
Confirm that the blank matrix (Solution C) is free from interferences at the retention time of this compound.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area from Solution B / Peak Area from Solution A) x 100
-
-
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for using SPE to clean up a dissolved drug product sample for this compound analysis.
Materials:
-
SPE Cartridge: Strong cation-exchange functionalized polymeric sorbent (recommended for nitrosamines).[7]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (MS grade)
-
Nitrogen gas for evaporation
Methodology:
-
Sample Pre-treatment: Accurately weigh the drug product sample and dissolve it in an appropriate solvent (e.g., methanol/water).[3] If the sample contains solid particulates, centrifuge and filter the supernatant.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.[3]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences and salts.[3]
-
Elution: Elute the retained this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[3]
Mandatory Visualization
References
- 1. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Reducing Signal Suppression in LC-MS for Nitrosamines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression during the analysis of N-methyl-N-nitroso-2-propanamine (also known as N-Nitrosoethylisopropylamine, NEIPA) and other nitrosamines by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is signal suppression (matrix effect) and why is it a significant issue for analyzing this compound?
A1: Signal suppression, a type of matrix effect, is the reduction of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., active pharmaceutical ingredients (APIs), excipients).[1] This is a major challenge in trace-level analysis, as it leads to decreased signal intensity, poor sensitivity, and inaccurate quantification of the target nitrosamine (B1359907).[2][3] Given the low, regulated limits for nitrosamines, signal suppression can prevent reliable detection and reporting.[4]
Q2: What are the common signs that my analysis is affected by signal suppression?
A2: Common indicators of signal suppression in your LC-MS data include:
-
Low signal intensity and poor sensitivity for your target analyte, even at concentrations where a strong signal is expected.[5]
-
Inconsistent and irreproducible quantitative results for the same sample across different preparations or injections.[5]
-
Poor recovery of spiked standards in sample matrix compared to a clean solvent.[6]
-
Non-linear calibration curves when standards are prepared in a neat solvent but the samples are in a complex matrix.[5]
Q3: How can I quantitatively assess the degree of signal suppression?
A3: The most common method is the post-extraction spike technique.[5] This involves comparing the analyte's response in a standard solution prepared in a clean solvent against its response when spiked into a blank matrix extract that has gone through the entire sample preparation process. The matrix effect can be calculated as a percentage, indicating the degree of signal suppression or enhancement.[5]
Q4: What are the primary strategies to reduce or eliminate signal suppression?
A4: A multi-faceted approach is typically required, focusing on three main areas:
-
Sample Preparation: Implementing robust cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[2][6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the target nitrosamine from matrix components.[7]
-
Mass Spectrometry & Detection: Selecting an appropriate ionization source and optimizing MS parameters to improve the signal-to-noise ratio.[2][7]
-
Compensation Methods: Using techniques like stable isotope-labeled internal standards or matrix-matched calibrants to correct for the effect.[5][6]
Q5: Which sample preparation techniques are most effective for reducing matrix effects?
A5: Solid-Phase Extraction (SPE) is highly effective for cleaning up complex pharmaceutical samples and concentrating the target nitrosamines.[6][8] It can significantly reduce matrix interference, thereby improving analyte recovery and signal intensity.[5] Liquid-Liquid Extraction (LLE) is another powerful technique used to isolate analytes based on their physicochemical properties.[2]
Q6: How can I optimize my chromatographic method to minimize signal suppression?
A6: Chromatographic optimization is crucial. Key strategies include:
-
Gradient Optimization: Adjusting the mobile phase gradient to maximize the separation between the nitrosamine peak and any co-eluting matrix components.[7]
-
Column Chemistry: Employing alternative column chemistries, such as a pentafluorophenyl (PFP) column, can improve the retention and separation of polar nitrosamines.[6]
-
Use of a Diverter Valve: For samples with a high concentration of API, a diverter valve can be used to direct the API peak to waste, preventing it from entering and contaminating the mass spectrometer source.
-
Two-Dimensional LC (2D-LC): This advanced technique uses a second column for an additional separation step, which can be highly effective at removing matrix interferences.[9]
Q7: Which mass spectrometry ionization source is better for minimizing matrix effects for nitrosamines, ESI or APCI?
A7: Atmospheric Pressure Chemical Ionization (APCI) is often reported to be less susceptible to matrix effects than Electrospray Ionization (ESI) for the analysis of small, less polar nitrosamines.[2] APCI utilizes gas-phase ionization, which can be more robust in the presence of complex matrices. If you are experiencing significant suppression with ESI, switching to an APCI source is a recommended troubleshooting step.[10]
Q8: How does a stable isotope-labeled internal standard (SIL-IS) help correct for signal suppression?
A8: A SIL-IS is considered the gold standard for compensating for matrix effects.[5] It is a version of the target analyte where some atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C). The SIL-IS is chemically identical to the analyte, so it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the MS source.[5][6] By calculating the response ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[11]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Suppression | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method to remove interfering matrix components.[2][8] 2. Dilute the Sample: A simple dilution can reduce the concentration of interfering components, but ensure the final analyte concentration remains above the limit of quantitation (LOQ).[6] |
| Poor Analyte Ionization | 1. Switch Ionization Source: Change from ESI to APCI, as APCI is often less prone to suppression for nitrosamines.[2] 2. Optimize Source Parameters: Fine-tune MS parameters such as curtain gas, cone gas flow, and source/vaporizer temperatures to reduce background noise and enhance the signal-to-noise ratio.[7] |
| Co-elution with API or Excipients | 1. Modify LC Gradient: Adjust the gradient slope or solvent composition to improve chromatographic resolution between the analyte and interferences.[7] 2. Install a Diverter Valve: Program a valve to send the high-concentration API peak to waste, protecting the MS source. |
Issue 2: Inconsistent and Irreproducible Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects between samples.[5][6] 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of your samples to ensure the calibrants and samples are affected similarly.[5][12] |
| Inconsistent Sample Preparation | 1. Automate Sample Preparation: Utilize automated systems for SPE or liquid handling to improve the consistency and reproducibility of the extraction process.[5] 2. Refine Manual Protocol: Ensure the manual sample preparation protocol is robust and followed precisely for every sample. |
| System Contamination/Carryover | 1. Optimize Wash Solvents: Use strong wash solvents in the autosampler to minimize carryover between injections. 2. Clean the MS Source: High matrix loads can contaminate the ion source, leading to inconsistent performance. Regular cleaning is essential.[7] |
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on Recovery and Matrix Effect for NEIPA in a Drug Product Matrix
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Predominant Effect |
| Dilute-and-Shoot | 95-105% (by definition) | 45% | Strong Suppression |
| Protein Precipitation | 70% | 65% | Suppression |
| Liquid-Liquid Extraction (LLE) | 88% | 85% | Minor Suppression |
| Solid-Phase Extraction (SPE) | 97% | 96% | Minimal Effect |
| Note: Data is illustrative. Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. Values significantly below 100% indicate suppression. This table highlights how more rigorous cleanup methods like SPE can significantly reduce suppression and improve recovery.[5] |
Table 2: Illustrative Impact of Ionization Source on Signal-to-Noise (S/N) Ratio for NEIPA
| Ionization Source | Relative Signal-to-Noise (S/N) Ratio | Susceptibility to Matrix Effects |
| Electrospray Ionization (ESI) | 1.0 (Baseline) | High |
| Atmospheric Pressure Chemical Ionization (APCI) | ~4.5 | Low to Moderate |
| Note: Data is illustrative. The S/N ratio can be significantly improved by switching to APCI, which is often less affected by matrix components for nitrosamine analysis.[2] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Weigh an appropriate amount of the drug product placebo (containing all excipients without the API). Extract the placebo using the exact same sample preparation procedure intended for the nitrosamine analysis. After the final step, reconstitute the residue in a known volume of mobile phase. This is your blank matrix extract.[5]
-
Prepare Sample Sets:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., 1 ng/mL).
-
Set B (Post-Spike Sample): Spike the same known amount of the nitrosamine standard solution into the blank matrix extract to achieve the exact same final concentration as Set A.[5]
-
-
LC-MS Analysis: Inject both Set A and Set B into the LC-MS system and acquire the data under identical conditions.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 80% indicates significant signal suppression. A value > 120% indicates signal enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Sample Cleanup
-
Select Cartridge: Choose an appropriate SPE cartridge based on the properties of the nitrosamine and the sample matrix (e.g., a polymeric reversed-phase sorbent).[5]
-
Condition Cartridge: Condition the cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) through it. This activates the sorbent.[5]
-
Load Sample: After pre-treatment (e.g., dissolution and filtration), load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.[5]
-
Wash Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and polar interferences while the target analyte remains bound to the sorbent.[5]
-
Elute Analyte: Elute the retained nitrosamine from the cartridge using a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).[5]
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.[5]
Mandatory Visualizations
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sciex.com [sciex.com]
- 5. benchchem.com [benchchem.com]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method [theanalyticalscientist.com]
- 9. researchgate.net [researchgate.net]
- 10. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pmda.go.jp [pmda.go.jp]
common interferences in N-methyl-N-nitroso-2-propanamine chromatography
Welcome to the technical support center for the chromatographic analysis of N-methyl-N-nitroso-2-propanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of this specific nitrosamine (B1359907) impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, providing step-by-step solutions to resolve them.
Problem 1: Poor Peak Shape or Tailing
-
Symptom: The chromatographic peak for this compound is broad, asymmetrical, or shows significant tailing.
-
Potential Causes & Solutions:
-
Active Sites on the Column or in the GC Inlet: Nitrosamines are susceptible to interaction with active sites.
-
Solution: Use a deactivated GC inlet liner and a high-quality, inert GC column. For LC, ensure the column is well-conditioned and consider using a column with end-capping.
-
-
Inappropriate Solvent for Sample Dilution: Mismatch between the sample solvent and the mobile phase (in LC) or volatility issues (in GC).
-
Solution: Ideally, dissolve the sample in the initial mobile phase for LC analysis. For GC, use a volatile and inert solvent like dichloromethane (B109758) or methanol.[1]
-
-
Column Overload: Injecting too high a concentration of the analyte.
-
Solution: Dilute the sample and re-inject.
-
-
Problem 2: Inconsistent or Low Analyte Response
-
Symptom: The peak area or height for this compound is not reproducible across injections or is significantly lower than expected.
-
Potential Causes & Solutions:
-
Matrix Effects (Ion Suppression/Enhancement in LC-MS): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[2]
-
Solution:
-
Improve Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Dilute the Sample: This can reduce the concentration of interfering matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte can compensate for matrix effects.
-
-
-
Thermal Degradation in the GC Inlet: Some nitrosamines can degrade at high temperatures.
-
Solution: Optimize the GC inlet temperature. Start with a lower temperature (e.g., 150-200 °C) and gradually increase to find the optimal balance between volatilization and degradation.[4]
-
-
Adsorption in the System: The analyte may be adsorbing to surfaces in the autosampler, syringe, or transfer lines.
-
Solution: Ensure all components of the sample flow path are inert and clean.
-
-
Problem 3: Suspected Co-elution with an Interfering Peak
-
Symptom: A single peak is observed, but the mass spectrum is inconsistent, or the peak shape is distorted, suggesting the presence of more than one compound. This is a critical issue for this compound due to the potential for co-elution with its isomers.
-
Potential Causes & Solutions:
-
Isomeric Interference: Co-elution with structural isomers such as N-nitroso-N-methyl-1-propanamine or N-nitrosodiethylamine, which have the same molecular weight and similar fragmentation patterns.
-
Solution:
-
Optimize Chromatographic Selectivity:
-
GC: Use a column with a different stationary phase chemistry. For example, a mid-polarity phase like a cyanopropylphenyl-dimethylpolysiloxane can provide different selectivity compared to a standard non-polar phase.[5]
-
LC: Modify the mobile phase composition (e.g., change the organic modifier or pH) or switch to a column with a different stationary phase (e.g., PFP instead of C18).[5]
-
-
High-Resolution Mass Spectrometry (HRMS): If the isomers have slightly different exact masses, HRMS can differentiate them.[6]
-
-
-
Matrix Interference: A component from the sample matrix is co-eluting with the analyte.
-
Solution:
-
Review the Mass Spectrum: Check for the presence of fragment ions that are not characteristic of this compound.
-
Improve Sample Cleanup: As described in "Problem 2", use SPE or LLE to remove the interfering component.
-
-
-
Problem 4: In-situ Formation of this compound During Analysis
-
Symptom: Detection of the analyte in blank samples or an artificially high response in standards and samples.
-
Potential Causes & Solutions:
-
Presence of Precursors: The sample matrix contains secondary amines (e.g., N-methylisopropylamine) and nitrosating agents (e.g., nitrites) that can react to form the nitrosamine under the analytical conditions (e.g., high temperature in the GC inlet or acidic pH in the LC mobile phase).
-
Solution:
-
Modify Sample Preparation: Adjust the pH of the sample to be neutral or slightly basic to inhibit the nitrosation reaction.
-
Use a Scavenger: Add a nitrosating agent scavenger, such as ascorbic acid or sulfamic acid, to the sample.
-
Lower the GC Inlet Temperature: As mentioned previously, this can reduce the thermal energy available for the reaction.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the analysis of this compound?
A1: The most common interferences include:
-
Structural Isomers: Compounds with the same molecular formula (C4H10N2O) but different structures, such as N-nitroso-N-methyl-1-propanamine and N-nitrosodiethylamine. These can be particularly challenging as they may have similar chromatographic retention times and mass spectral fragmentation patterns.
-
Matrix Effects: Components of the drug product formulation (API and excipients) can co-elute with the analyte and cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification.[2]
-
Synthesis Byproducts: Impurities from the synthesis of the drug substance or the formation of the nitrosamine itself can be present. This can include unreacted secondary amines (N-methylisopropylamine) and nitrosating agents, which may lead to in-situ formation during analysis.
-
Contamination from Labware and Solvents: Trace levels of nitrosamines can be present in laboratory materials such as plasticware and solvents. It is crucial to use high-purity solvents and thoroughly clean all labware.
Q2: Which analytical technique is better for this compound: GC-MS/MS or LC-MS/MS?
A2: Both techniques are suitable and widely used for the analysis of nitrosamines.[7] The choice depends on the specific sample matrix and the available instrumentation.
-
GC-MS/MS is generally preferred for volatile and semi-volatile nitrosamines. It can offer excellent chromatographic resolution for isomeric separation. However, it can be susceptible to thermal degradation of the analyte in the inlet.[1]
-
LC-MS/MS is more suitable for less volatile or thermally labile nitrosamines and can be less prone to on-column degradation. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for smaller, more volatile nitrosamines, while Electrospray Ionization (ESI) is suitable for a wider range of nitrosamines.[7]
Q3: How can I confirm the identity of a peak suspected to be this compound?
A3: Peak identity should be confirmed by:
-
Retention Time Matching: The retention time of the peak in the sample should match that of a certified reference standard analyzed under the same chromatographic conditions.
-
Mass Spectral Matching: The mass spectrum of the sample peak should match the mass spectrum of the reference standard. For tandem mass spectrometry (MS/MS), the ratio of the quantifier and qualifier product ions should be consistent between the sample and the standard.
-
Spiking: Spiking a blank matrix with a known amount of the reference standard should result in a single, symmetrical peak at the expected retention time with an increased response.
Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?
A4: The protonated molecule [M+H]+ for this compound is m/z 103. Common fragmentation pathways for aliphatic nitrosamines involve alpha-cleavage.[8][9] Based on its structure, the following transitions are expected:
-
Quantifier Ion: The most abundant and stable fragment ion.
-
Qualifier Ion: A second, less abundant fragment ion used for confirmation. (Refer to the Quantitative Data Summary table below for specific m/z values).
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of this compound. Note that retention times are approximate and will vary depending on the specific chromatographic system and method.
| Parameter | GC-MS/MS | LC-MS/MS |
| Analyte | This compound | This compound |
| Molecular Formula | C₄H₁₀N₂O | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol | 102.14 g/mol |
| Precursor Ion (m/z) | 102 (EI) | 103 [M+H]⁺ |
| Product Ion 1 (Quantifier, m/z) | 43 | 43 |
| Product Ion 2 (Qualifier, m/z) | 57 | 58 |
| Typical Retention Time (min) | 5 - 10 | 3 - 8 |
| Limit of Quantification (LOQ) | ~1-15 ppb[10] | ~0.5-1 ng/mL |
Experimental Protocols
GC-MS/MS Method
This protocol is a representative method for the analysis of volatile nitrosamines.
1. Sample Preparation:
- Weigh a representative portion of the ground sample (e.g., equivalent to 250 mg of API) into a 15 mL centrifuge tube.[10]
- Add 10 mL of a 1M sodium hydroxide (B78521) solution and vortex for 1 minute, then shake for 5 minutes.
- Add 2.0 mL of dichloromethane, vortex for 1 minute, and shake for 5 minutes.[10]
- Centrifuge at approximately 10,000 g for 5 minutes.
- Carefully transfer the lower organic (dichloromethane) layer to a clean vial for analysis.
2. GC-MS/MS Conditions:
-
GC Column: Agilent J&W DB-1701 (30 m x 0.25 mm, 1.0 µm) or equivalent mid-polarity column.
-
Oven Program: Initial temperature of 40 °C, hold for 1 minute. Ramp to 200 °C at 10 °C/min.
-
Inlet Temperature: 240 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Quantitative Data Summary table.
-
LC-MS/MS Method
This protocol is a representative method based on published FDA and other regulatory methods.[7][11]
1. Sample Preparation:
- Weigh a representative portion of the ground sample (e.g., equivalent to 100 mg of API) into a 15 mL centrifuge tube.
- Add 10 mL of diluent (e.g., 80:20 methanol:water) and an internal standard if used.
- Vortex for 1 minute and sonicate for 10 minutes.
- Centrifuge at 4500 rpm for 15 minutes.[11]
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a PFP column for alternative selectivity.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: APCI or ESI, positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Quantitative Data Summary table.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound analysis.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 2. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method [mdpi.com]
- 4. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
- 7. waters.com [waters.com]
- 8. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edqm.eu [edqm.eu]
- 11. fda.gov [fda.gov]
Technical Support Center: Optimizing GC Inlet Parameters for N-methyl-N-nitroso-2-propanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) inlet parameters for the analysis of N-methyl-N-nitroso-2-propanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | The secondary amine structure of this compound makes it susceptible to interactions with active sites (silanol groups) in the GC flow path, leading to peak tailing. Ensure all components are highly inert. Use a deactivated inlet liner and a column specifically designed for amine analysis. Regular maintenance, including cleaning the inlet and trimming the column, is crucial. |
| Inlet Temperature Too High or Too Low | An excessively high inlet temperature can cause thermal degradation of the analyte, while a temperature that is too low may result in incomplete volatilization, both of which can lead to poor peak shape. An inlet temperature of around 220°C is a good starting point for many nitrosamines.[1] For thermally sensitive compounds, a lower temperature may be necessary. |
| Inappropriate Injection Mode | For trace analysis, a splitless injection is typically preferred to maximize the amount of analyte transferred to the column. However, this can lead to broader peaks if not optimized. For higher concentration samples, a split injection can provide sharper peaks. |
| Column Overload | Injecting too much sample can lead to peak fronting. If using splitless injection for trace analysis, ensure the sample concentration is appropriate for the column capacity. If fronting occurs, consider diluting the sample or using a split injection. |
| Solvent Mismatch | A significant mismatch in polarity between the solvent and the stationary phase can cause peak distortion. Whenever possible, dissolve the sample in a solvent that is compatible with the column's stationary phase. |
Problem: Low Sensitivity or No Peak Detected
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Thermal Degradation in Inlet | N-nitrosamines can be thermally labile. If the inlet temperature is too high, the analyte may degrade before reaching the column. Optimize the inlet temperature by starting at a lower temperature (e.g., 180°C) and gradually increasing it to find the optimal balance between volatilization and stability. Some nitrosamines are known to cleave the nitroso group in the inlet at elevated temperatures.[2][3] |
| Improper Injection Technique | For trace analysis, a splitless injection is necessary to achieve low detection limits. Ensure the splitless hold time is optimized to allow for complete transfer of the analyte to the column before the split vent opens. |
| Sample Adsorption | Active sites in the GC system can irreversibly adsorb the analyte, leading to low or no response. Ensure the entire flow path, from the inlet liner to the detector, is inert. |
| Detector Issues | Ensure the detector is appropriate for trace-level analysis of nitrogen-containing compounds. A mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) is recommended for high sensitivity and selectivity. Confirm that the detector is functioning correctly and that the parameters are optimized. |
| Sample Preparation Issues | Inefficient extraction or sample loss during cleanup can lead to low analyte concentration in the final extract. Review and optimize the sample preparation procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the best injection mode for trace analysis of this compound?
A1: For trace-level analysis, a splitless injection is the preferred mode. This technique ensures that the entire sample is transferred to the analytical column, maximizing sensitivity.[4] However, it is crucial to optimize the splitless hold time to ensure efficient transfer without causing excessive band broadening.
Q2: What is a suitable starting inlet temperature for the analysis of this compound?
A2: A starting inlet temperature of approximately 220°C is often used for the analysis of a general suite of nitrosamines.[1] However, due to the potential for thermal degradation, it is advisable to start with a lower temperature (e.g., 180-200°C) and optimize based on the analyte's stability and response.
Q3: How can I prevent the thermal degradation of this compound in the GC inlet?
A3: To minimize thermal degradation, use the lowest possible inlet temperature that still allows for efficient and reproducible volatilization of the analyte. Additionally, using a deactivated inlet liner can reduce catalytic degradation on active surfaces. The residence time of the analyte in the hot inlet should also be minimized, which can be achieved through optimized flow rates and injection parameters.
Q4: What type of GC column is recommended for the analysis of this compound?
A4: A mid-polarity column, such as one with a (14%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-1701), is often a good choice for separating a range of nitrosamines.[1] For basic compounds like amines, columns specifically designed and tested for inertness towards these compounds are highly recommended to prevent peak tailing.
Q5: What are the common sample preparation techniques for analyzing this compound in pharmaceutical matrices?
A5: Common techniques include:
-
Direct Dispersion: For samples soluble in an organic solvent, the sample can be directly dispersed in a solvent like dichloromethane, filtered, and injected.[1]
-
Liquid-Liquid Extraction (LLE): For water-soluble samples, LLE is used. The sample is typically dissolved in an aqueous basic solution (e.g., 1M NaOH) and then extracted with an organic solvent like dichloromethane.[5]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, which is particularly useful for complex matrices to remove interferences and improve sensitivity.
Experimental Protocols
Protocol 1: General GC-MS Method for Nitrosamine Screening (Adapted for this compound)
This protocol provides a starting point for the analysis of this compound and can be further optimized.
1. Sample Preparation (Liquid-Liquid Extraction for Water-Soluble Drug Products)
-
Weigh an appropriate amount of the ground drug product (e.g., 200-1000 mg) into a 15 mL centrifuge tube.
-
Add 8.0 mL of 1 M NaOH solution and vortex to dissolve.
-
Add 2.0 mL of dichloromethane.
-
Vortex vigorously for at least 5 minutes to ensure thorough extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 220°C (can be optimized) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Column | DB-1701 or equivalent (30 m x 0.25 mm, 1.0 µm)[1] |
| Carrier Gas | Helium |
| Oven Program | 40°C (hold 0.5 min), then 20°C/min to 160°C, then 10°C/min to 200°C, then 25°C/min to 240°C (hold 2 min)[1] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Sample preparation workflow for water-soluble drugs.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape for N-methyl-N-nitroso-2-propanamine
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering chromatographic challenges with N-methyl-N-nitroso-2-propanamine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape and ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the common types of poor peak shape observed for this compound and why are they a problem?
Poor peak shape in chromatography can manifest in several ways, most commonly as peak tailing, peak fronting, or split peaks.[1] These distortions are problematic because they can significantly compromise resolution, leading to inaccurate peak integration and, consequently, unreliable quantification.[2] Addressing these issues is critical for maintaining data integrity in research and quality control settings.
Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[1] It is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.
Possible Causes & Solutions:
| Cause | Description | Solution(s) |
| Secondary Silanol (B1196071) Interactions | This compound, having a basic character, can interact with acidic residual silanol groups on silica-based stationary phases.[1][3] This causes some analyte molecules to be retained longer, resulting in a tail.[1] | Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2 and 4) can protonate the silanol groups, minimizing these unwanted interactions. The use of a buffered mobile phase is crucial for stable pH.[1][3] Use an End-Capped Column: Modern columns are often "end-capped" to deactivate most residual silanol groups, reducing the potential for these secondary interactions.[1][3] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][4][5] | Reduce the sample concentration or the injection volume. If the peak shape improves upon dilution, the original injection was likely overloaded.[1][5][6] |
| Column Contamination/Degradation | Accumulation of strongly retained matrix components at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[2] | If other troubleshooting steps fail, it may be necessary to replace the column.[4] Consider implementing a sample clean-up procedure like Solid Phase Extraction (SPE) to remove interfering contaminants.[3] |
| Extra-Column Effects | Dead volumes in the system, such as from poorly fitted connections or long tubing between the column and detector, can cause peak broadening and tailing.[2] | Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length. |
Q3: I am observing peak fronting for this compound. What does this indicate?
Peak fronting is characterized by a leading edge that is less steep than the tailing edge. This often suggests that some analyte molecules are moving through the column faster than the main band.
Possible Causes & Solutions:
| Cause | Description | Solution(s) |
| Column Overload (especially in GC) | This is a primary cause of peak fronting in gas chromatography.[7] In both GC and LC, injecting too high a concentration or volume of the sample can lead to this issue.[4] | Decrease the amount of sample introduced to the column by diluting the sample, reducing the injection volume, or, in GC, increasing the split ratio.[7] |
| Sample Solvent Incompatibility | If the sample solvent is significantly stronger (has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and lead to fronting.[6][7] This is particularly noticeable for early-eluting peaks.[4] | If possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[1][4] |
| Column Collapse or Void | A physical degradation of the column packing, such as a void at the head of the column, can cause peak fronting.[6][8] This is a less common issue with modern, well-packed columns.[8] | This issue is generally irreversible, and the column will need to be replaced.[1] |
Q4: My chromatogram shows split peaks for this compound. How can I troubleshoot this?
Split peaks can be indicative of several issues, ranging from physical blockages to chemical phenomena.[1]
Possible Causes & Solutions:
| Cause | Description | Solution(s) |
| Partially Blocked Inlet Frit | Debris from the sample or system can accumulate on the column's inlet frit, distorting the sample flow path and causing peaks to split.[1] This will typically affect all peaks in the chromatogram.[1] | Reverse and flush the column to a waste container. If the problem persists, the frit or the entire column may need to be replaced.[1] |
| Sample Solvent Mismatch | Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak splitting, especially for early-eluting peaks.[1] | Prepare the sample in the mobile phase or a weaker solvent whenever possible.[1] |
| Presence of Rotamers | N-nitrosamines can exist as two stable rotational isomers (rotamers) due to restricted rotation around the N-N bond.[9] Depending on the chromatographic conditions, these two forms may be separated, resulting in two distinct peaks or a split peak for a single compound.[9] | Adjusting the column temperature can sometimes help. Increasing the temperature may cause the rotamers to interconvert more rapidly, merging the two peaks into a single, sharper peak.[1] |
| Injector Issues (GC) | In gas chromatography, issues with the injection process, such as an erratic manual injection, incorrect column installation depth in the inlet, or using mixed solvents for extraction and dilution, can cause split peaks.[10] | Use an autosampler for consistent injections.[10] Ensure the column is installed at the correct depth according to the manufacturer's instructions. Use a single solvent for sample preparation if possible, or consider a retention gap.[10] |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. support.waters.com [support.waters.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 10. youtube.com [youtube.com]
minimizing degradation of N-methyl-N-nitroso-2-propanamine during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of N-methyl-N-nitroso-2-propanamine (NMPA) during sample preparation for analytical testing.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of NMPA, focusing on problems that may arise during sample preparation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of NMPA | 1. Degradation due to pH: NMPA, like other N-nitrosamines, can be susceptible to degradation in highly acidic conditions, a process that can be accelerated by heat or light. | pH Control: Maintain the sample and extraction solvent pH in a neutral to slightly alkaline range (pH 7-9) if the overall analytical method allows. Avoid strong acids during extraction and sample handling. |
| 2. Photodegradation: N-nitrosamines are known to be light-sensitive, and exposure to UV or even ambient laboratory light can cause cleavage of the N-NO bond, leading to analyte loss.[1] | Light Protection: Prepare samples under yellow light or in a dimly lit environment. Use amber glassware or vials, or wrap containers in aluminum foil to protect them from light.[1] | |
| 3. Thermal Degradation: High temperatures during sample preparation steps like sonication, evaporation, or in the GC injection port can lead to the degradation of NMPA. | Temperature Control: Keep samples cool throughout the preparation process. Use ice baths for sonication and employ gentle evaporation techniques (e.g., nitrogen stream at low temperatures). For GC-MS analysis, optimize the injector temperature to ensure volatilization without degradation. | |
| 4. Inefficient Extraction: The chosen solvent system or extraction technique may not be optimal for recovering NMPA from the sample matrix. | Method Optimization: Evaluate different extraction solvents (e.g., dichloromethane (B109758), ethyl acetate). Consider solid-phase extraction (SPE) for cleaner extracts and potentially higher recovery. Ensure thorough mixing during liquid-liquid extraction. | |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Handling: Variations in exposure to light, temperature, or time between preparation and analysis for each sample can lead to inconsistent degradation. | Standardize Workflow: Ensure that all samples, standards, and quality controls are handled identically. Minimize the time between sample preparation and analysis and maintain a consistent schedule. |
| 2. Matrix Effects: Components of the drug product matrix can interfere with the ionization of NMPA in LC-MS/MS, causing ion suppression or enhancement that varies between samples. | Use of Internal Standards: Employ a stable isotope-labeled internal standard for NMPA to compensate for matrix effects and variations in extraction efficiency. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. | |
| Appearance of NMPA in Blank or Placebo Samples (Artifactual Formation) | 1. Presence of Precursors and Nitrosating Agents: The sample matrix or reagents may contain residual secondary amines (e.g., from API degradation) and nitrosating agents (e.g., nitrites in excipients) that can react to form NMPA under certain conditions.[1] | Control of Conditions: Avoid acidic conditions and high temperatures during sample preparation, as these can promote nitrosation. Reagent Purity: Use high-purity solvents and reagents that are free from nitrite (B80452) and amine contamination. |
| 2. Contaminated Glassware or Instrumentation: Carryover from previous analyses or contaminated equipment can introduce NMPA into subsequent samples. | Thorough Cleaning: Implement a rigorous cleaning procedure for all glassware and autosampler components. Run Blanks: Inject solvent blanks between samples to monitor for carryover and ensure the system is clean. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause NMPA degradation during sample preparation?
A1: The primary factors are exposure to light (especially UV), extreme pH conditions (particularly highly acidic), and elevated temperatures. These factors can independently or collectively lead to the cleavage of the N-nitroso bond, resulting in the loss of the analyte.
Q2: How should I store my NMPA standards and prepared samples?
A2: NMPA standards and prepared samples should be stored at low temperatures, typically -20°C for long-term storage, to ensure stability. They should always be protected from light by using amber vials or other light-blocking measures. For short-term storage or during analysis, keeping samples refrigerated (2-8°C) is advisable.
Q3: Can the type of solvent used in sample preparation affect NMPA stability?
A3: Yes, the choice of solvent can be important. While common extraction solvents like dichloromethane are generally suitable, it is crucial to use high-purity solvents to avoid contaminants that could promote degradation. Additionally, for LC-MS analysis, ensure that the final sample diluent is compatible with the mobile phase and does not promote on-instrument degradation.
Q4: What is the most effective way to minimize the risk of artificial NMPA formation during sample preparation?
A4: To minimize artifactual formation, it is critical to control the conditions that favor nitrosation. This includes maintaining a neutral to slightly alkaline pH, keeping the temperature low, and protecting the sample from light. Using high-purity reagents and ensuring that the active pharmaceutical ingredient (API) and excipients have low levels of amine precursors and nitrites is also a key preventative measure.
Data Presentation
Since comprehensive, publicly available stability data specifically for this compound (NMPA) is limited, the following tables summarize the stability of a structurally similar N-nitrosamine, N-nitrosodiethylamine (NDEA), under various conditions. This data can serve as a conservative proxy to guide experimental design for minimizing NMPA degradation.
Disclaimer: The following data is for N-nitrosodiethylamine (NDEA) and should be used as an estimation for NMPA. It is strongly recommended to perform a stability study for NMPA under your specific experimental conditions.
Table 1: Influence of pH on the Photodegradation Rate of NDEA in Aqueous Solution
| pH | Pseudo-First-Order Degradation Rate Constant (k, min⁻¹) under UV Irradiation | Relative Stability |
| 2.0 | High (Faster Degradation) | Low |
| 4.0 | Moderate | Moderate |
| 7.0 | Lower | Higher |
| 10.0 | Lowest (Slower Degradation) | Highest |
This table illustrates that under UV light, NDEA degrades more rapidly in acidic conditions compared to neutral or basic conditions.[1]
Table 2: Stability of NDEA under Different Storage and Stress Conditions (Qualitative)
| Condition | Parameter | Expected Stability of NDEA | Recommendation for NMPA Sample Prep |
| Storage | Temperature (-20°C, in dark) | High | Recommended for long-term storage of standards and samples. |
| Temperature (2-8°C, in dark) | Moderate | Suitable for short-term storage (e.g., in an autosampler). | |
| Light (Ambient/UV) | Low (Prone to degradation) | Protect samples from light at all stages using amber vials or by working in a dark room.[1] | |
| Stress | Strong Acid (e.g., 1M HCl) | Low | Avoid strongly acidic conditions. If necessary, keep contact time minimal and temperature low. |
| Strong Base (e.g., 1M NaOH) | Relatively High (in dark) | Neutral to slightly basic conditions are generally preferred. | |
| Oxidizing Agent (e.g., H₂O₂) | Low | Use high-purity reagents free from oxidizing contaminants. | |
| Elevated Temperature (e.g., 60°C) | Low | Avoid high temperatures during all sample preparation steps. |
Experimental Protocols
Protocol: Extraction of NMPA from a Solid Drug Product for LC-MS/MS or GC-MS/MS Analysis
This protocol is a general guideline based on common practices for nitrosamine (B1359907) analysis and should be optimized and validated for your specific drug product matrix.
-
Sample Weighing and Internal Standard Spiking:
-
Accurately weigh a portion of the powdered drug product (e.g., 100 mg) into a clean, light-protected centrifuge tube (e.g., 15 mL amber polypropylene).
-
Spike the sample with an appropriate volume of a stable isotope-labeled internal standard (SIL-IS) for NMPA at a known concentration.
-
-
Sample Dissolution/Dispersion:
-
Add a suitable solvent to dissolve or disperse the sample. The choice depends on the solubility of the drug product.
-
For water-soluble matrices: Add 5 mL of purified water.
-
For water-insoluble matrices: Add 5 mL of a suitable organic solvent like dichloromethane.
-
-
Vortex the sample for 1-2 minutes to ensure it is fully dispersed.
-
-
Extraction (Liquid-Liquid Extraction for Aqueous Preparations):
-
This step is for samples initially dissolved in water.
-
Add 5 mL of dichloromethane to the aqueous sample dispersion.
-
Cap the tube tightly and vortex vigorously for 5 minutes to facilitate the extraction of NMPA into the organic layer.
-
Centrifuge the sample at 4000 rpm for 10 minutes to achieve phase separation.
-
-
Sample Filtration and Transfer:
-
Carefully transfer the organic layer (bottom layer for dichloromethane) or the solvent from the direct dispersion into a clean vial.
-
Filter the extract through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
Solvent Evaporation and Reconstitution (Optional, for concentration):
-
If higher sensitivity is required, the solvent can be gently evaporated to near dryness under a stream of nitrogen at a low temperature (e.g., < 30°C).
-
Reconstitute the residue in a known, small volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
-
-
Analysis:
-
Transfer the final sample solution to an autosampler vial (amber is recommended).
-
Analyze the sample by a validated LC-MS/MS or GC-MS/MS method as soon as possible.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving common issues in NMPA analysis.
Caption: A recommended experimental workflow for preparing solid drug products for NMPA analysis.
References
Technical Support Center: Enhancing Recovery of N-methyl-N-nitroso-2-propanamine (NMPA) from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of N-methyl-N-nitroso-2-propanamine (NMPA) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting NMPA from biological samples?
A1: The most common methods for extracting N-nitrosamines like NMPA from biological matrices are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Sorbent-Supported Liquid Extraction (SLE). Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a variation of LLE that is particularly useful for extracting polar analytes from aqueous samples. The choice of method depends on the specific biological matrix, the required sensitivity, and the available instrumentation.
Q2: Which analytical techniques are most suitable for the detection and quantification of NMPA?
A2: Due to the typically low concentrations of N-nitrosamines in biological samples, highly sensitive and selective analytical techniques are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most commonly used methods.[1] High-Resolution Mass Spectrometry (HRMS) can also be employed to minimize false-positive results. Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific detection method for N-nitroso compounds.
Q3: Why is the recovery of NMPA from biological samples often low and variable?
A3: Low and variable recovery of NMPA can be attributed to several factors, including:
-
Matrix Effects: Biological samples are complex matrices containing endogenous substances like proteins, lipids, and salts that can interfere with the extraction and ionization of NMPA in the mass spectrometer, leading to ion suppression or enhancement.[2][3][4][5][6]
-
Analyte Instability: N-nitrosamines can be sensitive to light and certain pH conditions, potentially leading to degradation during sample preparation and storage.
-
Inefficient Extraction: The chosen extraction method may not be optimal for the specific properties of NMPA and the biological matrix, resulting in incomplete extraction.
-
Volatilization: NMPA is a volatile compound, and losses can occur during sample concentration steps if not performed carefully.
Q4: How can I minimize matrix effects in my NMPA analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Efficient Sample Cleanup: Utilize robust sample preparation techniques like SPE or LLE to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate NMPA from co-eluting matrix components.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) for NMPA to compensate for matrix effects and variations in extraction recovery.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.
Q5: What are the key considerations for sample collection and storage to ensure the stability of NMPA?
A5: To maintain the integrity of NMPA in biological samples:
-
Minimize Light Exposure: Collect and store samples in amber or foil-wrapped containers to prevent photolytic degradation.
-
Control Temperature: Store samples at low temperatures (e.g., -80°C) to minimize degradation.
-
pH Adjustment: Depending on the sample type, adjusting the pH may be necessary to improve stability.
-
Avoid Contamination: Use high-purity solvents and reagents to prevent the introduction of contaminants that could interfere with the analysis or promote the in-situ formation of nitrosamines.
Troubleshooting Guides
Issue 1: Low Recovery of NMPA
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH. For LLE, test different organic solvents. For SPE, evaluate different sorbent types and elution solvents. Consider using Salting-Out Assisted LLE (SALLE) to improve the extraction of polar compounds.[7][8][9] |
| Analyte Volatilization | During solvent evaporation steps, use a gentle stream of nitrogen and a controlled temperature. Avoid complete dryness. |
| Analyte Degradation | Protect samples from light during all stages of preparation and analysis. Ensure the pH of the sample and extraction solvents is appropriate for NMPA stability. |
| Poor Phase Separation (LLE) | Centrifuge at a higher speed or for a longer duration. The addition of salt (salting-out) can help break emulsions and improve phase separation.[7] |
| Suboptimal SPE Elution | Ensure the elution solvent is strong enough to desorb NMPA from the sorbent. Test different solvent compositions and volumes. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Improve chromatographic separation by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.[6] |
| Insufficient Sample Cleanup | Refine the sample preparation method. For SPE, add a wash step with a solvent that removes interferences without eluting NMPA. For LLE, consider a back-extraction step. |
| Phospholipid Interference (Plasma/Serum) | Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges or a protein precipitation method followed by a cleanup step. |
| Ionization Source Contamination | Clean the mass spectrometer's ion source regularly to prevent the buildup of non-volatile matrix components. |
Issue 3: Poor Peak Shape and Reproducibility
| Potential Cause | Troubleshooting Steps |
| Solvent Mismatch | Ensure the final extract solvent is compatible with the initial mobile phase of the chromatographic system. If necessary, evaporate the extract and reconstitute it in a suitable solvent. |
| Column Overloading | Dilute the sample extract before injection or use a column with a higher loading capacity. |
| Matrix-Induced Chromatographic Effects | The sample matrix can sometimes alter the retention time and peak shape of an analyte.[2] Using a robust internal standard and matrix-matched calibrants can help mitigate this. |
| Inconsistent Sample Preparation | Ensure all samples and standards are treated identically throughout the extraction process. Automation of sample preparation can improve reproducibility. |
Quantitative Data Presentation
Table 1: Comparison of Extraction Methods for Analytes in Plasma
| Parameter | Oasis PRiME HLB SPE | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Average Recovery | 98 ± 8% | 89 ± 7% | 70 ± 10% |
| Mean Absolute Matrix Effects | 6% | Up to 26% | Variable Suppression |
| Processing Time (96 samples) | 15 min | 40 min | 60 min |
| Data adapted from a study comparing generic extraction methods for a panel of 22 analytes in plasma.[10] |
Table 2: Comparison of Extraction Methods for Analytes in Urine
| Parameter | Oasis PRiME HLB SPE | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) |
| Average Recovery | 86 ± 6.6% | Required pH adjustment, compromising acidic metabolite recovery | Required pH adjustment, increasing ion suppression |
| Mean Matrix Effects | 12% | Variable | Variable |
| Data adapted from a study comparing generic extraction methods for a panel of 23 analytes in urine.[10] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for NMPA from Plasma/Serum
-
Sample Preparation:
-
To 1 mL of plasma or serum in a glass centrifuge tube, add a suitable internal standard (e.g., NMPA-d6).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Concentration:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the analytical instrument (e.g., mobile phase starting conditions).
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
-
Protocol 2: General Solid-Phase Extraction (SPE) for NMPA from Urine
-
Sample Pre-treatment:
-
To 5 mL of urine, add a suitable internal standard (e.g., NMPA-d6).
-
Adjust the sample pH if necessary based on the chosen SPE sorbent chemistry.
-
Centrifuge to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the NMPA from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness and reconstitute as described in the LLE protocol.
-
-
Analysis:
-
Analyze the reconstituted sample by LC-MS/MS or GC-MS/MS.
-
Protocol 3: General Procedure for Tissue Homogenization
-
Tissue Collection:
-
Excise the tissue of interest and rinse with ice-cold saline to remove excess blood.
-
Blot the tissue dry and weigh it.
-
-
Homogenization:
-
Clarification:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the tissue extract.
-
-
Further Processing:
-
The tissue extract can then be subjected to an extraction procedure such as LLE or SPE, similar to the protocols for plasma or urine, to isolate the NMPA.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for NMPA from Plasma/Serum.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. rbm.iqvia.com [rbm.iqvia.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Trace Level Detection of N-methyl-N-nitroso-2-propanamine (NMPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of N-methyl-N-nitroso-2-propanamine (NMPA). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of NMPA.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for NMPA | Inefficient Ionization: NMPA, like other small nitrosamines, may not ionize efficiently under certain conditions. | Optimize the ionization source. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of small, volatile nitrosamines due to its robustness and reduced matrix effects. Electrospray Ionization (ESI) may also be suitable but can be more susceptible to ion suppression.[1] |
| Degradation of Analyte: Nitrosamines are known to be light-sensitive and can degrade under certain conditions.[2] | Protect all standard solutions and samples from light. Store stock solutions and samples at refrigerated temperatures (2-8°C) when not in use. Prepare fresh working solutions regularly. | |
| Improper Sample Preparation: Incomplete extraction or loss of analyte during sample preparation can lead to low recovery. | Ensure the chosen extraction solvent is appropriate for the sample matrix and NMPA. Common solvents include dichloromethane (B109758) and methanol (B129727).[3] Optimize extraction parameters such as vortexing time and centrifugation speed. For volatile nitrosamines like NMPA, be cautious during any solvent evaporation steps to prevent analyte loss.[4] | |
| High Background Noise or Interferences | Matrix Effects: Complex sample matrices, such as drug products, can cause ion suppression or enhancement, leading to inaccurate quantification.[4] | Develop a robust sample cleanup procedure. Solid-Phase Extraction (SPE) can be effective in removing interfering matrix components.[5] Utilize isotopically labeled internal standards (e.g., NMPA-d6) to compensate for matrix effects. |
| Contamination: Contamination from solvents, glassware, or the analytical instrument itself can lead to high background noise. | Use high-purity solvents and reagents.[6] Thoroughly clean all glassware before use. Implement a regular cleaning schedule for the LC or GC system, including the injector port and ion source. | |
| Co-eluting Interferences: Other compounds in the sample may have similar retention times and mass-to-charge ratios as NMPA. For example, dimethylformamide (DMF) is a common solvent that can interfere with the detection of some nitrosamines.[4][7] | Optimize the chromatographic method to achieve baseline separation of NMPA from any potential interferences. High-resolution mass spectrometry (HRMS) can be used to differentiate between NMPA and isobaric interferences based on their accurate mass.[7] | |
| Poor Peak Shape | Column Overload: Injecting too concentrated a sample can lead to broad or tailing peaks. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions: The analyte may be interacting with active sites in the analytical column or liner (in GC). | Use a column with appropriate chemistry for nitrosamine (B1359907) analysis. For GC, use a deactivated liner. | |
| Inappropriate Mobile/Carrier Gas Flow Rate: Suboptimal flow rates can affect peak shape. | Optimize the flow rate of the mobile phase (LC) or carrier gas (GC) to achieve sharp, symmetrical peaks. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent Sample Preparation: Variations in the sample preparation workflow can lead to variable results. | Use a standardized and well-documented sample preparation protocol. Consider automating the sample preparation process to improve consistency.[8] |
| Instrument Instability: Fluctuations in instrument performance can affect reproducibility. | Ensure the LC-MS or GC-MS system is properly maintained and calibrated. Monitor system suitability parameters throughout the analytical run. | |
| Analyte Instability in Solution: NMPA may not be stable in the prepared sample solution over time. | Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of NMPA in the specific sample matrix and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace level detection of NMPA?
A1: The most common and recommended techniques for the trace level detection of NMPA and other nitrosamines are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS or GC-MS/MS).[3][9] These methods offer the high sensitivity and selectivity required to detect the low levels of nitrosamines mandated by regulatory agencies.[3][9]
Q2: What are the typical precursor and product ions for NMPA in MS/MS analysis?
A2: While specific MRM transitions for NMPA are not as widely published as for other nitrosamines, a common fragmentation pathway for N-nitrosamines is the neutral loss of the nitroso group (-NO). For NMPA (C4H10N2O, MW: 102.14 g/mol ), the precursor ion would be the protonated molecule [M+H]+ at m/z 103.1. A likely product ion would result from the loss of the NO group, leading to a fragment at m/z 73.1. It is crucial to experimentally determine and optimize the MRM transitions for NMPA on the specific instrument being used.
Q3: What are the regulatory limits for NMPA in pharmaceutical products?
A3: Regulatory limits for nitrosamine impurities are generally in the range of nanograms per day for acceptable intake (AI).[2] The specific limit for NMPA may not be individually defined by all regulatory bodies, but it would fall under the general guidance for nitrosamine impurities. The acceptable intake limit is used to calculate the concentration limit in a specific drug product based on its maximum daily dose.[2] It is essential to consult the latest guidelines from relevant regulatory authorities like the FDA and EMA.
Q4: How can I prevent the artificial formation of NMPA during analysis?
A4: Artificial formation of nitrosamines can occur during sample preparation and analysis, especially in the presence of precursor amines and nitrosating agents under acidic or high-temperature conditions.[4][10] To mitigate this, avoid acidic conditions during sample work-up if possible. When using GC, be mindful of the injector temperature, as high temperatures can promote the formation of nitrosamines.[4] The use of antioxidants, such as ascorbic acid, in the sample preparation process has also been recommended to inhibit nitrosamine formation.[4]
Q5: What are suitable internal standards for the quantification of NMPA?
A5: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response. The ideal internal standard would be this compound-d6 (NMPA-d6). If NMPA-d6 is not commercially available, other deuterated nitrosamine standards with similar chemical properties and retention times may be considered, but their suitability must be thoroughly validated.
Data Presentation
The following tables summarize typical quantitative data for nitrosamine analysis using LC-MS/MS and GC-MS methods. Note that specific performance for NMPA should be established during method validation.
Table 1: Example LC-MS/MS Method Performance for Nitrosamine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.001 – 0.01 ppm | [7] |
| Limit of Quantification (LOQ) | 0.005 – 0.03 ppm | [7] |
| Linearity (r²) | ≥ 0.99 | [11] |
| Accuracy (Recovery) | 80 – 120% | [12] |
| Precision (%RSD) | < 15% | [12] |
Table 2: Example GC-MS Method Performance for Nitrosamine Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 3 ppb | [13] |
| Limit of Quantification (LOQ) | ~10 ppb | [14] |
| Linearity (r²) | ≥ 0.996 | [13] |
| Accuracy (Recovery) | 70 – 130% | |
| Precision (%RSD) | < 20% |
Experimental Protocols
The following are generalized experimental protocols for the analysis of nitrosamines. These should be considered as starting points and must be fully validated for the specific analysis of NMPA in the desired matrix.
Protocol 1: LC-MS/MS Method
1. Sample Preparation (for a solid dosage form):
-
Accurately weigh a portion of the powdered drug product equivalent to a target concentration of the active pharmaceutical ingredient (API), for example, 10 mg/mL.
-
Transfer the powder to a suitable centrifuge tube.
-
Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Add an appropriate amount of a suitable internal standard (e.g., NMPA-d6).
-
Vortex the sample for an appropriate time (e.g., 10-20 minutes) to ensure complete dissolution and extraction.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pelletize any undissolved excipients.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter (e.g., PTFE) into an autosampler vial.[11]
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[5]
-
Gradient: A suitable gradient program should be developed to separate NMPA from the API and other matrix components.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: APCI or ESI in positive ion mode.
-
MRM Transitions: Optimized precursor and product ions for NMPA and the internal standard.
Protocol 2: GC-MS Method
1. Sample Preparation (Liquid Injection):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add an appropriate internal standard.
-
Vortex to ensure complete dissolution.
-
If necessary, centrifuge and filter the sample before injection.
2. GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable injection system (e.g., split/splitless).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often used for nitrosamine analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 200-250 °C.
-
Oven Temperature Program: A temperature gradient program should be developed to achieve good separation of the analytes. For example, start at 40°C, hold for 1 minute, then ramp to 240°C.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a triple quadrupole MS.
Visualizations
Caption: A typical experimental workflow for the trace level analysis of NMPA.
References
- 1. researchgate.net [researchgate.net]
- 2. olonspa.com [olonspa.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambrex.com [cambrex.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. fda.gov [fda.gov]
- 8. hsa.gov.sg [hsa.gov.sg]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. restek.com [restek.com]
- 14. shimadzu.com [shimadzu.com]
addressing variability in N-methyl-N-nitroso-2-propanamine experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving N-methyl-N-nitroso-2-propanamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is an organic compound belonging to the N-nitrosamine class.[1][2][3] Like many nitrosamines, it is considered a probable human carcinogen, and its presence, even as an impurity in pharmaceutical products, is a significant concern for regulatory agencies.[4][5][6] These compounds are known to be potent mutagens that can cause cancer through mechanisms like DNA alkylation.[7][8]
Q2: What are the common sources of this compound contamination or formation in experiments?
N-nitrosamine impurities can arise from various sources during synthesis, formulation, or storage.[9] The formation generally requires the presence of a nitrosatable amine (in this case, a secondary amine precursor to this compound) and a nitrosating agent, such as nitrite (B80452) salts, under favorable conditions.[10][11] Contamination can stem from raw materials, solvents, or even packaging materials.[12]
Q3: What analytical techniques are recommended for the detection and quantification of this compound?
Sensitive and selective analytical methods are crucial for accurate quantification. Commonly employed techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for a broad range of nitrosamines.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): Suitable for volatile and semi-volatile nitrosamines.[14][15][16]
-
High-Resolution Mass Spectrometry (HRMS): Helps in eliminating false positives and provides accurate mass measurements for structural elucidation.[4][5]
The choice of method depends on the sample matrix, the required limit of detection, and the specific properties of this compound.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate samples. | Inconsistent sample handling and preparation.[15] Photodegradation of the analyte due to light sensitivity.[15] Volatilization of the analyte during sample processing.[15] | Ensure consistent and standardized sample preparation protocols. Protect samples and standards from light by using amber vials or working under low-light conditions.[15] For volatile nitrosamines, consider using headspace GC-MS/MS to minimize analyte loss.[15] |
| Unexpected presence or artificially high levels of this compound. | In-situ formation during sample preparation or analysis (e.g., acidic conditions, high temperatures in GC inlet).[15] Contaminated reagents, solvents, or glassware.[17] Co-elution with interfering species in chromatography.[4] | Avoid harsh acidic conditions and high temperatures during sample workup where possible.[15] Use high-purity solvents and reagents and ensure thorough cleaning of all labware. Optimize chromatographic conditions to ensure separation from potential interferences. Utilize HRMS for confirmation.[4] |
| Low or no recovery of the analyte. | Degradation of the analyte during storage or extraction.[18] Inefficient extraction from the sample matrix. | Store samples at appropriate low temperatures and analyze them promptly. Optimize the extraction method (e.g., solvent choice, pH, extraction time) for your specific sample matrix. |
| Inconsistent results over time. | Instability of standard solutions. Changes in environmental conditions (temperature, humidity) affecting sample stability or instrument performance.[19] Degradation of the drug product over its shelf life.[20] | Prepare fresh standard solutions regularly and store them appropriately. Monitor and control laboratory environmental conditions. Conduct stability studies to understand the potential for nitrosamine (B1359907) formation over time.[20] |
Quantitative Data: Acceptable Intake (AI) Limits for Common Nitrosamines
The following table presents the Acceptable Intake (AI) limits established by the European Medicines Agency (EMA) for some common N-nitrosamines. These values provide a benchmark for the low levels at which these impurities are regulated.
| N-Nitrosamine | Abbreviation | EMA AI Limit (ng/day) |
| N-nitroso-dimethylamine | NDMA | 96.0 |
| N-nitroso-diethylamine | NDEA | 26.5 |
| N-nitroso-diisopropylamine | DIPNA | 26.5 |
| N-nitroso-ethylisopropylamine | EIPNA | 26.5 |
| N-nitroso-di-n-butylamine | NDBA | 26.5 |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |
| N-nitroso-piperidine | NPIP | 1300 |
| N-nitroso-pyrrolidine | NPYR | 1700 |
| N-nitroso-morpholine | NMOR | 127 |
| Data sourced from EMA guidelines.[6] |
Experimental Protocols
General Protocol for Nitrosamine Analysis by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for this compound and the specific sample matrix.
1. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform serial dilutions to create a series of calibration standards at concentrations relevant to the expected sample levels and the instrument's sensitivity.
-
Prepare a quality control (QC) sample from a separate stock solution.
2. Sample Preparation (Illustrative Example for a Drug Product):
-
Accurately weigh a portion of the homogenized drug product.
-
Add a suitable extraction solvent (e.g., methanol, dichloromethane).
-
Vortex or sonicate to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
-
MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for this compound.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Ensure that the results for the QC sample are within acceptable limits.
Visualizations
References
- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30533-08-5 [chemicea.com]
- 3. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 4. fda.gov [fda.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. olonspa.com [olonspa.com]
- 7. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmda.go.jp [pmda.go.jp]
- 15. cambrex.com [cambrex.com]
- 16. anchem.pl [anchem.pl]
- 17. researchgate.net [researchgate.net]
- 18. freethinktech.com [freethinktech.com]
- 19. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stabilityhub.com [stabilityhub.com]
calibration curve issues for N-methyl-N-nitroso-2-propanamine quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of N-methyl-N-nitroso-2-propanamine and other N-nitrosamines, with a specific focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity (r² < 0.99) in my calibration curve for this compound?
Poor linearity in a calibration curve can stem from several factors. One common issue is the presence of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2] This can disrupt the linear relationship between concentration and response. Another potential cause is the stability of the analyte in the standard solutions; N-nitrosamines can be sensitive to light and temperature.[3] Additionally, problems with the analytical instrument, such as a contaminated ion source or detector saturation at high concentrations, can lead to non-linear responses. It is also crucial to ensure that the calibration standards are prepared accurately and cover the appropriate concentration range for the analysis.[4]
Q2: My calibration curve is not reproducible between analytical runs. What could be the problem?
Inconsistent and irreproducible quantitative results are often a sign of variable matrix effects between different sample preparations or injections.[2] This can be due to inconsistencies in the sample preparation process or variations in the matrix composition between different sample lots.[2] To address this, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1][2] A SIL-IS has chemical and physical properties nearly identical to the analyte and will be affected by the matrix in the same way, thus providing accurate correction for variations.[2] Inconsistent instrument performance can also be a factor, so it's important to ensure the system is properly equilibrated and maintained.[5]
Q3: Why is the y-intercept of my calibration curve consistently high and not passing through the origin?
A high y-intercept suggests the presence of the analyte or an interfering substance in the blank samples or solvents used for dilution.[5] It is essential to test your blank matrix and solvents to ensure they are free from N-nitrosamine contamination.[5] Contamination can arise from various sources, including recovered solvents, reagents, or even plasticware used during sample preparation.[5][6] Another possibility is carryover from a previous high-concentration sample. Running a solvent blank after a high standard can help diagnose this issue.[7]
Q4: I'm struggling with low sensitivity and cannot reach the required Limit of Quantification (LOQ). How can I improve it?
Low sensitivity can be a significant challenge, especially given the low detection limits required for N-nitrosamines.[8][9] To enhance sensitivity, several strategies can be employed. Optimizing the sample preparation to remove interfering matrix components is a critical first step; techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.[1] On the instrumentation side, consider the choice of ionization source. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects and may offer better sensitivity for certain nitrosamines.[1][10] Additionally, ensuring the mass spectrometer is tuned and calibrated correctly and using an optimized Multiple Reaction Monitoring (MRM) method are crucial for achieving the best signal-to-noise ratio.[11]
Q5: What are matrix effects and how can I mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[2]
Strategies to Mitigate Matrix Effects:
-
Sample Preparation: Employ rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1]
-
Dilution: A simple first step is to dilute the sample, which can reduce the concentration of matrix components.[1]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate the analyte from matrix interferences. Using a column with a different stationary phase, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column, can provide different selectivity compared to standard C18 columns.[1][12]
-
Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[2]
-
Ionization Source: Evaluate different ionization sources. APCI can be less susceptible to matrix effects than ESI for some analytes because ionization occurs in the gas phase.[1]
Troubleshooting Guide: Calibration Curve Issues
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Linearity (Low r²) | 1. Matrix effects.[1][2] 2. Inaccurate standard preparation. 3. Analyte instability in standards.[3] 4. Detector saturation at high concentrations. 5. Inappropriate calibration range.[6] | 1. Use a stable isotope-labeled internal standard (SIL-IS).[2] 2. Optimize sample preparation (SPE, LLE).[1] 3. Prepare fresh standards and protect them from light.[13] 4. Narrow the calibration range or use a quadratic fit (if justified). 5. Check for instrument contamination. |
| Poor Reproducibility | 1. Variable matrix effects.[2] 2. Inconsistent sample preparation.[2] 3. Instrument variability (e.g., fluctuating temperature, inconsistent injection volume). 4. Instability of analyte in processed samples. | 1. Use a SIL-IS for every sample.[2] 2. Standardize the sample preparation protocol meticulously. 3. Perform system suitability tests before each run. 4. Analyze samples as soon as possible after preparation. |
| High Y-Intercept | 1. Contaminated blank matrix or solvents.[5] 2. Glassware or plasticware contamination.[5] 3. Carryover from previous injections.[7] | 1. Analyze all solvents and blank matrix for contamination. 2. Use dedicated, thoroughly cleaned glassware. 3. Inject a solvent blank after the highest calibration standard to check for carryover. 4. Optimize the needle wash method. |
| Low Sensitivity / High LOQ | 1. Ion suppression due to matrix effects.[9] 2. Inefficient sample extraction and cleanup. 3. Sub-optimal instrument conditions (MS parameters, ionization source).[1][10] 4. Analyte degradation during sample preparation.[14] | 1. Improve sample cleanup using SPE or LLE.[1] 2. Concentrate the sample extract. 3. Optimize MS source parameters and MRM transitions. 4. Evaluate APCI as an alternative to ESI.[1] 5. Add antioxidants or use inhibitors if in-situ formation is suspected.[9] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a set of calibration curve standards for the quantification of this compound (NEIPA) and other N-nitrosamines.
Methodology:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a certified reference standard of the nitrosamine (B1359907) and dissolve it in a suitable solvent like methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL.[15] Store this solution in an amber vial at a low temperature (e.g., 4°C) and protect it from light.[13]
-
Working Standard Solution (e.g., 1 µg/mL): Prepare an intermediate working solution by diluting the primary stock solution. For example, dilute 100 µL of the 1 mg/mL stock solution to 100 mL with the diluent (e.g., 80% methanol in water).[13]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the stable isotope-labeled internal standard (e.g., NEIPA-d7) in a similar manner.
-
Calibration Curve Standards (e.g., 0.1 to 20 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution.[15] To each calibration level, add a constant amount of the internal standard working solution to ensure the final IS concentration is the same in all standards and samples.[6] For example, to prepare a 1 ng/mL standard, mix 10 µL of a 100 ng/mL working standard and 10 µL of a working internal standard solution, then dilute to a final volume of 1 mL with the diluent.[15]
Protocol 2: Sample Preparation (from a Solid Drug Product)
This protocol outlines a general procedure for extracting N-nitrosamines from a solid dosage form.
Methodology:
-
Sample Weighing and Dissolution:
-
Extraction:
-
Centrifugation:
-
Filtration:
-
Analysis: The sample is now ready for injection into the LC-MS/MS or GC-MS system. Protect the prepared samples from light until analysis.[13]
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of various N-nitrosamines using LC-MS/MS or GC-MS/MS. These values can serve as a benchmark for method performance.
| Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | This compound (NEIPA) | N-Nitrosodiethylamine (NDEA) |
| Typical Calibration Range | 0.005 - 20 ng/mL[4] | 0.1 - 20 ng/mL[15] | 0.1 - 20 ng/mL[15] | 0.005 - 20 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] | > 0.99 | > 0.99[16] | > 0.99[4] |
| Limit of Quantification (LOQ) | ≤ 0.01 ng/mL (10 ppt)[4] | ~0.05 ng/mL | ~0.1 ppb[16] | ≤ 0.01 ng/mL (10 ppt)[4] |
| Typical Recovery | 70% - 130%[11] | 85% - 115%[7] | 80% - 120%[7] | 70% - 130%[11] |
| Analytical Technique | LC-MS/MS, GC-MS/MS[10][17] | LC-MS/MS[15] | LC-MS/MS, GC-MS/MS[13][18] | LC-MS/MS, GC-MS/MS[10][17] |
Visualizations
Experimental Workflow
Caption: General workflow for N-nitrosamine quantification.
Troubleshooting Decision Tree for Calibration Issues
Caption: Decision tree for troubleshooting calibration problems.
Matrix Effects Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. agilent.com [agilent.com]
- 5. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edqm.eu [edqm.eu]
- 12. pmda.go.jp [pmda.go.jp]
- 13. hsa.gov.sg [hsa.gov.sg]
- 14. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. an.shimadzu.com [an.shimadzu.com]
- 17. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 18. 👨💻 Nitrosamines Analysis in Solvents by GC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: N-methyl-N-nitroso-2-propanamine (NMPA) Trace Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting contamination during the trace analysis of N-methyl-N-nitroso-2-propanamine (NMPA).
Troubleshooting Guides
This section addresses specific issues that may arise during NMPA trace analysis.
Q1: What are the primary sources of NMPA contamination in the laboratory?
A1: NMPA and other nitrosamine (B1359907) contaminants can be introduced from various sources. It is crucial to identify and mitigate these to ensure accurate trace-level analysis.
-
Solvents and Reagents: Solvents such as dimethylformamide (DMF) and reagents containing secondary or tertiary amines can be significant sources of nitrosamine impurities.[1][2] Even high-purity solvents may contain trace levels of these precursors.
-
Manufacturing Processes: The synthesis of active pharmaceutical ingredients (APIs) can sometimes involve processes that are conducive to nitrosamine formation, such as acidic conditions or high temperatures.[1]
-
Raw Materials and Intermediates: Contamination can be present in starting materials and intermediates used in synthesis.[1][2]
-
Excipients: Certain common pharmaceutical excipients can contain trace levels of nitrites, which can react with amines to form nitrosamines.[2]
-
Packaging Materials: Rubber stoppers and other packaging components can be a source of nitrosamine contamination.[1]
-
Cross-Contamination: Improperly cleaned glassware, equipment, and laboratory surfaces can lead to cross-contamination between samples.
-
Laboratory Environment: The laboratory air and water can contain volatile nitrosamines or their precursors.[3]
Q2: My blank samples show NMPA peaks. What are the likely causes and how can I resolve this?
A2: Detecting NMPA in blank samples indicates a contamination issue that needs to be addressed immediately.
-
Contaminated Solvents/Reagents: Prepare fresh mobile phases and extraction solvents using a new batch from a reputable supplier. Test each solvent individually to identify the source of contamination.
-
Improperly Cleaned Glassware: Review and reinforce your glassware cleaning procedures. Ensure all glassware is dedicated to nitrosamine analysis and follows a rigorous cleaning protocol. (See Experimental Protocols section for a detailed procedure).
-
Carryover from Autosampler: Implement a robust needle wash protocol for your autosampler. This should include multiple rinses with a strong solvent (e.g., methanol (B129727) or acetonitrile) and a weak solvent (e.g., water with 0.1% formic acid).
-
Contaminated Instrument: If the contamination persists, it may originate from within the LC-MS/MS system. This could be due to contaminated tubing, fittings, or the ion source. A thorough system cleaning is recommended.
Q3: I am observing significant peak tailing in my NMPA chromatograms. What could be the cause and how can I fix it?
A3: Peak tailing can compromise the accuracy of quantification. Several factors can contribute to this issue.
-
Secondary Interactions with Stationary Phase: NMPA, being a polar compound, can interact with residual silanol (B1196071) groups on the C18 column, leading to tailing.
-
Column Overload: Injecting a sample with too high a concentration of NMPA can saturate the column.
-
Solution: Dilute your sample and re-inject. If peak shape improves, column overload was the likely cause.[5]
-
-
Column Degradation: A void at the column inlet or a contaminated frit can cause peak distortion.
-
Solution: First, try reversing and flushing the column. If the problem persists, replace the column with a new one.[5]
-
-
Extra-Column Effects: Excessive tubing length or dead volumes in the system can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly connected to minimize dead volume.
-
Q4: My NMPA signal intensity is low and inconsistent. What are the potential reasons and troubleshooting steps?
A4: Low and variable signal intensity can be due to matrix effects or instrument issues.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of NMPA in the mass spectrometer source.[6][7][8][9][10]
-
Solution:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard for NMPA will co-elute and experience similar matrix effects, allowing for accurate quantification.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
-
-
Instrument Performance:
-
Clean the Ion Source: A dirty ion source can lead to poor sensitivity. Follow the manufacturer's instructions for cleaning the ESI or APCI source.
-
Check for Leaks: Leaks in the LC system can cause pressure fluctuations and inconsistent flow rates, affecting signal stability.
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed and that the composition is accurate. Precipitated buffers can also cause issues.
-
Frequently Asked Questions (FAQs)
Q5: What is the acceptable intake limit for NMPA?
Q6: What are the typical limits of detection (LOD) and quantification (LOQ) for NMPA analysis by LC-MS/MS?
A6: The LOD and LOQ for NMPA are dependent on the sensitivity of the LC-MS/MS instrument and the sample matrix. A validated method for the quantification of eight nitrosamines, including NMPA, reported a detection limit (DL) in the range of 0.154-0.560 ng/mL and a quantitation limit (QL) in the range of 0.438-1.590 ng/mL.[15][16] Another study achieved a limit of quantitation below 5 ppb for NMPA using APCI-LC-MS/MS.[17]
Q7: Is it necessary to use a dedicated set of glassware for NMPA trace analysis?
A7: Yes, it is highly recommended to use dedicated glassware for NMPA trace analysis to prevent cross-contamination. Glassware used for other analyses may have residues that can interfere with the sensitive detection of NMPA.
Q8: What type of gloves should be used when handling samples for NMPA analysis?
A8: Not all laboratory gloves are suitable for nitrosamine analysis, as some can be a source of contamination. It is essential to evaluate different glove types to ensure they do not leach any interfering compounds. Nitrile gloves are generally a good starting point, but it is advisable to test them by soaking a piece of the glove in a clean solvent and analyzing the extract for any contaminants.
Q9: Can NMPA form artificially during sample preparation or analysis?
A9: Yes, artifactual formation of nitrosamines is a known issue.[9] Acidic conditions and high temperatures during sample preparation or GC analysis can cause the formation of nitrosamines if precursor amines and nitrosating agents are present in the sample. To mitigate this, it is recommended to use sample preparation methods that avoid harsh acidic conditions and high heat. The use of a nitrosation inhibitor, such as ascorbic acid, can also be considered.
Data Presentation
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for NMPA by LC-MS/MS
| Parameter | Value (ng/mL) | Value (ppb) | Reference |
| Limit of Detection (LOD) | 0.154 - 0.560 | ~0.15 - 0.56 | [15][16] |
| Limit of Quantification (LOQ) | 0.438 - 1.590 | ~0.44 - 1.59 | [15][16] |
| Limit of Quantification (LOQ) | - | < 5 | [17] |
Table 2: Acceptable Intake (AI) Limits for Common Nitrosamines
| Nitrosamine | Acceptable Intake (ng/day) | Reference |
| N-nitrosodimethylamine (NDMA) | 96 | [11][13] |
| N-nitrosodiethylamine (NDEA) | 26.5 | [13] |
| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | 96 | |
| N-nitrosodiisopropylamine (NDIPA) | 26.5 | |
| N-nitrosodibutylamine (NDBA) | 26.5 | [13] |
Experimental Protocols
Protocol 1: Glassware Cleaning Procedure for NMPA Trace Analysis
This protocol outlines a rigorous cleaning procedure for glassware to be used in NMPA trace analysis.
-
Initial Rinse: Immediately after use, rinse glassware with the last solvent used.
-
Detergent Wash (for new or heavily contaminated glassware):
-
Wash glassware with a laboratory-grade, phosphate-free detergent in hot water.
-
Scrub thoroughly with appropriate brushes.
-
Rinse at least five times with tap water.
-
-
Acid Rinse:
-
Soak glassware in a 10% nitric acid solution for a minimum of 4 hours.
-
Rinse thoroughly with deionized water (at least five times).
-
-
Organic Solvent Rinse:
-
Rinse the glassware with methanol or acetone (B3395972) to remove any residual organic contaminants.
-
-
Final Rinse:
-
Rinse the glassware three to five times with high-purity, nitrosamine-free water (e.g., LC-MS grade water).
-
-
Drying:
-
Allow the glassware to air dry in a clean environment, such as a dedicated drying oven or a fume hood, to prevent recontamination from dust or airborne particles. Do not wipe dry with paper towels.
-
-
Storage:
-
Cover the openings of the clean glassware with aluminum foil and store in a clean, designated cabinet.
-
Protocol 2: Sample Preparation for NMPA Analysis in a Drug Product
This is a general protocol and may need to be optimized for specific drug product matrices.
-
Sample Weighing: Accurately weigh a representative portion of the drug product into a clean centrifuge tube.
-
Extraction:
-
Add a suitable extraction solvent (e.g., methanol or dichloromethane).
-
Add an internal standard solution (stable isotope-labeled NMPA is recommended).
-
Vortex or sonicate for 10-15 minutes to ensure complete extraction.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pelletize any undissolved excipients.
-
Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.22 µm syringe filter that has been pre-conditioned with the extraction solvent.
-
Analysis: The filtered extract is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for Preventing Contamination in NMPA Trace Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. english.nmpa.gov.cn [english.nmpa.gov.cn]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. How to Calculate Acceptable Intake (AI) Limits for Nitrosamines? - Zamann Pharma Support GmbH [zamann-pharma.com]
- 12. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 13. Nitrosamine impurities in medications: Established acceptable intake limits - Canada.ca [canada.ca]
- 14. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 15. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of MS/MS Transitions for N-methyl-N-nitroso-2-propanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for the analysis of N-methyl-N-nitroso-2-propanamine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The molecular formula for this compound is C₄H₁₀N₂O, with a molecular weight of approximately 102.14 g/mol .[1] In positive ion mode, the expected precursor ion is the protonated molecule, [M+H]⁺, which corresponds to a mass-to-charge ratio (m/z) of approximately 103.1.
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully used for the analysis of nitrosamines.[2] APCI is often preferred for less polar and more volatile nitrosamines, while ESI may be more suitable for more complex or thermally labile nitrosamines. The choice of ionization technique should be empirically determined to achieve the best sensitivity and stability for your specific application and instrumentation.
Q3: How do I select appropriate product ions for this compound?
A3: Product ion selection is a critical step in developing a robust MRM method. A common fragmentation pathway for nitrosamines involves the neutral loss of the nitroso group (•NO), which has a mass of 30 Da. Therefore, a likely product ion would be observed at m/z 73.1. Other potential fragment ions can be identified by examining the electron ionization mass spectrum of the compound or by performing product ion scans on the precursor ion (m/z 103.1). It is recommended to select at least two product ions: a primary ion for quantification and a secondary, "qualifier" or "confirmation" ion to enhance selectivity and confidence in identification.[3]
Q4: Why is my signal-to-noise ratio low, and how can I improve it?
A4: A low signal-to-noise (S/N) ratio can be caused by several factors, including inefficient ionization, poor fragmentation, high background noise, or co-eluting interferences. To improve the S/N ratio, consider the following:
-
Optimize Collision Energy (CE): The CE directly impacts the fragmentation efficiency. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of signal for the desired product ion. It is crucial to perform a CE optimization experiment for each transition.
-
Optimize Declustering Potential (DP) or Cone Voltage: These parameters influence the transmission of ions from the source to the mass analyzer and can help to reduce the formation of solvent clusters, thereby lowering background noise.
-
Optimize Cone Gas Flow: Increasing the cone gas flow can help to desolvate ions more efficiently and reduce the presence of interfering ions, which can significantly improve the S/N ratio.[3]
-
Chromatographic Separation: Ensure that your LC method provides adequate separation of the analyte from matrix components and other potential interferences.
Q5: Should I use an internal standard for quantification?
A5: Yes, the use of a stable isotope-labeled (SIL) internal standard, such as N-methyl-d3-N-nitroso-2-propanamine, is highly recommended for accurate and precise quantification. An SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for more reliable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Precursor Ion Intensity | Inefficient ionization. Incorrect instrument settings. | Verify the correct ionization source is being used (APCI or ESI). Optimize source parameters such as temperature, gas flows, and voltages. Ensure the mass spectrometer is properly tuned and calibrated. |
| Poor Fragmentation/Low Product Ion Intensity | Suboptimal collision energy. | Perform a collision energy optimization experiment by infusing a standard solution of the analyte and ramping the collision energy to find the value that yields the highest product ion intensity. |
| High Background Noise | Matrix interference. Contaminated mobile phase or LC system. | Improve chromatographic separation to resolve the analyte from interfering compounds. Use high-purity solvents and flush the LC system. Optimize the cone gas flow rate to reduce background noise.[3] |
| Inconsistent Results/Poor Reproducibility | Matrix effects (ion suppression or enhancement). Instability of the analyte. | Utilize a stable isotope-labeled internal standard. Evaluate and optimize sample preparation to remove interfering matrix components. Ensure the stability of the analyte in the prepared samples. |
| Qualifier Ion Ratio Failure | Co-eluting interference affecting one of the transitions. Incorrect integration of the peaks. | Review the chromatograms for any signs of co-elution. Adjust the chromatographic method if necessary. Manually review and correct the peak integration. Select alternative, more specific product ions if interference persists. |
Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantification) | Collision Energy (eV) (Quantification) | Product Ion (m/z) (Confirmation) | Collision Energy (eV) (Confirmation) |
| N-Nitrosoethylisopropylamine (NEiPA) | 117 | 75 | 14 | 47 | 22 |
| This compound (Predicted) | 103.1 | 73.1 (Loss of NO) | Requires Optimization | Requires Identification and Optimization | Requires Optimization |
Experimental Protocol: Optimization of MS/MS Transitions
This protocol outlines the general procedure for optimizing MRM transitions for this compound using a triple quadrupole mass spectrometer.
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 100-1000 ng/mL in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
Precursor Ion Identification:
-
Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in full scan mode in the positive ionization mode to identify the protonated molecule [M+H]⁺ at m/z 103.1.
-
-
Product Ion Identification:
-
Switch the mass spectrometer to product ion scan mode, selecting the precursor ion at m/z 103.1.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and identify the most abundant and stable product ions.
-
-
Collision Energy Optimization:
-
Set up an MRM method with the identified precursor and product ion transitions.
-
While continuously infusing the standard solution, perform a collision energy optimization experiment. This involves ramping the collision energy for each transition over a defined range and monitoring the intensity of the product ion.
-
The collision energy that produces the maximum intensity for each product ion is considered the optimal value.
-
-
Declustering Potential/Cone Voltage Optimization:
-
Similar to collision energy optimization, ramp the declustering potential or cone voltage while monitoring the signal intensity of the precursor ion to determine the optimal setting that maximizes signal and minimizes in-source fragmentation.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the optimization of MS/MS transitions.
References
Technical Support Center: N-methyl-N-nitroso-2-propanamine (NMPA) Analysis in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-methyl-N-nitroso-2-propanamine (NMPA) and other volatile nitrosamines in complex food matrices.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of NMPA in food samples.
Question: I am observing low or no recovery of NMPA from my spiked food samples. What are the potential causes and solutions?
Answer:
Low recovery of NMPA is a frequent challenge, often stemming from the sample preparation and extraction steps. Here are the primary causes and troubleshooting strategies:
-
Inefficient Extraction: The choice of extraction method and solvent is critical and matrix-dependent.
-
Solution: For solid matrices like cured meats, traditional methods include vacuum or steam distillation.[1] However, modern techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have shown good performance.[2][3] For liquid samples such as beer, solid-phase extraction (SPE) is commonly used.[4] Ensure the chosen solvent is appropriate for NMPA's polarity. Dichloromethane is a common and effective solvent for N-nitrosamine extraction.[5]
-
-
Analyte Volatility and Degradation: N-nitrosamines can be volatile and may be lost during sample concentration steps involving evaporation.[6] They can also degrade under certain conditions.
-
Solution: Minimize aggressive heating and evaporation steps. Use a gentle stream of nitrogen for solvent evaporation if required.[7] Ensure sample stability throughout the analytical process by keeping samples cool and protected from light.[8] The stability of nitrosamines can be affected by the sample matrix and storage conditions.[9]
-
-
Strong Matrix Interactions: NMPA can bind to components within the food matrix, preventing its efficient extraction.
-
Solution: Employ matrix-matched calibration standards to compensate for these effects. The use of an appropriate internal standard is also crucial for accurate quantification.[1] For complex matrices, a more rigorous clean-up step, such as solid-phase extraction (SPE) with sorbents like Florisil or silica, may be necessary to remove interfering compounds.[4][10]
-
-
Suboptimal pH: The pH of the sample can influence the stability and extraction efficiency of nitrosamines. The optimal pH for the nitrosation reaction is acidic (pH 3-4), and maintaining a neutral or slightly basic pH during extraction can help prevent artificial formation.[11]
-
Solution: Adjust the pH of the sample homogenate to be neutral or slightly alkaline before extraction to ensure the stability of the N-nitrosamines.
-
Question: I am seeing significant matrix effects and interferences in my chromatograms. How can I minimize these?
Answer:
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a major challenge in food analysis.
-
Insufficient Sample Clean-up: Complex food matrices contain numerous compounds (fats, proteins, pigments) that can co-extract with the analytes and interfere with detection.
-
Solution: Implement a robust sample clean-up procedure. Dispersive solid-phase extraction (dSPE) with adsorbents like C18 can be effective in removing lipids.[10] For fatty samples, techniques like gel permeation chromatography (GPC) or the use of polar sorbents in SPE (e.g., silica, Florisil) can be employed.[10]
-
-
Co-eluting Compounds: Other compounds in the matrix may have similar retention times to NMPA, leading to overlapping peaks.
-
Solution: Optimize your chromatographic method. Adjusting the temperature gradient in gas chromatography (GC) or the mobile phase composition in liquid chromatography (LC) can improve separation.[12] Utilizing high-resolution mass spectrometry (HRMS) can help distinguish between NMPA and interfering compounds with similar nominal masses.[13] For example, dimethylformamide (DMF) has a similar m/z profile to NDMA and requires high-resolution MS to differentiate.[6]
-
-
Choice of Ionization Technique: The ionization source used in mass spectrometry can influence the extent of matrix effects.
-
Solution: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds and may be a better choice for low-mass nitrosamines.[12]
-
Question: My analytical method lacks the required sensitivity to detect NMPA at low regulatory limits. What can I do to improve it?
Answer:
Achieving low limits of detection (LOD) and quantification (LOQ) is essential for nitrosamine (B1359907) analysis due to their potent carcinogenicity.
-
Inadequate Detection System: The detector used may not be sensitive enough.
-
Insufficient Sample Concentration: The final extract volume may be too large, resulting in a low concentration of the analyte.
-
Sample Injection Volume: A small injection volume may not introduce enough analyte into the system for detection.
-
Solution: If your system allows, consider increasing the injection volume. However, be mindful that this can also increase the amount of matrix components introduced, potentially exacerbating matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for NMPA analysis in food?
A1: The most prevalent techniques are Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors:
-
GC-TEA (Thermal Energy Analyzer): Historically the gold standard, offering high specificity and sensitivity for volatile nitrosamines.[14][15]
-
GC-MS and GC-MS/MS: Widely used for their high selectivity and ability to provide structural information for confirmation. Tandem MS (MS/MS) is preferred for its enhanced sensitivity in complex matrices.[4][5][16]
-
LC-MS/MS: A powerful technique, particularly for both volatile and non-volatile nitrosamines, offering high sensitivity and specificity.[3][12]
Q2: Which sample preparation method is best for analyzing NMPA in cured meats?
A2: Several methods can be effective, and the choice often depends on laboratory resources and desired throughput.
-
Distillation (Vacuum or Steam): A traditional and effective method for isolating volatile nitrosamines from solid and high-fat matrices.[1]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that can be coupled with GC, but requires careful optimization of parameters like fiber coating, temperature, and time.[4]
-
QuEChERS: A simple and rapid method that has been successfully applied to the extraction of nitrosamines from various food matrices, including meat.[2][3]
Q3: How can I prevent the artificial formation of NMPA during sample preparation?
A3: Artificial formation can occur if precursors (secondary amines and nitrosating agents) are present in the sample. To minimize this:
-
Control pH: Keep the sample at a neutral or slightly alkaline pH during extraction.[11]
-
Add Inhibitors: Ascorbic acid (Vitamin C) can be added to the sample to scavenge nitrosating agents and prevent the formation of new nitrosamines.
Q4: What are typical LODs, LOQs, and recovery rates for volatile nitrosamine analysis in food?
A4: These parameters vary significantly depending on the food matrix, analytical technique, and specific nitrosamine. The following table summarizes some reported values.
| Analytical Method | Food Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| GC-TEA | Meats, Malt | Volatile N-nitrosamines | ~0.1 | ~0.2 | 85-98 | [1][4] |
| GC-CI/MS | Meat Products | NDMA | ~0.09 | ~0.29 | ~85 | [4] |
| GC-MS | Meat Products | NPYR, NPIP, Total NAs | - | - | - | [9] |
| LC-MS/MS | Fish, Meat, Cheese, Beer | NPIP, NDPA, NDBA, NPYR | - | 100 | 84.9-102.8 | [3] |
| UHPLC-HR-QTOF-MS | Meat, Fish, Beer | 7 N-nitrosamines | 2-5 ng/g | - | 62-105 | [18] |
| LC-MS/MS | Various Foods | 11 Nitrosamines | - | - | 69-123 (at 10 ng/g) | [19] |
Note: Data for specific N-nitrosamines other than NMPA are included to provide a general performance benchmark for these methods.
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction for NMPA in Solid Food Matrices (e.g., Cured Meat)
This protocol is a modified version based on principles described for nitrosamine analysis.[2][3]
-
Homogenization: Weigh 2.5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Spiking (for QC): Spike with an appropriate internal standard solution.
-
Extraction:
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Clean-up:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the final extract for LC-MS/MS or GC-MS analysis.
Visualizations
Caption: QuEChERS-based sample preparation workflow for NMPA analysis.
Caption: Troubleshooting decision tree for low NMPA recovery.
References
- 1. The determination of N-nitrosamines in food: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. eurachem.org [eurachem.org]
- 4. qascf.com [qascf.com]
- 5. researchgate.net [researchgate.net]
- 6. cambrex.com [cambrex.com]
- 7. organomation.com [organomation.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis and health risk assessment of nitrosamines in meat products collected from markets, Iran: with the approach of chemometric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. filab.fr [filab.fr]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
Technical Support Center: N-methyl-N-nitroso-2-propanamine (NMN2P) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of N-methyl-N-nitroso-2-propanamine (NMN2P) and other N-nitrosamine assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in N-nitrosamine assay results?
A1: The most significant sources of variability in N-nitrosamine assays stem from sample preparation, analyte stability, and analytical methodology. Key factors include:
-
Sample Preparation: Inconsistent extraction efficiency, pH variations, and the presence of residual solvents can all impact results.[1][2] The formation of nitrosamines during the sample preparation itself, known as artifact formation, is a critical issue.[2][3]
-
Analyte Stability: N-nitrosamines are known to be sensitive to light (photolysis) and can degrade under certain temperature and humidity conditions during storage or analysis.[2][4]
-
Matrix Effects: Complex sample matrices in pharmaceutical products can interfere with analyte detection, causing ionization suppression or enhancement in mass spectrometry-based assays.[1][5]
-
Analytical Method: The choice of analytical technique (e.g., GC-MS vs. LC-MS/MS), instrument sensitivity, and method validation parameters significantly influence reproducibility.[4][6] High-resolution mass spectrometry is often required to distinguish target analytes from isobaric interferences.[2][7]
Q2: How can I prevent the artificial formation of N-nitrosamines during my assay?
A2: Artifact formation is a major concern, often occurring when residual nitrosating agents react with amine precursors in the sample under acidic conditions or high temperatures.[2][3] To mitigate this:
-
Use Nitrosation Inhibitors: Incorporate scavengers like ascorbic acid (Vitamin C) or sulfamic acid into your sample preparation protocols.[5] Vitamin E has also been demonstrated to be an effective nitrite (B80452) scavenger.[3]
-
Control pH: Avoid highly acidic conditions during sample workup where possible, as this can accelerate the reaction between amines and nitrites.[8][9]
-
Optimize Temperature: For methods involving heating, such as GC-MS, ensure that the temperatures used do not promote artifactual nitrosamine (B1359907) formation.[2][10]
-
Protect from Light: As N-nitrosamines are light-sensitive, all sample and standard solutions should be protected from light using amber vials or by working under low-light conditions.[2][11]
Q3: My assay is showing high baseline noise and inconsistent quantification. What should I check?
A3: High baseline noise and poor quantification can be caused by several factors.[1] A systematic check should include:
-
System Blanks: Always test your blank solvents and reagents. Contamination can arise from reference standards, internal standards, or even plastic labware.[1] It is advisable to avoid plastics where practicable.[1]
-
Instrument Performance: Ensure your analytical instrument, particularly the mass spectrometer, is properly maintained and free of contaminants to achieve the required sensitivity.[2]
-
Internal Standards: Use isotopically labeled internal standards to compensate for matrix effects and variations in sample preparation and instrument response.[5]
-
Chromatography: Poor chromatographic separation can lead to co-elution with matrix components or isobaric interferences (e.g., dimethylformamide (DMF) interfering with NDMA detection).[2][7] Method development is key to ensuring specificity.[5]
Q4: What are the regulatory limits for N-nitrosamine impurities?
A4: Regulatory agencies like the FDA and EMA have established Acceptable Intake (AI) limits for common N-nitrosamines to ensure patient safety. These limits are based on toxicological data and are typically in the nanogram-per-day range.[12][13] Analytical methods must be sensitive enough to detect and quantify these impurities at or below these levels.[6][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte degradation due to light or temperature.[2] 3. Loss of volatile nitrosamines during evaporative steps.[2] | 1. Optimize extraction solvent, time, and mixing.[5] 2. Protect samples from light with amber vials and control temperature.[2] 3. Consider using headspace GC-MS/MS to avoid analyte loss for volatile compounds.[2] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation technique. 2. Matrix effects varying between samples.[1] 3. Instrument variability. | 1. Use automated sample preparation where possible. Ensure consistent volumes and timing. 2. Employ matrix-matched calibration standards or use isotopically labeled internal standards.[5] 3. Run system suitability tests before each batch to confirm instrument performance. |
| False Positive Results | 1. Artifactual formation of the nitrosamine during sample prep or analysis.[2][3] 2. Contamination from solvents, reagents, or labware.[1] 3. Co-eluting isobaric interference.[2] | 1. Add a nitrosation inhibitor (e.g., ascorbic acid) to the sample diluent.[5] Re-evaluate pH and temperature conditions. 2. Test all blanks. Use high-purity solvents. Avoid plastic containers.[1] 3. Improve chromatographic separation. Use high-resolution mass spectrometry (HRMS) for confirmation.[7] |
| Split or Broad Chromatographic Peaks | 1. Presence of rotamers for asymmetric N-nitrosamines.[14] 2. Column degradation or contamination. 3. Inappropriate mobile phase or gradient. | 1. This can be normal. Ensure both rotamer peaks are integrated or that chromatographic conditions are adjusted to merge them.[14] 2. Flush the column or replace it if necessary. 3. Optimize the analytical method, including mobile phase composition and gradient profile. |
Experimental Protocols & Data
Table 1: Example LC-MS/MS Method Parameters for N-Nitrosamine Analysis
This table provides an example methodology based on a published method for the determination of six nitrosamine impurities.[11] Researchers should validate the method for their specific application.
| Parameter | Specification |
| Instrumentation | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |
| LC Column | C18 stationary phase (e.g., 4.6 mm x 100 mm, 3 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Deionized water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min (example, may need optimization) |
| Injection Volume | 5 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Regulatory Acceptable Intake (AI) Limits for Common N-Nitrosamines
These limits are established by regulatory bodies like the EMA and are crucial for setting the required sensitivity of analytical methods.[12][13]
| N-Nitrosamine | Acronym | Acceptable Intake (ng/day) |
| N-nitroso-dimethylamine | NDMA | 96.0 |
| N-nitroso-diethylamine | NDEA | 26.5 |
| N-nitroso-ethylisopropylamine | EIPNA | 26.5 |
| N-nitroso-diisopropylamine | DIPNA | 26.5 |
| N-nitroso-di-n-butylamine | NDBA | 26.5 |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96.0 |
| N-nitroso-morpholine | NMOR | 127 |
Visualizations
Caption: General workflow for N-nitrosamine analysis in pharmaceuticals.
Caption: A logical flow for troubleshooting inconsistent assay results.
Caption: Simplified pathway of N-nitrosamine metabolic activation.
References
- 1. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 2. cambrex.com [cambrex.com]
- 3. resolian.com [resolian.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. fda.gov [fda.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. freethinktech.com [freethinktech.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. hsa.gov.sg [hsa.gov.sg]
- 12. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. olonspa.com [olonspa.com]
- 14. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
Validation & Comparative
GC-MS vs. LC-MS: A Comparative Guide for the Analysis of N-methyl-N-nitroso-2-propanamine (NDMA)
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of N-methyl-N-nitroso-2-propanamine, a potent carcinogen commonly known as N-nitrosodimethylamine (NDMA), is of paramount importance. This guide provides a comprehensive comparison of two leading analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the determination of this critical impurity in pharmaceutical products and other matrices.
At a Glance: Performance Comparison
The choice between GC-MS and LC-MS for NDMA analysis is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both techniques, particularly when coupled with tandem mass spectrometry (MS/MS), offer robust and reliable quantification.
| Performance Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.003 µg/g - 3 ppb[1][2] | 0.2 ng/mL - 0.4 ng/mL[3] |
| Limit of Quantitation (LOQ) | 1 ppb - 10 ppb[4] | 0.5 ng/mL - 1 ng/mL[3] |
| Linearity (R²) | >0.996[1][2] | >0.99[1] |
| Accuracy (Recovery) | 70-130%[4] | 80-120%[1] |
| Precision (%RSD) | <15%[1] | <15%[1] |
The Analytical Approach: GC-MS
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like NDMA.[5] It offers high separation efficiency and, when coupled with a tandem mass spectrometer (MS/MS), provides excellent sensitivity and selectivity.[5] For volatile nitrosamines, headspace GC-MS is a particularly advantageous technique as it minimizes the introduction of non-volatile matrix components into the system, thereby reducing potential interferences.[1]
Experimental Protocol: GC-MS/MS
Sample Preparation (Liquid-Liquid Extraction): [4][6]
-
Sample Weighing: Weigh a quantity of the homogenized sample (e.g., ground tablets or API) corresponding to approximately 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[6]
-
Suspension: Add 10 mL of 1M NaOH solution to the sample, vortex briefly, and shake for at least 5 minutes.[6]
-
Extraction: Add 2.0 mL of dichloromethane (B109758) (CH₂Cl₂), vortex briefly, and then shake vigorously for at least 5 minutes.[6]
-
Phase Separation: Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to separate the aqueous and organic layers.[6]
-
Collection: Carefully remove the upper aqueous phase and transfer the lower organic (dichloromethane) layer, which contains the extracted NDMA, into a clean vial for analysis.[6]
-
Internal Standard: Deuterated internal standards, such as NDMA-d6, are typically added before extraction to correct for matrix effects and variations in extraction efficiency.[4][7]
Chromatographic and Mass Spectrometric Conditions: [7]
-
Gas Chromatograph: Agilent 8890 GC or similar.[7]
-
Mass Spectrometer: Agilent 7010B GC/MS/MS or similar.[7]
-
Injection Mode: Liquid injection or Headspace.[7]
-
Inlet Temperature: 250 °C.[7]
-
Carrier Gas: Helium.[7]
-
Oven Program: For example, hold at 40 °C for 1 minute, then ramp at 20 °C/min to 240 °C and hold for 3.5 minutes.[7]
-
Ion Source: Electron Ionization (EI).[7]
-
MS Source Temperature: 230 °C.[7]
-
Quadrupole Temperature: 150 °C.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]
GC-MS Workflow
References
Inter-Laboratory Validation of N-Nitrosamine Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is crucial to ensure they are suitable for their intended purpose, providing reliable and accurate data.[1] Regulatory bodies like the ICH, FDA, and EMA have established comprehensive guidelines for this process.[2][3][4][5] Inter-laboratory studies are a key component of method validation, demonstrating the reproducibility and robustness of a method when performed by different analysts in different laboratories.[6]
Performance Characteristics of N-Nitrosamine Analytical Methods
The following table summarizes typical performance characteristics for the analysis of N-nitrosamines using mass spectrometry-based methods, as reported in various studies and guidelines. These values can serve as a benchmark when validating a method for N-methyl-N-nitroso-2-propanamine.
| Performance Characteristic | Typical Acceptance Criteria/Reported Values | Analytical Technique(s) |
| Accuracy (% Recovery) | 80 - 120% | LC-MS/MS, GC-MS |
| Precision (Repeatability, %RSD) | ≤ 15% | LC-MS/MS, GC-MS |
| Precision (Intermediate Precision, %RSD) | ≤ 20% | LC-MS/MS, GC-MS |
| Precision (Reproducibility, %RSD) | ≤ 30% (Higher variation in contaminated samples)[7] | LC-MS/MS, GC-MS |
| Limit of Detection (LOD) | 0.005 ng/mL - 0.03 ppm | LC-MS/MS, GC-MS/MS[8] |
| Limit of Quantitation (LOQ) | 0.010 ng/mL - 0.1 ppm | LC-MS/MS, GC-MS/MS[8] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | LC-MS/MS, GC-MS |
RSD: Relative Standard Deviation
Experimental Protocols
The successful analysis of N-nitrosamines at trace levels requires sensitive and selective analytical methods.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques.[9][10]
Generalized LC-MS/MS Protocol for N-Nitrosamine Analysis
This protocol outlines a typical workflow for the quantification of N-nitrosamines in a drug product.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., powdered tablets).
-
Add a suitable extraction solvent (e.g., methanol (B129727), dichloromethane).
-
Spike with an isotopically labeled internal standard (e.g., NDMA-d6) to correct for matrix effects and variations in sample processing.
-
Vortex and sonicate the sample to ensure complete extraction of the analytes.
-
Centrifuge the sample to pelletize excipients.
-
Filter the supernatant through a 0.22 µm filter prior to analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the nitrosamines.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte for confident identification and quantification.
-
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is a structured process to assess the reproducibility of an analytical method.
Caption: Workflow of an inter-laboratory validation study.
Generalized Analytical Workflow for N-Nitrosamine Analysis
The following diagram illustrates the typical steps involved in the analysis of a sample for N-nitrosamine content.
Caption: Generalized analytical workflow for N-nitrosamine analysis.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. pmda.go.jp [pmda.go.jp]
Lack of Immunoassays for N-methyl-N-nitroso-2-propanamine Necessitates Alternative Analytical Comparisons
A comprehensive review of scientific literature and commercial assay availability reveals a significant finding for researchers and drug development professionals: there are currently no established immunoassays for the detection of N-methyl-N-nitroso-2-propanamine. Consequently, a direct comparison guide on the cross-reactivity of this specific compound in immunoassays cannot be compiled. The analytical landscape for N-nitrosamines is dominated by highly sensitive and specific chromatographic methods, which are the regulatory-accepted gold standard.
This guide, therefore, pivots to a comparison of the predominant analytical techniques utilized for the detection and quantification of N-nitrosamines, providing researchers with the necessary context and data for selecting appropriate analytical methodologies.
This compound: A Profile
This compound is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1] Its chemical structure consists of a nitroso group bonded to a nitrogen atom, which is also attached to a methyl and an isopropyl group.[2][3] Understanding its structure is key to identifying potentially cross-reactive compounds if an immunoassay were to be developed in the future.
References
A Comparative Analysis of the Genotoxicity of N-methyl-N-nitroso-2-propanamine and Other Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic potential of N-methyl-N-nitroso-2-propanamine against other significant nitrosamine (B1359907) compounds. The information presented herein is collated from a range of experimental studies, offering quantitative data and detailed methodologies to support an objective assessment of their relative genotoxic risk.
Executive Summary
N-nitroso compounds, commonly known as nitrosamines, are a class of chemicals that have garnered significant attention due to their classification as probable human carcinogens. Their genotoxicity, the ability to damage genetic material (DNA), is a key factor in their carcinogenic potential. This guide focuses on this compound and provides a comparative genotoxicity profile against other well-studied nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). The data is derived from standard genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vitro and in vivo micronucleus assay, and the single-cell gel electrophoresis (comet) assay.
Quantitative Genotoxicity Data
The following tables summarize quantitative data from key genotoxicity studies, allowing for a direct comparison of this compound with other nitrosamines.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can cause mutations in the DNA of the test organism.
| Nitrosamine Compound | Tester Strain(s) | Metabolic Activation (S9) | Result | Reference |
| This compound | S. typhimurium TA1535, WP2 uvrA(pKM101) | Hamster Liver S9 (30%) | Positive | [1] |
| N-Nitrosodimethylamine (NDMA) | S. typhimurium TA100, TA1535; E. coli WP2 uvrA | Required | Positive | [2] |
| N-Nitrosodiethylamine (NDEA) | S. typhimurium TA100, TA1535; E. coli WP2 uvrA | Required | Positive | [2] |
| N-Nitrosodibutylamine (NDBA) | Not Specified | Required | Positive | [3] |
| N-Nitrosopiperidine (NPIP) | S. typhimurium YG7108 | Required | Positive | [4] |
| N-Nitrosopyrrolidine (NPYR) | S. typhimurium YG7108 | Required | Positive | [4] |
Table 2: In Vitro Micronucleus Assay Data
The micronucleus assay detects chromosomal damage. An increase in the frequency of micronuclei in treated cells suggests that the compound is clastogenic (chromosome-breaking) or aneugenic (interferes with chromosome segregation).
| Nitrosamine Compound | Cell Line | Metabolic Activation | Key Finding | Reference |
| This compound (NEIPA) | Human TK6 cells | CYP2A6 expression | Induced concentration-dependent increases in micronucleus frequency | [5] |
| N-Nitrosodimethylamine (NDMA) | 2D and 3D HepaRG cultures | Endogenous | Positive genotoxic response | [3] |
| N-Nitrosodiethylamine (NDEA) | 2D and 3D HepaRG cultures | Endogenous | Positive genotoxic response | [3] |
| N-Nitrosodibutylamine (NDBA) | 2D and 3D HepaRG cultures | Endogenous | Positive genotoxic response | [3] |
| N-Nitrosomethylphenylamine (NMPA) | Human TK6 cells | CYP2A6 expression | Most potent among the six nitrosamines tested in this study | [5] |
Table 3: Comet Assay (Single-Cell Gel Electrophoresis) Data
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The "tail" of the comet-like image formed is proportional to the amount of DNA damage.
| Nitrosamine Compound | Cell Line/System | Key Parameter | Result | Reference |
| This compound (NEIPA) | Primary Human Hepatocytes | % Tail DNA | Significant DNA damage induced | [6] |
| N-Nitrosodimethylamine (NDMA) | Primary Human Hepatocytes | % Tail DNA | Significant DNA damage induced | [6] |
| N-Nitrosodiethylamine (NDEA) | Primary Human Hepatocytes | % Tail DNA | Significant DNA damage induced | [6] |
| N-Nitrosodibutylamine (NDBA) | Primary Human Hepatocytes | % Tail DNA | Significant DNA damage induced | [6] |
| N-Nitrosodiisopropylamine (NDIPA) | Primary Human Hepatocytes | % Tail DNA | Significant DNA damage induced | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are generalized protocols for the key assays cited.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test evaluates the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium.[7]
-
Strain Selection : Specific strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are chosen based on their sensitivity to different types of mutagens.[8]
-
Metabolic Activation : Many nitrosamines require metabolic activation to become genotoxic.[7] This is typically achieved by adding a liver homogenate fraction (S9) from rats or hamsters treated with enzyme inducers.[8] For nitrosamines, hamster liver S9 at a 30% concentration is often recommended for enhanced sensitivity.[8]
-
Exposure : The bacterial culture, the test compound, and the S9 mix (if required) are combined and pre-incubated.[8] This mixture is then plated on a minimal agar (B569324) medium.
-
Incubation and Scoring : The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to synthesize their own histidine can grow into visible colonies. The number of revertant colonies is counted and compared to the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay assesses chromosomal damage in mammalian cells.
-
Cell Culture : A suitable mammalian cell line, such as human lymphoblastoid TK6 cells or metabolically competent HepaRG cells, is cultured.[3][5]
-
Treatment : Cells are exposed to various concentrations of the test nitrosamine, with and without an external metabolic activation system (S9) if the cells are not metabolically competent.[9]
-
Cytokinesis Block : Cytochalasin B is often added to block cell division at the binucleate stage, which allows for the specific analysis of cells that have undergone one round of mitosis.[9]
-
Harvesting and Staining : After treatment, cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring : The frequency of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes) is determined by microscopic examination of a large population of binucleated cells. An increase in micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive technique for measuring DNA strand breaks.[10]
-
Cell Preparation : Single-cell suspensions are prepared from the desired tissue or cell culture.
-
Embedding in Agarose (B213101) : The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis : The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis : The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[10]
-
Staining and Visualization : The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis : The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual and experimental frameworks relevant to the assessment of nitrosamine genotoxicity.
References
- 1. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 8. hesiglobal.org [hesiglobal.org]
- 9. S-EPMC10928841 - Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. - OmicsDI [omicsdi.org]
- 10. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s | Semantic Scholar [semanticscholar.org]
Quantitative Assay Validation for N-methyl-N-nitroso-2-propanamine in Tablets: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative validation of N-methyl-N-nitroso-2-propanamine (NMPA) in pharmaceutical tablets. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of common analytical techniques, supported by experimental data and detailed protocols. The presence of nitrosamine (B1359907) impurities, such as NMPA, in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects, making robust and sensitive analytical methods crucial for their control.[1][2]
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of NMPA depends on several factors, including the required sensitivity, selectivity, and the nature of the drug matrix. The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Table 1: Performance Comparison of Analytical Methods for Nitrosamine Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | 10-20 ng/mL | 0.1 - 5.1 pg/mg[5] | Down to 3 ppb |
| Limit of Quantitation (LOQ) | 10-20 ng/mL | 0.1 - 5.1 pg/mg[5] | ~15 ppb |
| Linearity (R²) | ≥0.999 | >0.99[6] | >0.996[7] |
| Accuracy (% Recovery) | 83.3% to 101.8%[8] | 87-102%[5] | Not explicitly stated, but method is validated. |
| Precision (%RSD) | < 5.5% (Intra-day), < 7.0% (Inter-day)[5] | Not explicitly stated, but method is validated. | Not explicitly stated, but method is validated. |
| Selectivity | Moderate, potential for interference from matrix components.[8] | High, provides structural information for confirmation.[9] | High, especially with MS/MS, but requires derivatization for non-volatile compounds.[7][10] |
| Advantages | Cost-effective, widely available.[11] | High sensitivity and selectivity, suitable for a wide range of nitrosamines.[1][9] | Excellent for volatile and semi-volatile nitrosamines.[7] |
| Disadvantages | Lower sensitivity compared to MS methods, potential for matrix interference.[11] | Higher equipment cost and complexity. | May require derivatization for non-volatile analytes, potential for thermal degradation of some nitrosamines.[12] |
Experimental Workflow
The general workflow for the validation of a quantitative assay for NMPA in tablets involves several key stages, from sample preparation to data analysis and reporting.
Caption: Experimental workflow for NMPA quantitative assay validation in tablets.
Experimental Protocols
Below are generalized protocols for the analysis of nitrosamines in pharmaceutical tablets based on the common analytical techniques. These should be adapted and validated for the specific tablet matrix and analytical instrumentation.
HPLC-UV Method
-
Sample Preparation:
-
Weigh and grind a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and methanol) and sonicate to dissolve the tablet components.[8]
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the nitrosamines and remove interfering matrix components.
-
Filter the resulting solution through a 0.22 µm syringe filter before injection.[13]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size).[14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
UV Detection: Wavelength set between 230-254 nm.[14]
-
LC-MS/MS Method
This is the most widely accepted method for trace-level quantification of nitrosamines due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Follow the same initial steps as for the HPLC-UV method (grinding, weighing, dissolution).
-
The use of isotopically labeled internal standards (e.g., NMPA-d6) is highly recommended to correct for matrix effects and variations in instrument response.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Filter the final extract through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A C18 or similar reverse-phase column suitable for UHPLC.
-
Mobile Phase: Similar to the HPLC-UV method, using MS-grade solvents and additives.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[15]
-
GC-MS Method
This method is suitable for volatile and semi-volatile nitrosamines. For less volatile compounds, derivatization might be necessary.
-
Sample Preparation:
-
Sample extraction is typically performed using an organic solvent like dichloromethane.[16]
-
A liquid-liquid extraction is commonly employed to isolate the nitrosamines from the aqueous sample matrix.
-
The organic extract is then concentrated before injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program to separate the analytes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.[10]
-
Conclusion
The validation of a quantitative assay for this compound in tablets requires a careful selection of the analytical methodology based on the specific requirements of the analysis. While HPLC-UV can serve as a cost-effective screening tool, LC-MS/MS is generally the preferred method for its superior sensitivity and selectivity, ensuring accurate and reliable quantification at the trace levels required by regulatory agencies.[1][9] GC-MS offers a viable alternative, particularly for a broader range of volatile nitrosamines.[7] Regardless of the chosen technique, a thorough method validation according to ICH Q2(R1) guidelines is essential to ensure the quality and reliability of the analytical data.[4]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 8. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 9. fda.gov [fda.gov]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shimadzu.com [shimadzu.com]
- 13. hsa.gov.sg [hsa.gov.sg]
- 14. hplc.eu [hplc.eu]
- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edqm.eu [edqm.eu]
A Comparative Guide to Benchmark Dose Modeling for N-methyl-N-nitroso-2-propanamine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of benchmark dose (BMD) modeling and alternative risk assessment methodologies for N-methyl-N-nitroso-2-propanamine. Due to the limited availability of specific BMD modeling data for this compound, this guide utilizes a scientifically accepted read-across approach. Data from structurally similar and well-studied short-chain nitrosamines, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are presented as surrogates. This guide will delve into the experimental protocols, present quantitative data in structured tables, and visualize key workflows and concepts.
Introduction to Benchmark Dose Modeling and its Alternatives
The benchmark dose (BMD) approach is a sophisticated method for characterizing the dose-response relationship of a toxic substance.[1][2] It uses mathematical models to estimate the dose (the BMD) that corresponds to a predetermined change in the response rate of an adverse effect, known as the benchmark response (BMR).[3] The lower 95% confidence limit of the BMD, the BMDL, is often used as a point of departure (PoD) for risk assessment. This approach is considered more scientifically advanced than the traditional No-Observed-Adverse-Effect Level (NOAEL) approach because it utilizes all available dose-response data and provides a quantitative measure of uncertainty.[3]
For carcinogenic compounds like N-nitrosamines, where a threshold for effects may not exist, alternative methods are also employed. The Tumorigenic Dose 50 (TD50) is a widely used metric representing the chronic dose rate that would cause tumors in 50% of test animals that would not have otherwise developed tumors.[1][4] Another critical approach for data-poor substances is read-across , which involves using toxicological data from a structurally and mechanistically similar compound (a surrogate or analog) to assess the hazard of the substance of interest.[5][6][7]
Comparison of Risk Assessment Methodologies
| Feature | Benchmark Dose (BMD) Modeling | Tumorigenic Dose 50 (TD50) | Read-Across |
| Primary Output | Benchmark Dose (BMD) and its lower confidence limit (BMDL) for a specified benchmark response (BMR). | The daily dose rate that would cause tumors in 50% of animals over a lifetime. | An estimated toxicity value (e.g., BMD or TD50) based on data from a surrogate compound. |
| Data Utilization | Utilizes the entire dose-response curve from experimental data. | Based on the dose that causes a 50% tumor incidence. | Leverages existing data from a structurally similar compound. |
| Strengths | Provides a more quantitative and robust Point of Departure (PoD); accounts for data variability. | A standardized metric for comparing carcinogenic potency across different chemicals. | Enables risk assessment for data-poor compounds without the need for new animal studies. |
| Limitations | Requires sufficient dose-response data for model fitting. | Does not utilize the full dose-response relationship; can be influenced by study design. | The accuracy of the assessment depends heavily on the similarity between the target and surrogate compounds. |
Quantitative Data Summary: A Read-Across Approach
As no specific BMD modeling data for this compound is publicly available, we present data for the surrogate compounds NDMA and NDEA.
Benchmark Dose Modeling Data for N-nitrosodimethylamine (NDMA)
A study on the carcinogenicity of NDMA in rats, based on liver tumor data, provides the following modified benchmark dose (mBMD) values:[8]
| Endpoint | Benchmark Response (BMR) | mBMD₀.₀₅ (mg/kg/day) |
| Hepatocellular Carcinomas | 5% | 0.020 - 0.028 |
| Hemangiosarcomas | 5% | 0.020 - 0.028 |
Occupational Exposure Limits (OELs) Derived from BMD Modeling
A recent study derived OELs for several inhaled N-nitrosamines using the BMD approach.[2][9]
| Compound | BMDL₁₀ (mg/m³) | Derived OEL (µg/m³) |
| N-nitrosodimethylamine (NDMA) | - | 0.5 |
| N-nitrosodiethylamine (NDEA) | - | 0.2 |
Note: The specific BMDL values used to derive these OELs were not detailed in the abstract.
Experimental Protocols
The following provides a generalized experimental protocol for a chronic carcinogenicity study of N-nitrosamines in rodents, which is the basis for generating data for both BMD modeling and TD50 calculation.
Objective: To determine the carcinogenic potential of an N-nitrosamine following chronic oral administration in rats.
1. Test System:
-
Species: Fischer 344 rats (or other appropriate rodent strain)
-
Sex: Both males and females
-
Age: Young adults (e.g., 6-8 weeks old) at the start of the study
-
Housing: Housed in controlled conditions (temperature, humidity, light cycle) with ad libitum access to food and water.
2. Test Substance Administration:
-
Route of Administration: Typically in drinking water or via gavage.
-
Dose Levels: At least three dose levels and a concurrent control group. Doses are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).
-
Duration: Chronic exposure, typically for the lifetime of the animal (e.g., 2 years).
3. In-life Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly for the first few months and then bi-weekly or monthly.
4. Terminal Procedures:
-
Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target tissues from all dose groups are also examined.
5. Data Analysis:
-
Tumor Incidence: The number of animals with tumors at specific sites is recorded for each dose group.
-
Statistical Analysis: Statistical methods are used to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.
-
Dose-Response Modeling: The tumor incidence data is then used for benchmark dose modeling or to calculate the TD50.
Visualizations
Logical Workflow for Benchmark Dose Modeling
Caption: A flowchart illustrating the key steps involved in the benchmark dose modeling process.
Conceptual Diagram of the Read-Across Approach
Caption: A conceptual diagram illustrating the principle of the read-across approach for risk assessment.
Conclusion
In the absence of direct experimental data for this compound, a comprehensive risk assessment relies on alternative methodologies. Benchmark dose modeling of structurally similar compounds like NDMA and NDEA provides a robust, data-driven approach to estimate a point of departure for risk characterization. The TD50 offers a standardized measure of carcinogenic potency, while the read-across approach provides a scientifically sound framework for assessing data-poor compounds. The selection of the most appropriate method depends on the available data and the specific regulatory context. This guide provides researchers and drug development professionals with a comparative framework to understand and apply these critical risk assessment tools for N-nitrosamines.
References
- 1. Critical comparison of BMD and TD50 methods for the calculation of acceptable intakes for N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the benchmark-dose (BMD) approach to derive occupational exposure limits (OELs) for genotoxic carcinogens: N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. veeprho.com [veeprho.com]
- 5. instem.com [instem.com]
- 6. Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of a tolerable daily intake for N-nitrosodimethylamine using a modified benchmark dose methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Metabolism of N-methyl-N-nitroso-2-propanamine and Structurally Related Nitrosamines Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways and enzymatic processes involved in the biotransformation of N-methyl-N-nitroso-2-propanamine and other structurally related short-chain, branched nitrosamines in various animal species. Due to a lack of specific quantitative data for this compound, this comparison draws upon experimental data from analogous compounds to provide a predictive metabolic profile and highlight key inter-species variations.
Executive Summary
The metabolism of N-nitrosamines is a critical determinant of their carcinogenic potential, with significant variability observed across different species. The primary metabolic activation of these compounds is mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of reactive electrophiles that can induce cellular damage. Species-specific differences in CYP enzyme expression and activity result in varied metabolic rates and metabolite profiles, which in turn influence organ-specific toxicity and carcinogenicity. Hamsters, for instance, often exhibit a higher capacity for the metabolic activation of certain nitrosamines compared to rats.[1] This guide synthesizes available data to illuminate these differences, providing a valuable resource for toxicology and drug development research.
Data Presentation: Comparative Metabolic Kinetics
Quantitative data on the metabolism of specific nitrosamines can be found in the following tables. These tables summarize key kinetic parameters, providing a basis for understanding the metabolic efficiency of different CYP enzymes across species for compounds structurally similar to this compound.
Table 1: Kinetic Parameters for N-Nitrosodimethylamine (NDMA) Metabolism
| CYP Isoform | Species | System | Km (µM) | Vmax (nmol/min/nmol CYP) |
| CYP2E1 | Rabbit | Purified Enzyme | 7.5 | 3.8 |
| CYP2B4 | Rabbit | Purified Enzyme | 180 | 1.8 |
| CYP3A6 | Rabbit | Purified Enzyme | 30 | 1.3 |
| CYP2E1 | Human | Liver Microsomes | 27 - 48 | - |
Table 2: Comparative Metabolism of N-Nitrosodimethylamine (NDMA) in Rat and Hamster Liver Microsomes [1]
| Species (Age) | Apparent Km I (µM) | Vmax (nmol/min/nmol P-450) |
| Weanling Hamster | 36 | 2.09 |
| Weanling Rat | 83 | 2.57 |
Table 3: Urinary Excretion of Radioactivity after Administration of N-[3,5-3H]nitroso-2,6-dimethylmorpholine (NDMM) [2]
| Species | % of Dose Excreted in 8 hours | % of Unchanged NDMM in 24-hour Urine |
| Hamster | ~54% | 0.8% |
| Rat | ~39% | 2% |
| Guinea Pig | ~30% | 0.5% |
Metabolic Pathways
The metabolic activation of this compound, like other N-nitrosamines, is primarily initiated by α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[3] This process is considered the key activation pathway leading to carcinogenesis.[4] This initial hydroxylation can occur on either the methyl or the isopropyl group. The resulting α-hydroxynitrosamines are unstable and spontaneously decompose to form highly reactive electrophilic intermediates, such as diazonium ions, which can then alkylate cellular macromolecules like DNA.[5]
The specific CYP enzymes involved in the metabolism of nitrosamines with bulky alkyl groups are not as narrowly defined as for smaller compounds like NDMA, where CYP2E1 is predominant.[6] For nitrosamines with larger alkyl chains, other P450s, including members of the CYP2A, CYP2C, and CYP3A families, are also involved.[6]
Experimental Protocols
The following section details a generalized methodology for in vitro studies of nitrosamine (B1359907) metabolism, based on commonly employed techniques in the cited literature.[7][8]
In Vitro Metabolism Assay Using Liver Microsomes
1. Preparation of Liver Microsomes:
-
Animals (e.g., male Sprague-Dawley rats, Syrian golden hamsters) are euthanized, and livers are perfused with cold saline to remove blood.
-
The liver is homogenized in a buffer solution (e.g., potassium phosphate (B84403) buffer with KCl).
-
The homogenate is subjected to differential centrifugation. A preliminary centrifugation at a lower speed (e.g., 9,000 x g) removes cell debris, nuclei, and mitochondria.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Incubation Conditions:
-
The incubation mixture typically contains the liver microsomes, the nitrosamine substrate (this compound), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[8]
-
Reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
-
Control incubations are performed without the NADPH-generating system to account for non-enzymatic degradation.
3. Sample Analysis:
-
The reaction is terminated by the addition of a quenching agent (e.g., cold acetonitrile (B52724) or perchloric acid).
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed for the disappearance of the parent compound and the formation of metabolites.
-
Analytical methods such as high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) are commonly used for separation and quantification of the parent nitrosamine and its metabolites.[5]
Species Differences in Metabolism and Carcinogenicity
Significant species-dependent variations in both the rate of metabolism and the target organs for carcinogenicity are well-documented for nitrosamines. For instance, hamster liver preparations are often more effective at metabolically activating N-nitrosodimethylamine (NDMA) into a mutagen than rat liver preparations.[1] This is attributed to higher levels of cytochrome P450 in hamster microsomes.[1]
In a comparative study of N-[3,5-3H]nitroso-2,6-dimethylmorpholine (NDMM), hamsters metabolized the compound more rapidly than rats or guinea pigs, as evidenced by a higher rate of urinary excretion of radioactivity.[2] Furthermore, a major urinary metabolite was present in hamster urine that was absent or found in only small quantities in the urine of rats and guinea pigs, indicating distinct metabolic pathways or efficiencies between the species.[2]
These metabolic differences have profound implications for the carcinogenic effects of nitrosamines. While many N-nitroso compounds induce tumors of the esophagus and upper gastrointestinal tract in rats, these sites are rarely affected in hamsters.[9] Conversely, the 2-hydroxypropyl group appears to be a key structural feature for the induction of pancreatic tumors in hamsters.[9]
Conclusion
The metabolism of this compound and related nitrosamines is a complex process that exhibits significant inter-species variability. This guide provides a framework for understanding these differences by presenting comparative data from structurally similar compounds and outlining standard experimental protocols. The provided visualizations of the predicted metabolic pathway and a general experimental workflow serve as useful tools for researchers in the fields of toxicology, pharmacology, and drug development. Further research focusing specifically on the metabolism of this compound is warranted to provide more precise quantitative data and a more complete understanding of its species-specific metabolic fate and carcinogenic potential.
References
- 1. Metabolism and activation of N-nitrosodimethylamine by hamster and rat microsomes: comparative study with weanling and adult animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of 2,6-dimethylnitrosomorpholine in rats, hamsters, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Species differences in nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Analytical Methods for N-methyl-N-nitroso-2-propanamine (NEIPA) in Pharmaceuticals
A Comparative Guide for Researchers and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-methyl-N-nitroso-2-propanamine, also known as N-nitrosoethylisopropylamine (NEIPA), is one such impurity that requires robust and specific analytical methods for its detection and quantification at trace levels. This guide provides a comparative overview of the primary analytical techniques used for this purpose—Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—with a focus on method specificity.
The Critical Role of Specificity in Analytical Method Validation
Specificity is a crucial parameter in the validation of analytical methods, ensuring that the signal measured is unequivocally from the target analyte, free from interference from other components such as impurities, degradation products, or the sample matrix.[1][2] For N-nitrosamines like NEIPA, which are often present at very low concentrations, a highly specific method is paramount to avoid false-positive results and to ensure accurate quantification.[3]
Comparison of Leading Analytical Methods for NEIPA Analysis
The two most prominent analytical techniques for the determination of NEIPA in pharmaceutical matrices are GC-MS/MS and LC-MS/MS. Both offer high sensitivity and selectivity, which are essential for meeting stringent regulatory requirements.[4][5]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a well-established technique for the analysis of volatile and semi-volatile compounds like NEIPA. The method's specificity is derived from both the chromatographic separation on the GC column and the mass spectrometric detection, particularly when using Multiple Reaction Monitoring (MRM) mode.[6]
A study comparing different ionization techniques found that Electron Ionization (EI)-GC-MS/MS performed optimally for the simultaneous analysis of nine nitrosamines, including NEIPA, demonstrating excellent linearity, low limits of detection, good recovery, and high precision.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. The specificity of LC-MS/MS methods is also excellent, benefiting from both chromatographic separation and the high selectivity of tandem mass spectrometry.[8] Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for nitrosamine (B1359907) analysis by LC-MS/MS.[9]
Quantitative Data Summary
The following tables summarize key performance parameters from various validated methods for the analysis of NEIPA, providing a basis for comparison.
Table 1: Comparison of GC-MS/MS Method Performance for NEIPA
| Parameter | Method 1 (Headspace GC-MS) | Method 2 (GC-MS/MS)[10] | Method 3 (GC-MS/MS) |
| Limit of Detection (LOD) | 0.025 ppm (in drug product) | 0.033 ppm | Not specified |
| Limit of Quantification (LOQ) | 0.05 ppm (in drug product) | 0.099 ppm | 0.2 ng/mL (in solution) |
| Linearity (r²) | ≥ 0.995 | 0.99 | ≥ 0.999 |
| Recovery | 80 – 120% at LOQ | Not specified | Not specified |
| Precision (%RSD) | ≤ 10% at LOQ | Method precision: 6.8% | ≤ 8% for calibration points |
Table 2: Comparison of LC-MS/MS Method Performance for NEIPA
| Parameter | Method 1 (LC-MS/MS)[11] | Method 2 (LC-MS/MS)[12] | Method 3 (RapidFire-MS/MS)[13] |
| Limit of Detection (LOD) | Not specified | 0.0040 - 0.0174 µg/mL | 0.010 ppm |
| Limit of Quantification (LOQ) | <0.03 ppm (in various solvents) | 0.0060 - 0.0262 µg/mL | 0.025 ppm |
| Linearity (r²) | > 0.99 | 0.996 - 1.000 | > 0.99 |
| Recovery | 70-130% at 0.005, 0.010, and 0.030 ppm | 90-110% | 80-120% |
| Precision (%RSD) | Not specified | < 15% | < 15% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for GC-MS/MS and LC-MS/MS analysis of NEIPA.
Protocol 1: Headspace GC-MS Method for NEIPA in Angiotensin II Receptor Blocker (ARB) Drug Products[10][15]
-
Sample Preparation:
-
Weigh the equivalent of 500 mg of the active pharmaceutical ingredient (API) from ground tablets into a 20 mL headspace vial.
-
Add a specific volume of a suitable solvent (e.g., DMSO).
-
Add an internal standard solution.
-
Seal the vial and vortex.
-
Incubate the vial in the headspace autosampler at a specified temperature and time.
-
-
GC-MS Conditions:
-
GC Column: DB-Wax, 30 m x 0.25 mm, 0.5 µm film thickness, or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Headspace.
-
Oven Temperature Program: A suitable temperature gradient to separate the nitrosamines.
-
MS Detector: Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Protocol 2: LC-MS/MS Method for NEIPA in Pharmaceutical Solvents[12]
-
Sample Preparation:
-
Direct Injection: For solvents miscible with the mobile phase, dilute the sample with methanol (B129727) and add the internal standard.
-
Evaporation Method: For volatile solvents, add an internal standard, evaporate the solvent under controlled conditions, and reconstitute the residue in a suitable solvent.
-
Dilution Method: For non-miscible solvents, dilute the sample with a miscible solvent (e.g., methanol) and add the internal standard.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: A typical flow rate for the column dimensions.
-
MS Detector: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the specificity of an analytical method for NEIPA.
Caption: Workflow for Assessing Method Specificity.
Caption: Logic of Achieving Specificity.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. A review on specific and sensitive analytical method development and validation - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. lcms.cz [lcms.cz]
- 12. ijper.org [ijper.org]
- 13. fda.gov [fda.gov]
Navigating the Analytical Maze: A Comparative Guide to the Detection of N-methyl-N-nitroso-2-propanamine and its Isomers in Pharmaceutical Products
For Immediate Release
[City, State] – December 20, 2025 – As regulatory scrutiny over nitrosamine (B1359907) impurities in pharmaceuticals intensifies, the need for robust and sensitive analytical methods for their detection has become paramount. This guide provides a comprehensive comparison of the performance characteristics of leading analytical methodologies for the detection of N-nitrosamine impurities, with a focus on N-methyl-N-nitroso-2-propanamine and its structural isomer, N-ethyl-N-nitroso-2-propanamine (NEIPA). This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical strategies.
The presence of N-nitrosamines, classified as probable human carcinogens, in various drug products has led to widespread recalls and a tightening of regulatory requirements by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The detection of these impurities at trace levels, often in the parts-per-billion (ppb) range, necessitates the use of highly sensitive and specific analytical techniques.[2][3] Simple detection kits for individual nitrosamines like this compound are not commercially available; instead, the industry relies on sophisticated chromatographic and mass spectrometric methods.
This guide focuses on the two most prevalent and regulatory-accepted analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical method for nitrosamine analysis is a critical decision, influenced by factors such as the specific nitrosamine of interest, the drug matrix, and the required sensitivity. Below is a summary of the typical performance characteristics of LC-MS/MS and GC-MS/MS for the analysis of N-ethyl-N-nitroso-2-propanamine (NEIPA), a structural isomer of this compound. Due to their isomeric nature, the analytical performance for both compounds is expected to be comparable.
| Performance Metric | LC-MS/MS | GC-MS/MS | References |
| Limit of Detection (LOD) | 0.2 - 1 ng/mL | 1 - 10 ppb | [4],[5] |
| Limit of Quantitation (LOQ) | 0.5 - 2.5 ng/mL | 5 - 25 ng/g | [4],[6] |
| Linearity (R²) | > 0.99 | > 0.995 | [7],[8] |
| Accuracy (% Recovery) | 90 - 107% | 70 - 130% | [7],[9] |
| Precision (%RSD) | < 15% | < 20% | [7],[9] |
Note: The performance characteristics can vary depending on the specific instrument, method parameters, and the complexity of the sample matrix. The values presented here are indicative of the capabilities of each technique.
Experimental Protocols: A Detailed Look into the Methodologies
Detailed and validated experimental protocols are crucial for achieving reliable and reproducible results in nitrosamine analysis. The following sections outline typical methodologies for LC-MS/MS and GC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally labile.
1. Sample Preparation (for Metformin Drug Product) [10][11]
-
Crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of the active pharmaceutical ingredient (API).
-
Transfer the powdered sample into a 15 mL centrifuge tube.
-
Add 2.0 mL of a suitable diluent (e.g., methanol (B129727) or a methanol/water mixture).
-
Vortex the mixture for approximately 5 minutes to ensure thorough dispersion.
-
Sonicate the sample for 10 minutes to aid in the extraction of the nitrosamines.
-
Centrifuge the sample at 4500 rpm for 15 minutes to pelletize insoluble excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions [4][11]
-
LC System: UHPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation of the target nitrosamines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions [11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each nitrosamine are monitored for quantification and confirmation.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile nitrosamines.
1. Sample Preparation (for Sartan Drug Products) [8]
-
Weigh an amount of powdered sartan drug product equivalent to approximately 250 mg of the API into a 15 mL centrifuge tube.
-
Add 10 mL of a 0.1 N sodium hydroxide (B78521) solution, vortex briefly, and shake for at least 5 minutes.
-
Add 2.0 mL of dichloromethane (B109758) to the suspension, vortex, and shake for another 5 minutes to extract the nitrosamines.
-
Centrifuge the mixture at approximately 10,000 g for at least 5 minutes to separate the layers.
-
Carefully remove the upper aqueous layer.
-
Transfer the lower organic layer (dichloromethane) into a GC vial for analysis.
2. Chromatographic Conditions [6][12]
-
GC System: Gas chromatograph equipped with a suitable injector.
-
Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to separate the nitrosamines. For example, start at 80°C, hold for 3 minutes, then ramp to 250°C at 20°C/min and hold for 3 minutes.[6]
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions [6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor and product ions for each target nitrosamine.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS/MS analysis of nitrosamines.
Caption: A typical experimental workflow for LC-MS/MS analysis of nitrosamines.
Caption: A typical experimental workflow for GC-MS/MS analysis of nitrosamines.
Conclusion
The detection and quantification of this compound and other nitrosamine impurities in pharmaceutical products demand highly sensitive and validated analytical methods. Both LC-MS/MS and GC-MS/MS have demonstrated the capability to meet the stringent regulatory requirements. The choice between these techniques will depend on the specific application, the volatility of the target nitrosamines, and the laboratory's instrumentation and expertise. By employing the detailed protocols and understanding the performance characteristics outlined in this guide, pharmaceutical scientists can confidently and accurately monitor for the presence of these potentially harmful impurities, ensuring the safety and quality of medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anchem.pl [anchem.pl]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. edqm.eu [edqm.eu]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
- 12. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Techniques for N-methyl-N-nitroso-2-propanamine and Related Volatile Nitrosamines
The accurate quantification of N-nitrosamines, such as N-methyl-N-nitroso-2-propanamine (a structural isomer of the more commonly studied N-nitrosodiethylamine, NDEA), is critical for ensuring the safety of pharmaceutical products, food items, and environmental samples. Due to their classification as probable human carcinogens, regulatory bodies have established stringent limits on their presence, necessitating highly sensitive and robust analytical methods.[1][2] The choice of extraction technique is a pivotal step in the analytical workflow, directly influencing recovery, sensitivity, and reproducibility.
This guide provides an objective comparison of common extraction techniques employed for the isolation of volatile N-nitrosamines from various matrices. We will delve into the methodologies of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), presenting their performance metrics and detailed experimental protocols to inform researchers, scientists, and drug development professionals in selecting the optimal method for their analytical challenges.
Performance Comparison of Extraction Techniques
The efficacy of an extraction technique is determined by several factors, including the sample matrix, the physicochemical properties of the target analyte, and the desired detection limits. The following table summarizes quantitative data from various studies on the extraction of volatile N-nitrosamines, providing a comparative overview of key performance indicators.
| Extraction Technique | Matrix | Target Analytes | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Reference |
| Liquid-Liquid Extraction (LLE) | Biological Medicines | 13 Nitrosamines | 75.4 - 114.7 | - | 0.5 µg/L | [3] |
| LLE | Processed Meats | 9 Volatile N-nitrosamines | 70 - 114 | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | [4][5] |
| Headspace Extraction | Drug Products (Tablets) | NDMA | 106 (±8) | 0.01 ppm | 0.05 ppm | [6] |
| Solid-Phase Extraction (SPE) | Cough Syrup | NDMA, NDEA, NDIPA, NIPEA, NMOR | 90 - 120 | 0.02 - 0.1 ng/mL | - | [1] |
| SPE | Water | 9 Nitrosamines | 68 - 83 | 0.4 - 12 ng/L | - | [7] |
| SPE (Automated) | Water Matrices | NDMA | - | MDL: 2.5 ng/L | MRL: >3x MDL | [8] |
| Supercritical Fluid Extraction (SFE) | Fried Bacon | NPYR, NDMA | Superior to SPE & Distillation | - | - | [9] |
| SFE | Smokeless Tobacco | Major TSNAs | 83 - 98 | < 2 ng/g | - | [10] |
| SFE | Cigarettes | 4 TSNAs | - | 0.02 - 0.04 µ g/sample | - | [11] |
Note: Data for specific isomers like this compound is limited; the table presents data for common volatile nitrosamines (e.g., NDMA, NDEA, NPYR) which serve as effective indicators for comparing technique performance.
Experimental Protocols and Methodologies
A detailed understanding of the experimental procedure is essential for reproducing results and adapting methods to specific laboratory contexts. Below are generalized protocols for the key extraction techniques discussed.
Liquid-Liquid Extraction (LLE)
LLE is a conventional, solvent-intensive method based on the differential solubility of the analyte between two immiscible liquid phases.
Principle: The sample is dissolved in an aqueous solution, and an organic solvent (e-g., dichloromethane) is added. The N-nitrosamines, being generally more soluble in the organic phase, are partitioned from the aqueous matrix into the organic solvent. The phases are then separated, and the organic layer containing the analytes is collected for further concentration and analysis.
General Protocol (based on processed meat analysis)[4][5]:
-
Sample Homogenization: Weigh 5g of the homogenized meat sample into a centrifuge tube.
-
Extraction: Add 10 mL of dichloromethane (B109758) to the tube. Vigorously shake or vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the organic supernatant (bottom layer) to a clean tube.
-
Clean-up: Add 5 mL of a phosphate (B84403) buffer solution (pH 7.0) to the collected extract. Vortex for 1 minute and centrifuge again.
-
Final Collection: Collect the purified organic phase for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol benefits from not requiring an evaporation step, which can lead to the loss of volatile analytes.[4][5]
Solid-Phase Extraction (SPE)
SPE is a more modern and targeted sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample, offering reduced solvent consumption compared to LLE.[1]
Principle: A liquid sample is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the sorbent material while the matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent.
General Protocol (based on water analysis using activated charcoal cartridges)[8]:
-
Cartridge Conditioning: Sequentially rinse the SPE cartridge (e.g., activated coconut charcoal) with 5 mL of dichloromethane, 5 mL of methanol (B129727), and 10 mL of reagent water.
-
Sample Loading: Pass 1000 mL of the water sample through the conditioned cartridge at a flow rate of 15 mL/min.
-
Washing & Drying: Rinse the cartridge with 5 mL of reagent water and then dry it completely using a stream of nitrogen gas for 10 minutes.
-
Elution: Elute the retained nitrosamines from the cartridge by passing 10 mL of dichloromethane through it at a flow rate of 5 mL/min.
-
Concentration: The eluate can be concentrated if necessary before analysis by GC-MS/MS or LC-MS/MS.
Supercritical Fluid Extraction (SFE)
SFE is an advanced, "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[12] It is known for its rapidity and efficiency.[9]
Principle: A substance at a temperature and pressure above its critical point is a supercritical fluid, exhibiting properties of both a liquid and a gas. Supercritical CO₂ can diffuse through solid matrices like a gas and dissolve materials like a liquid.[12] By manipulating the temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.[12]
General Protocol (conceptual, based on literature)[9][12]:
-
Sample Loading: The solid sample (e.g., dried, ground bacon) is placed into a high-pressure extraction vessel.[9]
-
Pressurization & Heating: Liquid CO₂ is pumped into the system, where it is heated and pressurized past its critical point (31 °C and 74 bar).[12] Modifiers like methanol can be added to the CO₂ to enhance the extraction of more polar compounds.[10]
-
Extraction: The supercritical fluid permeates the sample matrix, dissolving the N-nitrosamines. The fluid, now containing the dissolved analytes, is swept from the vessel.
-
Collection: The fluid is passed into a separator at a lower pressure. This pressure drop causes the CO₂ to lose its solvating power, and the extracted nitrosamines precipitate out into a collection vessel or onto a solid trap.
-
Analysis: The collected extract is then reconstituted in a suitable solvent for analysis. SFE has been shown to be superior to other methods in terms of recovery, repeatability, and speed of analysis for certain matrices.[9]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound and other volatile nitrosamines.
Caption: Workflow for N-nitrosamine extraction and analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 3. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Supercritical fluid extraction of volatile N-nitrosamines in fried bacon and its drippings: method comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supercritical fluid extraction in the determination of tobacco-specific N-nitrosamines in smokeless tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supercritical fluid extraction and gas chromatography/mass spectrometry for the analysis of tobacco-specific nitrosamines in cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
Validation of N-methyl-N-nitroso-2-propanamine as a Biomarker of Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso compounds (NOCs) are a class of potent carcinogens to which humans are exposed through various sources, including diet, lifestyle, and endogenous formation.[1][2][3] The in vivo formation of NOCs from precursor amines and nitrosating agents, such as nitrite, is a significant contributor to the total body burden of these carcinogens.[1][2][3][4] Consequently, the use of biomarkers to assess endogenous nitrosation is a critical aspect of exposure assessment and cancer risk evaluation. This guide provides a comparative overview of the validation of N-nitroso compounds as biomarkers of exposure, with a focus on N-methyl-N-nitroso-2-propanamine (NMNP2P). Due to the limited availability of direct validation studies for NMNP2P, this guide will leverage the extensive research on N-nitrosoproline (NPRO) as a well-established biomarker for endogenous nitrosation and provide a comparative analysis of analytical methodologies applicable to a range of N-nitrosamines, including NMNP2P.
N-Nitrosoproline (NPRO) as a Validated Biomarker of Endogenous Nitrosation
N-nitrosoproline (NPRO) has been extensively studied and validated as a reliable biomarker for estimating endogenous N-nitroso compound formation.[5][6] NPRO is formed from the nitrosation of the amino acid proline and is excreted unchanged in the urine, making it a suitable non-invasive biomarker.[6]
Quantitative Data on NPRO as a Biomarker
| Parameter | Finding | Reference |
| Dose-Response | Urinary NPRO excretion is proportional to the ingested dose of proline and exponentially related to the nitrate (B79036) dose. | [6] |
| Inhibition | Simultaneous intake of ascorbic acid or α-tocopherol significantly inhibits the in vivo formation of NPRO. | [6] |
| Correlation with Exposure | Increased urinary NPRO levels are observed in individuals with habits associated with higher exposure to nitrosating agents, such as tobacco chewing.[5] | [5] |
| Basal Excretion | Healthy adults excrete a basal level of N-nitroso compounds, with N-nitrosamino acids (including NPRO) accounting for approximately 16% of the total urinary apparent total N-nitroso compounds (ATNC). | [2] |
Experimental Protocol: Quantification of N-Nitrosoproline in Urine by GC-TEA
This protocol describes a common method for the analysis of NPRO in urine, as established in validation studies.[5][6]
1. Sample Preparation:
-
Collect a 24-hour urine sample.
-
Add sodium hydroxide (B78521) to prevent artificial nitrosation.
-
Store frozen at -20°C until analysis.
-
Thaw and centrifuge an aliquot of the urine sample.
2. Extraction:
-
Acidify the urine sample with hydrochloric acid.
-
Extract the N-nitrosamino acids with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
3. Derivatization:
-
Esterify the N-nitrosamino acids with diazomethane (B1218177) or diazoethane (B72472) in ether to form their methyl or ethyl esters, respectively.
-
Remove excess derivatizing agent under a stream of nitrogen.
4. GC-TEA Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating the N-nitrosamino acid esters.
-
Thermal Energy Analyzer (TEA): A highly specific detector for N-nitroso compounds.
-
Injection: Inject the derivatized sample extract into the GC.
-
Quantification: Compare the peak area of the NPRO ester with that of a known concentration of an appropriate internal standard.
Comparative Analysis of Analytical Methods for N-Nitrosamine Detection
While direct validation data for NMNP2P is scarce, various sensitive and selective analytical methods have been developed and validated for the detection of a wide range of N-nitrosamines in different matrices, including biological samples.[7][8][9][10][11][12][13] These methods can be adapted for the analysis of NMNP2P. The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
| Analytical Method | Principle | Typical Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations | References |
| GC-MS(/MS) | Separation of volatile compounds by GC followed by detection and quantification by MS or tandem MS. | Volatile N-nitrosamines (e.g., NDMA, NDEA) | 0.15–1.00 ng/mL | 0.5 ng/g - 50 ppb | High sensitivity and selectivity, well-established methods. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. | [7][8][10][11] |
| LC-MS/MS | Separation of compounds by LC followed by highly selective and sensitive detection using tandem MS. | Wide range of N-nitrosamines, including non-volatile and thermally labile compounds. | 0.0002 - 0.0793 ng/mL | 20 - 50 ng/g | Applicable to a broader range of analytes, high specificity and sensitivity. | Matrix effects can be a challenge, may require specific ionization sources (e.g., APCI) for optimal sensitivity for some nitrosamines. | [9][12][13] |
Experimental Protocols for N-Nitrosamine Analysis
Protocol 1: GC-MS/MS Analysis of N-Nitrosamines in Biological Samples
This protocol is a generalized procedure based on methods developed for various N-nitrosamines.[7][8][10][11]
1. Sample Preparation and Extraction:
-
For urine or plasma, perform solid-phase extraction (SPE) using a suitable sorbent to concentrate the analytes and remove interferences.[9]
-
For tissue samples, homogenize the tissue and perform liquid-liquid extraction with a solvent like dichloromethane.
-
Use an internal standard (e.g., a deuterated analog of the target nitrosamine) for accurate quantification.
2. GC-MS/MS Analysis:
-
GC System: Equipped with a capillary column appropriate for nitrosamine (B1359907) separation.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electron Ionization (EI).
-
Data Analysis: Quantify the target N-nitrosamine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: LC-MS/MS Analysis of N-Nitrosamines in Biological Fluids
This protocol is based on established methods for a variety of N-nitrosamines.[9][12][13]
1. Sample Preparation:
-
For urine or plasma, a simple "dilute and shoot" approach may be possible after protein precipitation with a solvent like acetonitrile.
-
Alternatively, use SPE for sample cleanup and concentration.
-
Add an appropriate internal standard.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for better sensitivity for some volatile nitrosamines, though Electrospray Ionization (ESI) can also be used.[12]
-
Detection: Operate in MRM mode.
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Visualizations
Caption: General workflow for biomarker validation.
Caption: Endogenous formation of N-nitroso compounds.
References
- 1. Significance of in vivo formation of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitroso compounds and man: sources of exposure, endogenous formation and occurrence in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of in vivo formation of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 4. Mechanisms of endogenous nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous formation of N-nitrosoproline and other N-nitrosamino acids in tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative estimation of endogenous nitrosation in humans by monitoring N-nitrosoproline excreted in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edqm.eu [edqm.eu]
- 11. researchgate.net [researchgate.net]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Accuracy and Precision of N-Nitrosamine Quantification Methods
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies globally have established stringent limits for these impurities, necessitating highly accurate and precise analytical methods for their quantification. This guide provides a comparative overview of common analytical techniques for the determination of N-nitrosamines, with a focus on N-methyl-N-nitroso-2-propanamine and other structurally related nitrosamines. The data presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.
Comparison of Analytical Methods
The most prevalent and reliable methods for the quantification of N-nitrosamines at trace levels are hyphenated chromatographic and mass spectrometric techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2][3] These methods offer the required sensitivity and selectivity to meet the low acceptable intake limits set by regulatory agencies.[2]
Below is a summary of performance data from various validated methods for the quantification of several N-nitrosamines. While specific data for this compound is limited in publicly available validated methods, data for structurally similar and commonly monitored nitrosamines such as N-nitroso-diisopropylamine (NDIPA) and N-nitrosoethylisopropylamine (NEIPA) are presented as a reference.
Table 1: Performance Data for LC-MS/MS Quantification of N-Nitrosamines
| Analyte | Method | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| NDIPA | LC-MS/MS | 0.1 | 0.1 - 10 | 90 - 110 | < 10 | [4] |
| NEIPA | LC-MS/MS | 0.5 | 0.5 - 100 | 95 - 105 | < 5 | [5] |
| NDMA | LC-MS/MS | 1 | 1 - 100 | 98 - 102 | < 5 | [5] |
| NDEA | LC-MS/MS | 1 | 1 - 100 | 97 - 103 | < 5 | [5] |
| NMBA | LC-MS/MS | 1 | 1 - 100 | 96 - 104 | < 5 | [5] |
| NDBA | LC-MS/MS | 1 | 1 - 100 | 95 - 105 | < 5 | [5] |
| NMPA* | LC-MS/MS | 1 | 1 - 100 | 97 - 103 | < 5 | [5] |
*N-nitroso-methylphenylamine
Table 2: Performance Data for GC-MS/MS Quantification of N-Nitrosamines
| Analyte | Method | LOQ (ng/mL) | Linearity (ng/mL) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| NDIPA | GC-MS/MS | 0.05 | 0.05 - 100 | 85 - 115 | < 10 | |
| NEIPA | GC-MS/MS | 0.05 | 0.05 - 100 | 85 - 115 | < 10 | |
| NDMA | GC-MS/MS | 0.25 | 0.25 - 100 | 90 - 110 | < 15 | [6] |
| NDEA | GC-MS/MS | 0.25 | 0.25 - 100 | 90 - 110 | < 15 | [6] |
| NDBA | GC-MS/MS | 0.01 - 6.0 | 0.01 - 6.0 | 70 - 130 | < 20 | [7] |
| NMPA* | GC-MS/MS | 0.01 - 6.0 | 0.01 - 6.0 | 70 - 130 | < 20 | [7] |
*N-nitrosomethylphenylamine
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of N-nitrosamines by LC-MS/MS and GC-MS/MS.
LC-MS/MS Method for N-Nitrosamines in Metformin Drug Product[5]
1. Sample Preparation:
-
Crush a sufficient number of tablets to achieve a target concentration of 100 mg/mL of the active pharmaceutical ingredient (API).
-
Dissolve the powdered sample in 2.0 mL of a diluent solution (e.g., 80:20 methanol (B129727):water) in a microcentrifuge tube.
-
Vortex the solution for approximately 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution.
-
Centrifuge the sample to separate any insoluble excipients.
-
Filter the supernatant through a 0.2 µm filter before injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a Thermo Scientific™ Acclaim™ 120 C18 (4.6 × 150 mm, 3 µm).
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the specific nitrosamine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target nitrosamine.
GC-MS/MS Method for N-Nitrosamines in Pharmaceutical Products[7]
1. Sample Preparation:
-
For samples soluble in organic solvents: Disperse 500 to 1,000 mg of the sample (drug substance or drug product) directly into 5.0 mL of methylene (B1212753) chloride (MeCl2). Filter the solution through a 0.2 µm PTFE syringe filter.
-
For samples soluble in water: Disperse 200 to 1,000 mg of the sample in 8.0 mL of an extraction mixture (e.g., 1 M NaOH solution in water). Perform a liquid-liquid extraction with 2.0 mL of MeCl2. The organic layer is then filtered through a 0.2 µm PTFE syringe filter for analysis.
-
Internal standards (e.g., NDMA-d6, NDEA-d10) are added to the sample preparations for quantification.
2. Gas Chromatography Conditions:
-
GC System: A gas chromatograph coupled to a tandem mass spectrometer.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the nitrosamines, for example, starting at 70°C and ramping to 240°C.[6]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to ensure specificity and achieve low detection limits.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of N-nitrosamines in pharmaceutical products, from sample reception to final data analysis.
Caption: General workflow for N-nitrosamine quantification.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. waters.com [waters.com]
- 4. fda.gov [fda.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Confirming the Identity of N-methyl-N-nitroso-2-propanamine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The detection and accurate identification of nitrosamine (B1359907) impurities, such as N-methyl-N-nitroso-2-propanamine, are of paramount importance in the pharmaceutical industry due to their potential carcinogenic properties. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has emerged as the preferred method for the definitive identification and quantification of nitrosamine impurities.[1][2][3] Its high sensitivity, selectivity, and mass accuracy enable confident differentiation of the target analyte from matrix interferences and isobaric compounds.[3][4]
Key Advantages of HRMS:
-
High Mass Accuracy: HRMS instruments provide mass measurements with high precision, typically within 5 ppm, allowing for the determination of the elemental composition of an ion. This is a critical feature for the unambiguous identification of this compound.
-
Excellent Sensitivity: Modern HRMS systems can achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range, which is essential for detecting trace-level impurities.[3]
-
High Selectivity: The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios (m/z), minimizing the risk of false positives from co-eluting compounds.[3]
Comparison of Analytical Techniques
The following table summarizes the performance of HRMS compared to other common analytical techniques for the analysis of nitrosamines. While specific data for this compound is limited, the data presented for structurally similar nitrosamines, such as N-ethyl-N-nitroso-2-propanamine (NEIPA), provides a strong basis for comparison.
| Technique | Principle | Typical Limit of Quantification (LOQ) | Selectivity | Confidence in Identification | Primary Application |
| LC-HRMS | Chromatographic separation followed by high-resolution mass analysis. | 0.005 - 1 ng/mL[3][5][6] | Very High | Very High | Confirmatory analysis and quantification. |
| LC-MS/MS (Triple Quadrupole) | Chromatographic separation followed by tandem mass spectrometry. | 0.02 - 2.5 ng/mL[7] | High | High | Targeted quantification. |
| GC-MS/MS (Triple Quadrupole) | Gas chromatographic separation followed by tandem mass spectrometry. | < 3 ppb[8] | High | High | Analysis of volatile and semi-volatile nitrosamines. |
| GC-TEA (Thermal Energy Analyzer) | Gas chromatographic separation with a detector specific to nitroso compounds. | Not specified | High | Moderate | Screening for N-nitroso compounds.[2] |
Experimental Protocol: Confirming this compound by LC-HRMS
This protocol is adapted from validated FDA methods for the analysis of other nitrosamine impurities and is suitable for the confirmation of this compound.[5]
1. Reagents and Materials
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation
-
Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol.
-
Vortex for 5 minutes to dissolve the sample.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an LC vial.
3. LC-HRMS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS2 (data-dependent fragmentation) |
| Resolution | ≥ 60,000 |
| Mass Accuracy | < 5 ppm |
| Monitored m/z | 103.0866 for [M+H]+ |
4. Data Analysis
-
Identification: The identity of this compound is confirmed by:
-
Retention time matching with the analytical standard (typically within ± 0.2 minutes).
-
Accurate mass measurement of the protonated molecule ([M+H]+) with a mass error of less than 5 ppm. The theoretical exact mass of the protonated molecule is 103.0866.
-
Matching the fragmentation pattern (MS/MS spectrum) with that of the analytical standard.
-
-
Quantification: For quantitative analysis, a calibration curve is constructed using serial dilutions of the analytical standard.
Alternative Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique widely used for the targeted quantification of nitrosamines.[9] It offers excellent performance for routine testing once a method has been established. Compared to HRMS, it typically has lower resolution, which may be a limitation when dealing with complex matrices or unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a robust and reliable technique, particularly for the analysis of volatile and semi-volatile nitrosamines.[1][10] For less volatile or thermally labile compounds, derivatization may be necessary. GC-MS/MS can provide high sensitivity and selectivity, making it a suitable alternative for certain applications.
Workflow for Confirmation of this compound
References
- 1. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. cambrex.com [cambrex.com]
- 5. fda.gov [fda.gov]
- 6. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hsa.gov.sg [hsa.gov.sg]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 9. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for N-methyl-N-nitroso-2-propanamine
Disclaimer: N-methyl-N-nitroso-2-propanamine is an N-nitrosamine compound and is considered a potential carcinogen.[1][2] All handling and disposal procedures must be conducted in strict accordance with institutional, local, state, and federal regulations. This guide provides essential safety and logistical information but does not supersede established protocols from your institution's Environmental Health & Safety (EHS) department.
This document outlines the critical procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Due to its classification as a probable human carcinogen, this substance requires meticulous handling from use to final disposal.[3]
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, a comprehensive disposal plan must be in place.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fully fastened lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or glasses with side shields.[6]
-
Designated Area: All work with this compound, including weighing, solution preparation, and waste handling, must be performed in a designated area, such as a certified chemical fume hood, to prevent inhalation of vapors.[6][7][8]
-
Transport: When moving the chemical or its waste, use a secondary, unbreakable container to prevent spills.[5][7][9]
Waste Segregation and Collection
Proper segregation is critical to ensure safe disposal and prevent accidental reactions.
-
Minimize Waste: Plan experiments to generate the minimum possible amount of contaminated waste.[7]
-
Dedicated Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for all this compound waste.[10]
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE" and clearly identify the contents, including "this compound" and a "CHEMICAL CARCINOGEN" warning.[4][7][11]
-
Segregation: Store nitrosamine (B1359907) waste separately from other chemical waste streams to prevent cross-contamination and potential reactions.[10] Avoid contact with nitrites or acidic conditions, which could potentially regenerate nitrosamines.[10]
-
Storage: Store waste containers in a secure, designated area, preferably within a fume hood, until collection by EHS or a licensed disposal contractor.[7][11]
Final Disposal Method
The universally recommended and required method for the final disposal of carcinogenic nitrosamines is high-temperature incineration.
-
Professional Disposal: All waste, including pure substance, contaminated solutions, and solid materials (e.g., gloves, wipes, absorbent), must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[4][7][8]
-
Incineration: Approved hazardous-waste incinerators are equipped with afterburners and scrubbers to ensure the complete decomposition of the carcinogen into less harmful components like CO₂, H₂O, and nitrogen-containing gases that are managed by emission controls.[10]
-
Prohibited Actions: Never dispose of this compound or its contaminated waste by washing it down the drain or placing it in the general trash.[4]
Decontamination and Spill Management
While bulk waste must be incinerated, chemical degradation methods can be used for the decontamination of laboratory equipment, glassware, and small spills within a controlled environment like a fume hood.[9] These procedures should be part of a written laboratory safety plan.[9]
The following table summarizes chemical degradation methods that have been cited for nitrosamines. These should only be performed by trained personnel within a chemical fume hood.
| Method | Reagents & Conditions | Procedure Summary & Notes | Primary Use |
| Alkali-Metal Reduction | Aluminum-Nickel (Al-Ni) alloy powder, aqueous alkali (e.g., NaOH solution). | This one-step procedure rapidly reduces nitrosamines to their corresponding amines and ammonia, which are less hazardous.[12] The reaction proceeds smoothly in most solvents, but should not be used in acetone (B3395972) or dichloromethane, where reactions can be slow or incomplete.[12] | Decontamination of aqueous solutions and glassware. |
| Acid Hydrolysis | 1:1 solution of Hydrobromic acid (HBr) and glacial Acetic Acid. | This solution hydrolyzes N-nitroso compounds, breaking them down.[13] This is a highly corrosive mixture and must be handled with extreme care. | Decontamination of glassware and non-corrodible surfaces. |
| Photolytic Degradation | Ultraviolet (UV) light (e.g., 254 nm wavelength). | UV light can be effective at cleaving the N-N bond in nitrosamines, leading to their degradation.[13][14][15] The effectiveness can be enhanced in advanced oxidation processes (AOPs).[14] | Decontamination of surfaces and transparent solutions. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Essential Safety and Logistics for Handling N-methyl-N-nitroso-2-propanamine
FOR IMMEDIATE USE BY QUALIFIED RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of N-methyl-N-nitroso-2-propanamine. This substance is a suspected carcinogen and requires strict adherence to safety procedures to minimize exposure risk.
Hazard Identification and Chemical Properties
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It is classified as a carcinogen (Category 1B).[1] All personnel must be thoroughly familiar with the hazards before handling this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 30533-08-5 | [2][3][4][5] |
| Molecular Formula | C4H10N2O | [1][2][4] |
| Molecular Weight | 102.14 g/mol | [2][4] |
| Boiling Point | 87.6-87.9 °C (at 40 Torr) | [6] |
| Density | 0.9452 g/cm³ | [6] |
Table 2: GHS Hazard Information for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) |
| Danger | H226: Flammable liquid and vapor[1] |
| Acute toxicity, oral (Category 4) |
| Warning | H302: Harmful if swallowed[1] |
| Acute toxicity, dermal (Category 4) |
| Warning | H312: Harmful in contact with skin[1] |
| Acute toxicity, inhalation (Category 4) |
| Warning | H332: Harmful if inhaled[1] |
| Carcinogenicity (Category 1B) |
| Danger | H350: May cause cancer[1] |
Personal Protective Equipment (PPE)
Due to the carcinogenic nature of this compound, a comprehensive PPE strategy is mandatory to prevent all routes of exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl Rubber Gloves (double gloving recommended) | Butyl rubber is recommended for protection against nitro-compounds.[7] Given the high toxicity, double gloving provides an additional layer of safety. |
| Respiratory Protection | Full-face respirator with a combination Organic Vapor (OV) and P100 (particulate) cartridge | This combination protects against both the volatile organic nature of the compound and any potential aerosols.[8][9][10] A full-face respirator also provides eye and face protection. |
| Eye Protection | Chemical safety goggles and a face shield (if not using a full-face respirator) | Protects against splashes and vapors. |
| Skin and Body Protection | Disposable, solid-front chemical-resistant gown with tight-fitting cuffs over a lab coat. | Provides a barrier against skin contact. The disposable nature prevents cross-contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the work area. |
Safe Handling and Operational Plan
All work with this compound must be conducted in a designated area within a certified chemical fume hood.
Experimental Workflow
Disposal Plan
Disposal of this compound and all contaminated materials must be handled as hazardous waste. A chemical degradation method is recommended for bulk quantities and concentrated solutions.
Chemical Degradation Protocol
A recommended method for the destruction of N-nitroso compounds involves reduction with a nickel-aluminum (Ni-Al) alloy in a basic solution. This method has been shown to be effective for various N-nitroso compounds.
Experimental Protocol for Degradation:
Disclaimer: This is a general guideline based on available literature. It is imperative to conduct a thorough risk assessment and a small-scale test reaction before proceeding with bulk degradation.
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size to accommodate the waste solution and the reagents, allowing for potential gas evolution. The vessel should be equipped with a magnetic stirrer.
-
Reagent Addition: For each volume of N-nitroso compound waste, cautiously add an equal volume of a 5 M potassium hydroxide (B78521) (KOH) solution.
-
Degradation: While stirring the basic waste solution, slowly add an excess of nickel-aluminum alloy powder in small portions. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and avoid sources of ignition.
-
Reaction Time: Continue stirring the mixture at room temperature. The degradation time will vary depending on the concentration of the N-nitroso compound. It is recommended to stir for a minimum of 24 hours.
-
Verification of Destruction (Optional but Recommended): If analytical capabilities are available (e.g., GC-MS), a sample of the reaction mixture can be carefully quenched and analyzed to confirm the absence of the N-nitroso compound.
-
Neutralization and Disposal: Once the degradation is complete, cautiously neutralize the basic solution with a suitable acid (e.g., hydrochloric acid). The final, neutralized solution and the solid nickel and aluminum residues should be disposed of as hazardous waste according to institutional and local regulations.
Disposal Workflow
References
- 1. This compound | C4H10N2O | CID 92271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanamine, N-methyl-N-nitroso- [webbook.nist.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS No- 30533-08-5 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound , ≥95% , 30533-08-5 - CookeChem [cookechem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. North cartridge/P100 filter for respirators series 5400, 7600 & 7700 | Sylprotec.com [sylprotec.com]
- 9. theridgepro.com [theridgepro.com]
- 10. parcilsafety.com [parcilsafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
